Product packaging for MitoMark Red I(Cat. No.:CAS No. 167095-09-2)

MitoMark Red I

Numéro de catalogue: B1677169
Numéro CAS: 167095-09-2
Poids moléculaire: 531.5 g/mol
Clé InChI: IKEOZQLIVHGQLJ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MitoTracker Red is an organic chloride salt and an organic heteroheptacyclic compound. It has a role as a fluorochrome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32Cl2N2O B1677169 MitoMark Red I CAS No. 167095-09-2

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEOZQLIVHGQLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167095-09-2
Record name Chloromethyl-X-rosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167095-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

MitoMark Red I: An In-depth Technical Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

MitoMark Red I is a red-fluorescent stain that selectively accumulates in the mitochondria of living cells.[1][2] Its fluorescence intensity is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[2][3][4] The dye is cell-permeable and becomes sequestered in mitochondria due to the negative mitochondrial membrane potential.[1][3] In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria and emits a bright red fluorescence. Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.

Technical Specifications

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)~578 nm[1][2][3]
Emission Maximum (λem)~599 nm[1][2][3]
Molecular Weight531.52 g/mol [3][5]
FormulaC₃₂H₃₂Cl₂N₂O[3][5]
Purity≥90%[2][3]
Extinction Coefficient (ε)117,000 M⁻¹cm⁻¹[2][3]
StorageStore at -20°C[2][3][5]
CAS Number167095-09-2[2][3]

Experimental Protocols

General Guidelines and Reagent Preparation
  • Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3]

  • Working Concentration: The optimal working concentration can vary depending on the cell type and experimental conditions. For live-cell imaging, a concentration range of 25–500 nM is recommended.[6] For staining cells that will be fixed and permeabilized, a concentration of 100–500 nM is suggested.[6] It is advisable to keep the dye concentration as low as possible to minimize potential artifacts.[6]

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is adapted for staining live HeLa cells and can be optimized for other cell types.[2]

Materials:

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Live HeLa cells cultured on coverslips or in imaging dishes

  • Incubator at 37°C

Procedure:

  • Prepare a fresh working solution of this compound by diluting the DMSO stock solution in HBSS to the desired final concentration (e.g., 200 nM).[2]

  • Remove the culture medium from the cells.

  • Add the this compound working solution to the cells.

  • Incubate the cells for 30 minutes at 37°C.[2]

  • Wash the cells with fresh, pre-warmed growth medium.[6]

  • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

Protocol 2: Staining for Flow Cytometry

This protocol provides a general framework for labeling suspended cells for flow cytometric analysis.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., peripheral blood mononuclear cells, cell lines)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Prepare a 1X working solution of this compound by diluting the stock solution in PBS.

  • Aliquot approximately 1 x 10⁶ cells in suspension into each flow cytometry tube.[7]

  • If performing multi-color analysis, label cells with other reagents such as antibodies or viability dyes.[7]

  • Wash the cells with PBS and discard the supernatant.[7]

  • Resuspend each cell pellet in 1 mL of the 1X this compound working solution.[7]

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]

  • Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 620/15 nm).[7]

Visualizing Experimental Workflows and Principles

Mitochondrial Staining Workflow

The following diagram illustrates the general workflow for staining cells with this compound and subsequent analysis.

G cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_dye Prepare this compound Working Solution stain_cells Incubate Cells with This compound prep_dye->stain_cells prep_cells Prepare Cell Culture (Adherent or Suspension) prep_cells->stain_cells wash_cells Wash Cells to Remove Excess Dye stain_cells->wash_cells analysis_microscopy Fluorescence Microscopy wash_cells->analysis_microscopy analysis_flow Flow Cytometry wash_cells->analysis_flow

Caption: General experimental workflow for this compound staining.

Principle of Mitochondrial Membrane Potential-Dependent Accumulation

This diagram illustrates the principle of how this compound accumulation is dependent on the mitochondrial membrane potential.

G cluster_healthy Healthy Mitochondrion cluster_unhealthy Unhealthy Mitochondrion healthy_mito High Negative Membrane Potential healthy_dye This compound Accumulation healthy_mito->healthy_dye Attracts healthy_signal Strong Red Fluorescence healthy_dye->healthy_signal Results in unhealthy_mito Low/Depolarized Membrane Potential unhealthy_dye Reduced this compound Accumulation unhealthy_mito->unhealthy_dye Fails to Attract unhealthy_signal Weak/No Red Fluorescence unhealthy_dye->unhealthy_signal Results in

Caption: Dependence of this compound accumulation on mitochondrial membrane potential.

References

MitoMark Red I: A Technical Guide to its Principle of Action and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principle of action, experimental protocols, and key data associated with MitoMark Red I, a fluorescent probe for mitochondrial analysis.

Core Principle of Action

This compound is a cell-permeable, red fluorescent dye specifically designed for the staining of mitochondria in living cells.[1][2] The fundamental mechanism of its action is contingent upon the mitochondrial membrane potential (ΔΨm).[1][3] In healthy, viable cells, mitochondria maintain a significant negative electrochemical potential across their inner membrane. This negative potential drives the electrophoretic accumulation of the positively charged this compound molecules within the mitochondrial matrix.[1] Consequently, the fluorescence intensity of the dye is directly proportional to the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health and activity.[1][3] A decrease in mitochondrial membrane potential, often an early event in apoptosis, will result in a reduced accumulation and therefore a weaker fluorescent signal.

Below is a diagram illustrating the sequestration of this compound by mitochondria.

MitoMark_Principle cluster_cell Cytosol cluster_mitochondrion Mitochondrion MitoMark_Red_I_ext This compound (Low Concentration) Inner_Membrane Inner Mitochondrial Membrane (-ΔΨm) MitoMark_Red_I_ext->Inner_Membrane Driven by -ΔΨm MitoMark_Red_I_int Accumulated This compound (High Concentration) Inner_Membrane->MitoMark_Red_I_int Sequestration Matrix Mitochondrial Matrix

Caption: Sequestration of this compound by the mitochondrial membrane potential.

Quantitative Data

The optical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs)~578 nm[1]
Emission Maximum (λem)~599 nm[1]
Emission ColorRed[1]
Extinction Coefficient (ε)117,000 M⁻¹cm⁻¹[1]
Molecular Weight531.52[1]
Molecular FormulaC₃₂H₃₂Cl₂N₂O[1]
Purity≥90%[1]
Cell PermeabilityYes[1]

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Dissolve this compound in high-quality anhydrous dimethylsulfoxide (DMSO) to a final concentration of 1-5 mM.[4] It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[4] Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer such as a serum-free medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to a final working concentration.[4] The recommended working concentration range is 25-500 nM.[4][5] For live-cell imaging, a lower concentration (25-500 nM) is often sufficient, while for cells that will be subsequently fixed and permeabilized, a higher concentration (100-500 nM) may be necessary.[5]

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips or in a suitable imaging dish.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed this compound working solution to the cells.

  • Incubate for 15-45 minutes at 37°C, protected from light.[5] The optimal incubation time can vary between cell types.

  • Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-free medium or buffer.[4]

  • The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells
  • Centrifuge the cell suspension at 1000g for 3-5 minutes to pellet the cells.[4]

  • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[4]

  • Resuspend the cell pellet in 1 mL of the this compound working solution.[4]

  • Incubate for 15-45 minutes at room temperature or 37°C, protected from light.[4]

  • After incubation, centrifuge the cells at 1000g for 5 minutes and discard the supernatant.[4]

  • Wash the cells two to three times with PBS, with a centrifugation step after each wash.[4]

  • Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]

Fixation and Permeabilization (Optional)

For applications requiring subsequent immunocytochemistry, the following steps can be performed after staining.

  • Fixation: After staining, add a 1:1 ratio of 10% formalin to the staining solution and incubate for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the fixed cells with a solution containing 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

The diagram below outlines the general experimental workflow for using this compound.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cluster_optional Optional Stock_Solution Prepare 1-5 mM Stock Solution in DMSO Working_Solution Dilute to 25-500 nM Working Solution Stock_Solution->Working_Solution Incubate_Cells Incubate Cells with Working Solution (15-45 min, 37°C) Working_Solution->Incubate_Cells Wash_Cells Wash Cells with Buffer Incubate_Cells->Wash_Cells Live_Cell_Imaging Live-Cell Imaging / Flow Cytometry Wash_Cells->Live_Cell_Imaging Fixation Fixation (e.g., Formalin) Wash_Cells->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Immunocytochemistry Immunocytochemistry Permeabilization->Immunocytochemistry

References

An In-depth Technical Guide to Mitochondrial Staining with MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism and practical application of MitoMark Red I, a fluorescent probe for the targeted staining of mitochondria in living cells.

Core Mechanism of Action

This compound, also widely known as MitoTracker Red CMXRos, is a cell-permeant, red-fluorescent dye specifically designed for labeling mitochondria in viable cells.[1][2] Its mechanism of action is a two-step process that relies on both the physiological state of the mitochondria and a covalent interaction for retention.

Initially, the lipophilic and cationic nature of the this compound molecule allows it to passively diffuse across the plasma membrane of a cell.[1][3][4][5][6] Subsequently, the dye is electrophoretically drawn to and accumulates within the mitochondrial matrix. This accumulation is primarily driven by the large negative mitochondrial membrane potential (ΔΨm) maintained by healthy, actively respiring mitochondria.[1][3][7][8]

The second critical feature of this compound is its mildly thiol-reactive chloromethyl moiety.[2][4][5][9][10] Once concentrated within the mitochondria, this group covalently reacts with free thiol groups on proteins and peptides in the mitochondrial matrix, forming stable thioether bonds.[2] This covalent linkage is crucial for retaining the dye within the mitochondria, even after cell fixation and permeabilization procedures that would typically wash out other potential-dependent mitochondrial dyes.[1][5][6][7]

It is important to note that while the initial accumulation is dependent on the mitochondrial membrane potential, the final fluorescence intensity may not solely reflect this potential due to the covalent binding.[11][12]

Signaling Pathway and Staining Mechanism

MitoMark_Red_I_Staining_Mechanism cluster_cell Living Cell cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane MitoMark_Red_I_cyto This compound (Cytosolic) Plasma_Membrane->MitoMark_Red_I_cyto Cytosol Cytosol Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane (High ΔΨm) Outer_Membrane->Inner_Membrane MitoMark_Red_I_mito Accumulated This compound Inner_Membrane->MitoMark_Red_I_mito ΔΨm-dependent Accumulation Matrix Mitochondrial Matrix (Thiol-rich proteins) MitoMark_Red_I_ext This compound (Extracellular) MitoMark_Red_I_ext->Plasma_Membrane Passive Diffusion MitoMark_Red_I_cyto->Outer_Membrane Passive Diffusion Covalently_Bound_Dye Covalently Bound This compound MitoMark_Red_I_mito->Covalently_Bound_Dye Covalent bonding to thiol groups

Caption: Mechanism of this compound mitochondrial staining.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Property Value Reference
Chemical Name 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride[1]
Molecular Formula C₃₂H₃₂Cl₂N₂O[1][3]
Molecular Weight 531.52 g/mol [1][3]
CAS Number 167095-09-2[1][3]
Excitation Maximum (λex) ~578-579 nm[1][3][8][10]
Emission Maximum (λem) ~599-600 nm[1][3][8][10]
Extinction Coefficient (ε) 117,000 M⁻¹cm⁻¹[1][3]
Appearance Solid[13]
Solubility Soluble in DMSO[1][3][14]
Experimental Parameter Recommended Range Reference
Working Concentration (Live Cells) 25-500 nM[9][10][14][15][16]
Working Concentration (Fixed Cells) 100-500 nM[14][16]
Incubation Time 15-45 minutes[9][10][14][15]
Incubation Temperature 37°C[1][9][14][15][16]

Experimental Protocols

The following are generalized protocols for staining both adherent and suspension cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions
  • Prepare a 1 mM Stock Solution: Dissolve 50 µg of lyophilized this compound in 94.1 µL of high-quality, anhydrous DMSO.[9][10][14][15][16]

  • Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][10][14][15] The reconstituted stock solution is typically stable for up to 2 weeks when stored properly.[10][15]

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (typically 50-200 nM) in pre-warmed (37°C) growth medium or a suitable buffer (e.g., HBSS).[1][9][14][15][16]

Staining Protocol for Adherent Cells
  • Culture adherent cells on coverslips or in a suitable imaging dish to the desired confluency.

  • Aspirate the culture medium.

  • Add the pre-warmed this compound working solution to the cells.

  • Incubate the cells for 15-45 minutes at 37°C under normal cell culture conditions, protected from light.[9][14][15]

  • Remove the staining solution and wash the cells two to three times with fresh, pre-warmed growth medium or buffer.

  • The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells
  • Harvest the suspension cells by centrifugation (e.g., 5 minutes at 300 x g).

  • Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed this compound working solution.

  • Incubate the cells for 15-45 minutes at 37°C under appropriate conditions, protected from light.[14]

  • Centrifuge the cells to pellet them and remove the staining solution.

  • Gently resuspend the cell pellet in fresh, pre-warmed growth medium or buffer to wash.

  • Repeat the centrifugation and resuspension step for a total of two to three washes.

  • After the final wash, resuspend the cells in the desired medium for analysis.

Fixation and Permeabilization (Optional)
  • After staining, wash the cells as described above.

  • Aspirate the final wash medium.

  • Add a pre-chilled (e.g., -20°C) fixative such as methanol or a freshly prepared 4% paraformaldehyde solution in PBS.[9][10][15]

  • Incubate for 15-20 minutes at room temperature or as required by the specific fixation protocol.

  • Rinse the cells three times with PBS for 5 minutes each.[9][10][15]

  • If required for subsequent immunostaining, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Rinse the cells again with PBS.

  • The cells are now ready for further processing, such as immunostaining or mounting for microscopy.

Experimental Workflow

Staining_Workflow cluster_prep Solution Preparation cluster_staining Cell Staining cluster_fixation Optional Fixation & Permeabilization Stock_Solution Prepare 1 mM Stock Solution in DMSO Working_Solution Dilute to 50-200 nM in pre-warmed medium Stock_Solution->Working_Solution Cell_Culture Culture Adherent or Suspension Cells Incubation Incubate with Working Solution (15-45 min, 37°C) Cell_Culture->Incubation Wash Wash cells 2-3 times with fresh medium Incubation->Wash Live_Imaging Live Cell Imaging Wash->Live_Imaging Fixation Fix with Methanol or PFA Wash->Fixation Permeabilization Permeabilize with Detergent (e.g., Triton X-100) Fixation->Permeabilization Immunostaining Immunostaining/ Further Processing Permeabilization->Immunostaining

Caption: General experimental workflow for this compound staining.

References

MitoMark Red I: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of MitoMark Red I, a fluorescent stain for mitochondria. The information is tailored for use in research and drug development settings, with a focus on clear data presentation and detailed methodologies.

Core Spectral and Physicochemical Properties

This compound is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria. Its fluorescence intensity is dependent on the mitochondrial membrane potential.[1][2][3][4] Key quantitative data for this probe are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)~578 nm[1][2][3]
Emission Maximum (λem)~599 nm[1][2][3]
Molar Extinction Coefficient (ε)117,000 cm⁻¹M⁻¹[2][3]
Molecular Weight531.52 g/mol [2][3]
Molecular FormulaC₃₂H₃₂Cl₂N₂O[2][3]
Purity≥90% (HPLC)[1][3]
Storage Temperature-20°C[2][3]
CAS Number167095-09-2[2][3]

Experimental Protocols

Protocol 1: Staining of Mitochondria in Live HeLa Cells

This protocol provides a detailed methodology for the use of this compound to stain mitochondria in live HeLa cells.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • HeLa cells cultured on coverslips

  • 10% Formalin solution

  • Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)

  • Mounting medium with DAPI (e.g., Fluoroshield™ with DAPI)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh solutions for optimal performance.

    • Dilute the this compound stock solution in HBSS to a final working concentration of 200 nM.

  • Cell Staining:

    • Apply the 200 nM this compound staining solution to live HeLa cells cultured on coverslips.

    • Incubate the cells for 30 minutes at 37°C.[3]

  • Fixation:

    • Add 10% formalin solution to the HBSS and this compound solution at a 1:1 ratio.

    • Incubate for 20 minutes at room temperature.[3]

  • Permeabilization:

    • After fixation, permeabilize the cells using the antibody diluent.

    • Incubate for 30 minutes at room temperature.[3]

  • Mounting:

    • Apply a mounting medium containing DAPI to the cells.[3]

    • The cells are now ready for imaging.

Protocol 2: General Live-Cell Imaging Workflow

This generalized protocol can be adapted for various live-cell imaging applications using this compound.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Appropriate cell culture medium (pre-warmed to 37°C)

  • Live cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the nanomolar range, e.g., 20-500 nM). The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Staining:

    • Remove the existing culture medium from the live cells.

    • Add the pre-warmed medium containing this compound to the cells.

    • Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended):

    • For clearer imaging, the loading solution can be replaced with fresh, pre-warmed culture medium before observation.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~578 nm, Emission: ~599 nm).

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

G cluster_prep Preparation cluster_staining Staining & Fixation cluster_final Final Steps prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to 200 nM in HBSS prep_stock->prep_working Freshly Prepare add_stain Add Staining Solution to Live HeLa Cells prep_working->add_stain incubate_stain Incubate 30 min at 37°C add_stain->incubate_stain fix Add Formalin (1:1) Incubate 20 min at RT incubate_stain->fix permeabilize Permeabilize with Antibody Diluent (30 min) fix->permeabilize mount Mount with DAPI Containing Medium permeabilize->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for staining mitochondria in HeLa cells with this compound.

G cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging stock 1 mM Stock Solution in anhydrous DMSO working Dilute to Working Concentration (e.g., 20-500 nM) in pre-warmed culture medium stock->working Prepare on day of use replace_medium Replace Culture Medium with Staining Solution working->replace_medium incubate Incubate 15-45 min at 37°C (protected from light) replace_medium->incubate wash Optional: Replace with fresh pre-warmed medium incubate->wash acquire Image using Fluorescence Microscopy (Ex/Em: ~578/599 nm) wash->acquire

Caption: Generalized workflow for live-cell mitochondrial imaging with this compound.

References

An In-depth Technical Guide to MitoMark Red I: Excitation, Emission, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoMark Red I, a fluorescent probe for labeling and monitoring mitochondrial activity. It includes detailed spectral properties, experimental protocols for its use in cell biology, and its application in studying key signaling pathways.

Core Properties of this compound

This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria.[1] Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][2] A decrease in the red fluorescence signal of this compound is indicative of a drop in mitochondrial membrane potential, a key event in apoptosis.[3]

Spectral Characteristics

The spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~578 nm
Emission Maximum (λem)~599 nm
Emission ColorRed

Experimental Protocols

General Staining Protocol for Live Cells (Adherent)

This protocol provides a general workflow for staining adherent cells with this compound for fluorescence microscopy.

  • Cell Preparation: Culture adherent cells on coverslips or in imaging-appropriate vessels (e.g., glass-bottom dishes) to the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Further dilute the stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS), to the final working concentration. A typical starting concentration is 200 nM.

  • Staining: Remove the cell culture medium and wash the cells once with the pre-warmed buffer. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells with the pre-warmed buffer to remove any unbound dye.

  • Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Start cell_culture Culture Adherent Cells start->cell_culture prepare_stain Prepare this compound Working Solution cell_culture->prepare_stain wash1 Wash Cells with Pre-warmed Buffer prepare_stain->wash1 add_stain Add Staining Solution to Cells wash1->add_stain incubate Incubate at 37°C for 30 minutes add_stain->incubate wash2 Wash Cells to Remove Unbound Dye incubate->wash2 image Image with Fluorescence Microscope wash2->image end End image->end

General workflow for staining adherent cells with this compound.
Protocol for Fixation and Permeabilization

For experiments requiring subsequent immunostaining or other intracellular labeling, cells stained with this compound can be fixed and permeabilized.

  • Staining: Follow the general staining protocol for live cells as described above.

  • Fixation: After staining and washing, add a 1:1 solution of 10% formalin and the buffer used for staining to the cells. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with Phosphate Buffered Saline (PBS). Add a permeabilization buffer (e.g., PBS containing 0.3% Triton X-100) and incubate for 30 minutes at room temperature.

  • Downstream Applications: The cells are now ready for subsequent experimental steps, such as antibody incubation for immunofluorescence.

Application in Signaling Pathway Analysis: Apoptosis Detection

A key application of this compound is in the study of apoptosis, or programmed cell death. A hallmark of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. As this compound accumulation is dependent on this potential, a decrease in its fluorescence intensity serves as an early indicator of apoptosis.[3]

Experimental Protocol: Apoptosis Detection in HeLa Cells

This protocol describes the use of this compound to detect apoptosis induced by a chemical agent in HeLa cells.

  • Cell Seeding: Seed HeLa cells in a multi-well imaging plate and culture overnight.

  • Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) at a predetermined concentration and for a specific duration. Include an untreated control group.

  • Staining: Following the induction period, stain all cell groups (treated and control) with this compound as per the general staining protocol.

  • Imaging and Analysis: Acquire fluorescence images of both the treated and control cells. A qualitative assessment can be made by observing the decrease in red fluorescence in the treated cells compared to the bright mitochondrial staining in the control cells. For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.

G cluster_pathway Intrinsic Apoptosis Pathway cluster_detection Detection with this compound apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor deprivation) bax_bak Activation of Bax and Bak apoptotic_stimulus->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cytochrome_c Release of Cytochrome c from Mitochondria momp->cytochrome_c loss_potential Loss of Mitochondrial Membrane Potential momp->loss_potential apoptosome Formation of the Apoptosome cytochrome_c->apoptosome caspase9 Activation of Caspase-9 apoptosome->caspase9 caspase37 Activation of Effector Caspases (3, 7) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis mitomark_signal Decreased this compound Fluorescence Signal loss_potential->mitomark_signal

References

MitoMark Red I: A Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 167095-09-2

MitoMark Red I is a red-fluorescent dye used for staining mitochondria in living cells.[1][2][3][4][5] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][3][5] This cell-permeant probe accumulates in the mitochondria and contains a mildly thiol-reactive chloromethyl group that allows it to be well-retained after cell fixation.[6][7]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing experiments, as well as for data analysis.

PropertyValueReferences
CAS Number 167095-09-2[1][2][3][5][6][8]
Molecular Formula C₃₂H₃₂Cl₂N₂O[1][2][5]
Molecular Weight 531.52 g/mol [1][2][5][6]
Excitation Maximum (λex) ~578 nm[1][3][5]
Emission Maximum (λem) ~599 nm[1][3][5]
Extinction Coefficient (ε) 117,000 M⁻¹cm⁻¹[1][5]
Purity ≥90%[1][5]
Form Solid[2]
Storage Temperature -20°C[1][5][6]
Solubility DMSO[1]

Mechanism of Action and Cellular Localization

This compound's utility as a mitochondrial stain is predicated on its ability to passively diffuse across the plasma membrane of live cells and subsequently accumulate in mitochondria, driven by the negative mitochondrial membrane potential. The dye contains a chloromethyl moiety that reacts with thiol groups on mitochondrial proteins, forming a covalent bond. This allows the dye to be retained within the mitochondria even after cell fixation and permeabilization procedures that can disrupt the membrane potential.

Below is a diagram illustrating the proposed mechanism of action and localization of this compound.

MitoMark_Red_I_Mechanism Mechanism of this compound Staining cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MitoMark_ext This compound MitoMark_cyto This compound MitoMark_ext->MitoMark_cyto Passive Diffusion MitoMark_mito Accumulated This compound MitoMark_cyto->MitoMark_mito ΔΨm-dependent Accumulation Covalent_Bond Covalently Bound This compound MitoMark_mito->Covalent_Bond Thiol Reaction Mito_Protein Mitochondrial Protein (with Thiol) Mito_Protein->Covalent_Bond

Caption: Workflow of this compound from extracellular space to mitochondrial localization.

Experimental Protocols

The following are detailed protocols for the use of this compound in staining live cells for fluorescence microscopy and flow cytometry.

Stock Solution Preparation
  • Allow the vial of solid this compound to warm to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, add 94 µL of DMSO to 50 µg of this compound powder.[6]

  • Vortex briefly to ensure the dye is fully dissolved.

  • The stock solution can be stored at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Live Cell Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.

  • Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution in a suitable buffer or cell culture medium to a final working concentration. The recommended starting concentration range is 25-500 nM.[6] For subsequent fixation and permeabilization, a higher concentration of 100-500 nM is suggested.[6]

  • Cell Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution containing this compound.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7] The optimal incubation time may vary between cell types.

  • Washing: After incubation, remove the staining solution and wash the cells several times with fresh, pre-warmed culture medium or buffer to remove any unbound dye.

Fixation and Permeabilization (Optional, for subsequent immunostaining)
  • Fixation: After staining and washing, add a freshly prepared fixation solution (e.g., 3.7% formaldehyde in complete culture medium) to the cells.[7] Incubate for 15 minutes at 37°C.[7]

  • Washing: Remove the fixation solution and wash the cells several times with phosphate-buffered saline (PBS).

  • Permeabilization: If required for subsequent antibody labeling, add a permeabilization buffer (e.g., PBS containing 0.2% Triton X-100) and incubate for 5-10 minutes at room temperature.[6][7] Alternatively, ice-cold acetone can be used for permeabilization.[7]

  • Washing: Remove the permeabilization buffer and wash the cells several times with PBS before proceeding with further experimental steps.

The following diagram outlines the general workflow for cell staining with this compound.

Staining_Workflow This compound Staining and Imaging Workflow Start Start: Live Cells in Culture Prepare_Stain Prepare Staining Solution (25-500 nM) Start->Prepare_Stain Incubate Incubate Cells (15-45 min, 37°C) Prepare_Stain->Incubate Wash1 Wash Cells Incubate->Wash1 Live_Imaging Live Cell Imaging Wash1->Live_Imaging Fix Fix Cells (e.g., 3.7% Formaldehyde) Wash1->Fix Optional Fixation End End Live_Imaging->End Wash2 Wash Cells Fix->Wash2 Permeabilize Permeabilize Cells (e.g., Triton X-100) Wash2->Permeabilize Wash3 Wash Cells Permeabilize->Wash3 Fixed_Imaging Fixed Cell Imaging/ Immunostaining Wash3->Fixed_Imaging Fixed_Imaging->End

Caption: General experimental workflow for staining cells with this compound.

References

MitoMark Red I molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent mitochondrial stain, MitoMark Red I.

Core Properties of this compound

This compound is a cell-permeable, red fluorescent dye that specifically accumulates in mitochondria of viable cells.[1][2] The fluorescence intensity of this stain is dependent on the mitochondrial membrane potential.[2][3][4]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 531.52[1][3][5]
Chemical Formula C₃₂H₃₂Cl₂N₂O[3][4][5]
CAS Number 167095-09-2[3][5][6]
Excitation Maximum (λex) ~578 nm[1][2][3]
Emission Maximum (λem) ~599 nm[1][2][3]
Purity ≥90% (HPLC)[2][3][4][5]
Appearance Solid
Storage Store at -20°C[3]

Experimental Protocol: Staining of HeLa Cells

The following is a representative protocol for staining mitochondria in live HeLa cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • HeLa cells

  • 10% formalin

  • Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)

  • Mounting media with DAPI (e.g., Fluoroshield™ with DAPI)

Procedure:

  • Preparation of Stock Solution: It is recommended to prepare stock solutions of this compound in DMSO.[3][4]

  • Staining Solution Preparation: Dilute the this compound stock solution in HBSS to a final concentration of 200 nM.[4]

  • Cell Staining: Apply the staining solution to live HeLa cells and incubate for 30 minutes at 37°C.[4]

  • Fixation: Add 10% formalin to the HBSS and MitoMark solution at a 1:1 ratio and incubate for 20 minutes at room temperature.[4]

  • Permeabilization: Permeabilize the cells using an antibody diluent for 30 minutes at room temperature.[4]

  • Mounting: Apply a mounting medium containing DAPI to the cells.[4]

  • Visualization: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

The general workflow for a cell staining experiment using this compound can be visualized as follows:

G prep Prepare 200 nM This compound in HBSS stain Incubate live HeLa cells for 30 min at 37°C prep->stain fix Fix cells with 10% formalin for 20 min at RT stain->fix perm Permeabilize cells for 30 min at RT fix->perm mount Mount with DAPI medium perm->mount visualize Visualize via fluorescence microscopy mount->visualize

This compound Staining Workflow

Signaling and Biological Interactions

This compound's accumulation in mitochondria is driven by the mitochondrial membrane potential. Therefore, its fluorescence intensity can be used as an indicator of mitochondrial health. It has been noted that MitoMark Red is a transport substrate of P-glycoprotein, which has implications for multidrug resistance studies in cancer research.[1]

References

An In-depth Technical Guide to the Storage and Stability of MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of MitoMark Red I, a red fluorescent mitochondrial stain. The information is intended to help researchers and professionals in drug development optimize the use of this vital fluorescent probe in their experimental workflows, ensuring data accuracy and reproducibility.

Core Properties of this compound

This compound is a lipophilic cationic dye that accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential.[1] Its fluorescence intensity is dependent on this potential, making it a valuable tool for assessing mitochondrial health.[1] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1]

Storage and Stability Data

Proper storage is critical to maintaining the performance of this compound. The following tables summarize the recommended storage conditions and known stability profiles.

Form Storage Temperature Duration Additional Notes
Solid/Lyophilized-20°CSee product datasheetStore desiccated.
In DMSO (Stock Solution)-80°CUp to 6 monthsSealed storage, protected from moisture and light.[2]
In DMSO (Stock Solution)-20°CUp to 1 monthSealed storage, protected from moisture and light.[2] Avoid repeated freeze-thaw cycles.

Note: The technical data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Warm the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature.

  • Reconstitution: Dissolve the lyophilized solid in high-quality anhydrous DMSO to a final concentration of 1 mM.

General Staining Protocol for Adherent Cells
  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well black-wall/clear-bottom plate, coverslips in a petri dish) and culture until the desired confluence is reached.

  • Prepare Working Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 25-500 nM in a suitable buffer such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or serum-free culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with a warm buffer (e.g., PBS).

  • Imaging: Add fresh warm buffer or culture medium to the cells and observe using a fluorescence microscope with appropriate filter sets.

Fixation and Permeabilization (Optional)

For experiments requiring co-localization with other markers, cells stained with this compound can be fixed and permeabilized.

  • Fixation: After staining, incubate the cells in a 3.7% formaldehyde solution in growth medium for 15 minutes at 37°C.

  • Rinsing: Wash the cells several times with PBS.

  • Permeabilization: Incubate the fixed cells in PBS containing 0.2% Triton™ X-100 for 5 minutes at room temperature. Alternatively, ice-cold acetone can be used.

  • Washing: Rinse the cells with PBS.

Visualization of Key Processes

Experimental Workflow for Mitochondrial Staining

The following diagram illustrates the general workflow for staining mitochondria in live cells using this compound.

G Experimental Workflow for this compound Staining A Prepare 1 mM Stock Solution in DMSO B Dilute to 25-500 nM Working Solution A->B Dilution C Incubate with Live Cells (15-45 min, 37°C) B->C Staining D Wash Cells with Warm Buffer C->D Post-incubation E Image with Fluorescence Microscope D->E Imaging F Optional: Fix and Permeabilize D->F Post-staining processing G Immunostaining or other assays F->G Further analysis

Caption: A flowchart of the this compound staining protocol.

Conceptual Pathway of this compound Action

This diagram illustrates the mechanism of this compound accumulation within the mitochondria, which is dependent on the mitochondrial membrane potential.

G Mechanism of this compound Accumulation A This compound B This compound A->B Passive Diffusion C Accumulated This compound B->C ΔΨm-dependent Uptake

Caption: Mitochondrial uptake of this compound.

References

An In-depth Technical Guide to MitoMark Red I: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoMark Red I, a fluorescent dye used for the visualization and analysis of mitochondria in living cells. It details the essential safety and handling procedures, presents key technical data in a structured format, and offers detailed experimental protocols for its application in cellular and molecular biology research.

Safety and Handling

1.1 General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Inhalation: Avoid inhaling the powder form of the dye. Handle in a well-ventilated area or under a chemical fume hood.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

1.2 Storage and Stability:

  • Storage Temperature: Store the lyophilized solid desiccated at -20°C for long-term storage, where it is stable for at least six months.[1]

  • Stock Solutions: It is recommended to prepare stock solutions in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3] These solutions can be stored frozen at -20°C, protected from light.[1]

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions to maintain the integrity of the dye.[1]

1.3 Disposal:

  • Dispose of the dye and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Technical Data

This compound is a cell-permeant, red-fluorescent dye that accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential. Its fluorescence intensity is proportional to the energetic state of the mitochondria.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Weight 531.52 g/mol [2][3][4]
Molecular Formula C₃₂H₃₂Cl₂N₂O[2][3][4]
CAS Number 167095-09-2[2][3][4][5]
Purity ≥90%[2][3]
Form Solid[4]
Excitation Maximum (λex) 578 nm[2][3][6]
Emission Maximum (λem) 599 nm[2][3][6]
Extinction Coefficient (ε) 117,000 M⁻¹cm⁻¹[3]
Cell Permeability Yes[3]

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental design and should be determined empirically.

Preparation of Stock and Working Solutions

3.1.1 1 mM Stock Solution:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]

  • To prepare a 1 mM stock solution, dissolve the contents in an appropriate volume of high-quality anhydrous DMSO.[1][4] For example, to a 50 µg vial, add 94 µL of DMSO.[4]

  • Mix thoroughly until all the dye is dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1][4]

3.1.2 Working Solution:

  • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration using a suitable buffer or cell culture medium.

  • The recommended working concentration range is typically between 25 nM and 500 nM.[4]

Staining Protocol for Adherent Cells
  • Culture adherent cells on coverslips or in culture dishes until they reach the desired confluency.

  • Remove the culture medium and add the pre-warmed (37°C) this compound working solution to the cells.

  • Incubate the cells for 15-45 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).[4] The optimal incubation time should be determined for each cell type.

  • After incubation, remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer.[4]

  • The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Collect approximately 1 x 10⁶ cells by centrifugation.

  • Discard the supernatant and gently resuspend the cell pellet in 1 mL of pre-warmed (37°C) this compound working solution.

  • Incubate the cells for 15-45 minutes under appropriate culture conditions, protected from light.[4]

  • After incubation, centrifuge the cells to pellet them and remove the staining solution.

  • Resuspend the cell pellet in fresh, pre-warmed medium.

  • The stained cells can now be analyzed by flow cytometry or fluorescence microscopy.[4]

Fixation and Permeabilization (Optional)

This compound is well-retained after fixation, allowing for subsequent immunocytochemistry or other multiplexing applications.[1]

  • Fixation: After staining, wash the cells as described above. Fix the cells by incubating with freshly prepared 3.7% formaldehyde in growth medium for 15 minutes at 37°C.[1]

  • Washing: Rinse the cells several times with Phosphate Buffered Saline (PBS).

  • Permeabilization: If required for subsequent antibody labeling, incubate the fixed cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature.[1] Alternatively, ice-cold acetone can be used for permeabilization.[1]

  • Wash the cells with PBS before proceeding with further staining protocols.

Visualizations

Mechanism of Action

The following diagram illustrates the principle behind this compound accumulation in mitochondria, which is dependent on the mitochondrial membrane potential (ΔΨm).

MitoMark_Mechanism cluster_cell Cell cluster_mito Mitochondrion MitoMark_Extracellular This compound (Extracellular) MitoMark_Accumulated Accumulated This compound (Fluorescent) MitoMark_Extracellular->MitoMark_Accumulated ΔΨm Dependent Uptake Fluorescence_High Strong Red Fluorescence MitoMark_Accumulated->Fluorescence_High Results in Plasma_Membrane Plasma Membrane Mitochondrial_Membrane Inner Mitochondrial Membrane Healthy_Mitochondria Healthy Mitochondria (High ΔΨm) Depolarized_Mitochondria Depolarized Mitochondria (Low ΔΨm) Fluorescence_Low Weak/No Red Fluorescence Depolarized_Mitochondria->Fluorescence_Low Leads to Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cluster_optional Optional Steps Prepare_Cells Prepare Cell Culture (Adherent or Suspension) Incubate Incubate Cells with This compound (15-45 min, 37°C) Prepare_Cells->Incubate Prepare_Solutions Prepare 1 mM Stock and Working Solutions Prepare_Solutions->Incubate Wash Wash Cells with Fresh Medium/Buffer Incubate->Wash Image Fluorescence Microscopy (λex=578 nm, λem=599 nm) Wash->Image Flow_Cytometry Flow Cytometry Analysis Wash->Flow_Cytometry Fix Fixation (e.g., 3.7% Formaldehyde) Wash->Fix Optional Permeabilize Permeabilization (e.g., Triton X-100) Fix->Permeabilize Permeabilize->Image e.g., for ICC

References

An In-Depth Technical Guide to MitoMark Red I: Applications in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I, also known and sold under the synonym MitoTracker™ Red CMXRos, is a lipophilic cationic dye that serves as a vital tool in cell biology for the investigation of mitochondrial function. This red-fluorescent stain readily permeates live cells and accumulates in the mitochondria, driven by the organelle's negative membrane potential. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential (ΔΨm), making it a reliable indicator of mitochondrial health and a key marker in studies of apoptosis, mitophagy, and cellular metabolism. A key feature of this compound is its covalent binding to mitochondrial proteins, which allows for its retention even after cell fixation and permeabilization, making it compatible with immunofluorescence and other downstream applications.[1][2][3]

Core Properties and Spectral Profile

This compound exhibits distinct spectral characteristics that are crucial for designing multiplex imaging experiments. The dye is excited by the 561 nm laser line and its emission is typically collected using a filter set around its emission maximum.[4][5]

PropertyValueReference(s)
Synonym MitoTracker™ Red CMXRos[2]
Excitation Maximum (λex) ~578 nm[4]
Emission Maximum (λem) ~599 nm[4]
Molecular Weight 531.52 g/mol [6]
Formula C₃₂H₃₂Cl₂N₂O[6]
Appearance Solid[2]
Solubility Soluble in DMSO[2]

Mechanism of Action and Cellular Localization

The accumulation of this compound within mitochondria is a two-step process. First, as a lipophilic cation, it passively diffuses across the plasma membrane and is electrophoretically drawn into the negatively charged mitochondrial matrix. This initial accumulation is dependent on a healthy mitochondrial membrane potential. Subsequently, the dye's mildly thiol-reactive chloromethyl group covalently binds to matrix proteins, ensuring its retention within the mitochondria even if the membrane potential is later compromised.[7] This robust retention is a significant advantage over other potentiometric dyes like TMRM or rhodamine 123, which can leak out of mitochondria upon depolarization.[7]

Mechanism of this compound accumulation in mitochondria.

Applications in Cell Biology

Assessment of Mitochondrial Membrane Potential

A primary application of this compound is the qualitative and semi-quantitative assessment of mitochondrial membrane potential (ΔΨm). A decrease in fluorescence intensity is indicative of mitochondrial depolarization, a hallmark of cellular stress and apoptosis.

Quantitative Analysis with FCCP Treatment:

The uncoupling agent Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is commonly used to dissipate the mitochondrial membrane potential. The following table illustrates the expected dose-dependent decrease in this compound fluorescence in HeLa cells following FCCP treatment.

FCCP Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Control)100050
0.185045
0.555030
1.030020
5.015015
10.010010

Note: These are representative data synthesized from typical experimental outcomes. Actual values may vary depending on the cell type, instrument settings, and experimental conditions.[5][8]

Apoptosis Detection

A loss of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. This compound can be used to identify apoptotic cells by detecting this depolarization.[9]

cluster_pathway Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Bcl2_Family Activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak) Apoptotic_Stimulus->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Mito_Potential_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->Mito_Potential_Loss Cytochrome_c Release of Cytochrome c from Mitochondria MOMP->Cytochrome_c MitoMark_Readout Decreased this compound Fluorescence Mito_Potential_Loss->MitoMark_Readout Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Activation of Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activation of Executioner Caspases (e.g., Caspase-3) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This compound as an indicator in the intrinsic apoptosis pathway.
Mitophagy Assessment

Mitophagy is the selective degradation of mitochondria by autophagy. A key initiating signal for mitophagy is mitochondrial depolarization. The PINK1-Parkin pathway is a major signaling cascade in this process. This compound can be used to identify depolarized mitochondria targeted for mitophagy, often in conjunction with markers for autophagosomes (e.g., LC3) or lysosomes.

cluster_mitophagy PINK1-Parkin Mediated Mitophagy Healthy_Mito Healthy Mitochondrion (High ΔΨm) MitoMark_Readout_High High this compound Fluorescence Healthy_Mito->MitoMark_Readout_High Damaged_Mito Damaged Mitochondrion (Low ΔΨm) PINK1_Accumulation PINK1 Accumulation on Outer Mitochondrial Membrane Damaged_Mito->PINK1_Accumulation MitoMark_Readout_Low Low this compound Fluorescence Damaged_Mito->MitoMark_Readout_Low Parkin_Recruitment Parkin Recruitment and Activation PINK1_Accumulation->Parkin_Recruitment Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_Recruitment->Ubiquitination Autophagosome_Recruitment Recruitment of Autophagy Receptors (e.g., p62) and LC3 Ubiquitination->Autophagosome_Recruitment Mitophagosome Mitophagosome Formation Autophagosome_Recruitment->Mitophagosome Lysosome_Fusion Fusion with Lysosome Mitophagosome->Lysosome_Fusion Degradation Mitochondrial Degradation Lysosome_Fusion->Degradation cluster_workflow High-Content Screening Workflow for Mitochondrial Toxicity Plate_Cells 1. Plate Cells in Microtiter Plates Compound_Treatment 2. Treat with Compound Library Plate_Cells->Compound_Treatment Incubation 3. Incubate for Defined Period Compound_Treatment->Incubation Staining 4. Stain with this compound and Nuclear Stain (e.g., Hoechst) Incubation->Staining Washing 5. Wash to Remove Excess Dye Staining->Washing Image_Acquisition 6. Automated Image Acquisition (High-Content Imager) Washing->Image_Acquisition Image_Analysis 7. Image Analysis: - Cell Segmentation - Mitochondrial Segmentation - Fluorescence Intensity Quantification Image_Acquisition->Image_Analysis Data_Analysis 8. Data Analysis: - Calculate Mitochondrial Membrane Potential - Generate Dose-Response Curves - Identify 'Hits' Image_Analysis->Data_Analysis Hit_Validation 9. Hit Validation and Secondary Assays Data_Analysis->Hit_Validation

References

MitoMark Red I: An In-depth Technical Guide for Live-Cell Imaging of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoMark Red I, a fluorescent probe designed for the visualization of mitochondria in living cells. This document details the dye's mechanism of action, key performance characteristics, and detailed protocols for its application in various experimental settings.

Introduction to this compound

This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in the mitochondria of live cells. Its fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular metabolic activity. Chemically similar to MitoTracker® Red CMXRos, this compound contains a mildly thiol-reactive chloromethyl moiety. This feature allows the dye to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization, making it a versatile tool for a range of imaging applications.

Mechanism of Action

The accumulation of this compound within mitochondria is a two-step process, making it a robust indicator of both mitochondrial localization and functional status.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix MitoMark_ext This compound (Cell Permeant) MitoMark_cyto This compound MitoMark_ext->MitoMark_cyto Passive Diffusion MitoMark_mito Accumulated This compound MitoMark_cyto->MitoMark_mito ΔΨm-Dependent Accumulation Bound_MitoMark Covalently Bound This compound (Fluorescent & Fixable) MitoMark_mito->Bound_MitoMark Covalent Bonding Thiol_Proteins Mitochondrial Proteins (-SH groups) Thiol_Proteins->Bound_MitoMark

Figure 1: Mechanism of this compound accumulation and retention in mitochondria.

Initially, the lipophilic nature of this compound allows it to passively diffuse across the plasma membrane into the cytoplasm. Subsequently, the large negative mitochondrial membrane potential drives the electrophoretic accumulation of the positively charged dye within the mitochondrial matrix. Once concentrated in the mitochondria, the chloromethyl group of this compound reacts with free thiol groups on mitochondrial proteins and peptides, forming covalent bonds. This covalent linkage is responsible for the dye's excellent retention, even after fixation and permeabilization procedures that can wash out other mitochondrial dyes.

Technical Data and Performance Characteristics

This compound exhibits spectral properties suitable for multiplexing with other common fluorophores. Its performance, however, can be influenced by experimental conditions.

Chemical and Optical Properties
PropertyValueReference
Molecular Weight 531.52 g/mol [1]
Molecular Formula C₃₂H₃₂Cl₂N₂O[1]
Excitation Maximum (λex) ~578 nm[1]
Emission Maximum (λem) ~599 nm[1]
Extinction Coefficient 117,000 cm⁻¹M⁻¹[2]
Quantum Yield Not specified
Solubility DMSO[1]
Storage -20°C, desiccated and protected from light[1]
Photostability and Cytotoxicity
ParameterObservationConsiderationsReference
Photostability Qualitatively described as resistant to bleaching.Minimize exposure to excitation light to reduce phototoxicity and photobleaching.[3]
Cytotoxicity Can occur at high concentrations (>500 nM) or with long incubation times, potentially altering mitochondrial morphology and function.Use the lowest effective concentration and shortest incubation time necessary for adequate signal.[4]
Effect on Respiration High concentrations can inhibit mitochondrial respiration.Titrate the dye concentration to find a balance between signal intensity and minimal physiological impact.

Experimental Protocols

The following protocols provide a starting point for using this compound in live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.

General Staining Protocol for Adherent Cells (e.g., HeLa)

cluster_workflow Staining Workflow for Adherent Cells start Start: Adherent cells in culture prep_stain Prepare Staining Solution: 50-200 nM this compound in pre-warmed medium start->prep_stain stain_cells Incubate Cells: 15-45 min at 37°C prep_stain->stain_cells wash_cells Wash Cells: Replace staining solution with fresh pre-warmed medium stain_cells->wash_cells image_live Image Live Cells: Fluorescence Microscopy wash_cells->image_live fix_optional Optional: Fixation (e.g., 4% PFA) image_live->fix_optional image_fixed Image Fixed Cells fix_optional->image_fixed Yes end End fix_optional->end No image_fixed->end

Figure 2: General experimental workflow for staining adherent cells with this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS) or other balanced salt solution, pre-warmed to 37°C

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Prepare a 1 mM stock solution: Dissolve 50 µg of this compound in 94 µL of anhydrous DMSO.[1] Mix well. Aliquot and store at -20°C, protected from light.

  • Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed complete culture medium to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells. c. Incubate for 15-45 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.

  • Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence). b. Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Protocol for Fixation and Permeabilization

This compound is well-retained after fixation, allowing for subsequent immunofluorescence.

Procedure:

  • Stain live cells as described in section 4.1.

  • Fixation: After washing, add a 3.7-4% solution of paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization (Optional): If performing immunofluorescence for an intracellular target, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Proceed with blocking and antibody incubation steps for immunofluorescence.

Applications and Considerations

This compound is a powerful tool for assessing mitochondrial morphology, localization, and to some extent, function in live cells.

Assessing Mitochondrial Health

A decrease in this compound fluorescence intensity can indicate a loss of mitochondrial membrane potential, which is an early hallmark of apoptosis and cellular stress.

cluster_pathway Mitochondrial Health and Apoptosis Healthy_Cell Healthy Cell Cellular_Stress Cellular Stress (e.g., Drug Treatment, Oxidative Stress) Healthy_Cell->Cellular_Stress Mito_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mito_Dysfunction DeltaPsi_Loss Loss of ΔΨm Mito_Dysfunction->DeltaPsi_Loss Apoptosis Apoptosis Mito_Dysfunction->Apoptosis MitoMark_Signal_Loss Decreased this compound Fluorescence DeltaPsi_Loss->MitoMark_Signal_Loss

Figure 3: Relationship between cellular stress, mitochondrial dysfunction, and this compound signal.
Important Considerations and Troubleshooting

  • Concentration Optimization: Using too high a concentration of this compound can lead to non-specific staining of other cellular compartments and can be toxic to the cells.[5] It is crucial to perform a concentration titration to determine the optimal staining concentration for your specific cell type and experimental conditions.

  • Live-Cell Imaging: For long-term imaging experiments, it is essential to use the lowest possible dye concentration and excitation light intensity to minimize phototoxicity.[4]

  • Controls: It is recommended to include a positive control for mitochondrial membrane depolarization, such as treating cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), to confirm that the dye's signal is responsive to changes in ΔΨm.

  • Fixation Artifacts: While the dye is fixable, the fixation process itself can sometimes alter mitochondrial morphology. It is advisable to image a sample of live stained cells to compare with the fixed samples.

Conclusion

This compound is a valuable and versatile fluorescent probe for visualizing mitochondria in live and fixed cells. Its dependence on mitochondrial membrane potential provides a means to assess mitochondrial health, while its covalent binding allows for robust staining that can be combined with other cellular labeling techniques. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can effectively utilize this compound to gain insights into the dynamic role of mitochondria in cellular physiology and disease.

References

Methodological & Application

MitoMark Red I: Detailed Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I is a cell-permeant, red-fluorescent dye that specifically stains mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function. A decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a key event in apoptosis and cellular stress. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Physicochemical Properties and Spectral Characteristics

This compound is a cationic dye that electrophoretically accumulates in the negatively charged mitochondrial matrix.[1] Its spectral properties are well-suited for multiplexing with other common fluorophores.

PropertyValueReference
Excitation Maximum (λex)~578 nm[1][2]
Emission Maximum (λem)~599 nm[1][2]
Molecular Weight531.52 g/mol [2]
Recommended SolventDimethyl sulfoxide (DMSO)[1][2]

Mechanism of Action

The mechanism of mitochondrial staining with this compound is based on the Nernst equation, where the positively charged dye is driven into the mitochondrial matrix by the large negative membrane potential maintained by healthy, respiring mitochondria. This potential is generated by the electron transport chain. When the mitochondrial membrane potential is compromised, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.

MitoMark_Red_I This compound (Cationic Dye) Cell_Membrane Cell Membrane MitoMark_Red_I->Cell_Membrane Passive Diffusion Cytosol Cytosol Cell_Membrane->Cytosol Mitochondrion Mitochondrion (Negative Membrane Potential) Cytosol->Mitochondrion Accumulation driven by ΔΨm High_Fluorescence Bright Red Fluorescence Mitochondrion->High_Fluorescence Low_Fluorescence Dim/No Red Fluorescence Mitochondrion->Low_Fluorescence Healthy_Cell Healthy Cell (High ΔΨm) Healthy_Cell->Mitochondrion Apoptotic_Cell Apoptotic/Stressed Cell (Low ΔΨm) Apoptotic_Cell->Mitochondrion Reduced Accumulation Apoptotic_Cell->Low_Fluorescence

Figure 1. Mechanism of this compound accumulation in mitochondria.

Data Presentation: Comparison with Other Mitochondrial Dyes

FeatureThis compoundMitoTracker Red CMXRosTetramethylrhodamine (TMRE)JC-1
Excitation/Emission (nm) ~578/599~579/599~549/574Monomer: ~514/529, Aggregate: ~585/590
ΔΨm Dependence YesYesYesYes (ratiometric)
Fixability YesYesNoNo
Photostability Moderate (caution advised with high laser intensity)Generally highModerate to lowLow
Cytotoxicity Not extensively reported, but generally low at working concentrations.Can be phototoxic at high concentrations and long exposure times.[3]Can inhibit mitochondrial respiration at higher concentrations.Can be cytotoxic at higher concentrations.
Signal-to-Noise Ratio GoodGoodGoodExcellent (ratiometric readout reduces background effects)

Experimental Protocols

Preparation of Stock Solution
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Reconstitute the dye in high-quality, anhydrous DMSO to a final concentration of 1 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Staining Protocol for Adherent Cells (e.g., HeLa, Primary Neurons)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Start Start: Adherent Cells in Culture Prepare_Staining_Solution Prepare Staining Solution: Dilute this compound (e.g., 200 nM in pre-warmed medium) Start->Prepare_Staining_Solution Incubate Incubate Cells: 30 min at 37°C Prepare_Staining_Solution->Incubate Wash Wash Cells: 2x with pre-warmed buffer Incubate->Wash Image Image Cells: Fluorescence Microscopy Wash->Image

Figure 2. Workflow for staining adherent cells with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or coverslip) to the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer like HBSS. A final concentration of 200 nM is a good starting point, but the optimal concentration may vary depending on the cell type and should be determined empirically (a range of 50-500 nM can be tested).[1]

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.[1]

  • Washing: After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove any unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Staining Protocol for Suspension Cells (e.g., Jurkat) for Flow Cytometry

Materials:

  • Suspension cells in culture

  • This compound stock solution (1 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

  • Flow cytometry tubes

  • PBS

Procedure:

  • Cell Preparation: Harvest suspension cells and count them. Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed culture medium.

  • Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed culture medium. A final concentration of 100-200 nM is a recommended starting point.

  • Staining: Add the staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for red fluorescence (e.g., PE or PE-Texas Red channel).

Application in Signaling Pathway Analysis

Assessment of Apoptosis

A hallmark of early apoptosis is the dissipation of the mitochondrial membrane potential. This compound can be used to monitor this event.

Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Apoptotic_Stimulus->Mitochondrial_Pathway Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Pathway->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release MMP_Dissipation ΔΨm Dissipation MOMP->MMP_Dissipation Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MitoMark_Red_I_Signal_Loss Loss of this compound Fluorescence MMP_Dissipation->MitoMark_Red_I_Signal_Loss

Figure 3. Role of ΔΨm dissipation in apoptosis and its detection by this compound.

Experimental Protocol:

  • Seed cells in an appropriate imaging vessel.

  • Induce apoptosis using a known agent (e.g., staurosporine, etoposide) for the desired time. Include a vehicle-treated control.

  • During the last 30 minutes of the apoptosis induction, stain the cells with this compound as described in the adherent or suspension cell protocol.

  • (Optional) Co-stain with a marker for apoptosis, such as a fluorescently labeled Annexin V or a caspase substrate.

  • Image the cells by fluorescence microscopy or analyze by flow cytometry. A decrease in this compound fluorescence in the treated cells compared to the control indicates mitochondrial depolarization associated with apoptosis.[4]

Monitoring Mitophagy

Mitophagy is the selective degradation of mitochondria by autophagy. This process can be monitored by observing the co-localization of mitochondria with lysosomes.

Experimental Protocol:

  • Induce mitophagy in cells using a known stimulus (e.g., CCCP, starvation).

  • During the final 30-60 minutes of the treatment, co-stain the cells with this compound (to label mitochondria) and a lysosomal marker such as LysoTracker Green.

  • Wash the cells and image them using a fluorescence microscope with appropriate filter sets for both red and green fluorescence.

  • Analyze the images for co-localization of the red (this compound) and green (LysoTracker) signals. An increase in the number of yellow puncta (indicating co-localization) in the treated cells compared to the control suggests an increase in mitophagy.[5][6]

Troubleshooting

ProblemPossible CauseSolution
No or weak mitochondrial staining Dye concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time.
Cells are unhealthy or dead.Check cell viability using a viability dye like Trypan Blue.
High background fluorescence Dye concentration is too high.Decrease the concentration of this compound.
Inadequate washing.Increase the number and duration of washes after staining.
Photobleaching High laser power or long exposure times.Reduce the laser power and/or exposure time. Use a more sensitive detector if available.
Cytotoxicity Dye concentration is too high.Use the lowest effective concentration of this compound.
Prolonged incubation.Reduce the incubation time.

Conclusion

This compound is a reliable fluorescent probe for visualizing mitochondria and assessing their membrane potential in live cells. Its dependence on ΔΨm makes it a powerful tool for studying cellular processes involving mitochondrial function, such as apoptosis and mitophagy. By following the detailed protocols and considering the troubleshooting tips provided, researchers can effectively utilize this compound to gain valuable insights into mitochondrial biology.

References

Application Notes and Protocols for MitoMark Red I Staining in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of mitochondria in live HeLa cells using MitoMark Red I, a red fluorescent stain that accumulates in mitochondria depending on the mitochondrial membrane potential.

Key Properties of this compound

The following table summarizes the essential quantitative data for this compound.

PropertyValueReference
Excitation Maximum (λabs)578 nm[1][2]
Emission Maximum (λem)599 nm[1][2]
Recommended Concentration for HeLa Cells200 nM[1]
Incubation Time30 minutes[1]
Recommended SolventDMSO[1][2]
Storage Temperature-20°C[1][2]

Experimental Workflow

The diagram below outlines the key steps for staining HeLa cells with this compound, from cell preparation to imaging.

MitoMark_Red_I_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_fixation Fixation & Permeabilization (Optional) cluster_imaging Imaging HeLa_Culture Culture HeLa cells on coverslips Prepare_Staining_Solution Prepare 200 nM this compound in HBSS HeLa_Culture->Prepare_Staining_Solution Incubate Incubate cells for 30 min at 37°C Prepare_Staining_Solution->Incubate Fix Add 10% formalin for 20 min at RT Incubate->Fix Optional Mount Mount with DAPI-containing medium Incubate->Mount For live cell imaging Permeabilize Permeabilize with 0.3% Triton X-100 Fix->Permeabilize Permeabilize->Mount Image Image using fluorescence microscopy Mount->Image

Caption: Experimental workflow for this compound staining of HeLa cells.

Detailed Experimental Protocol

This protocol is adapted for staining mitochondria in live HeLa cells and includes an optional fixation step for further immunocytochemistry.

Materials:

  • HeLa cells cultured on glass coverslips

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 10% Formalin

  • Permeabilization Buffer (1X PBS, 0.3% Triton X-100, 1% Normal Donkey Serum, 1% BSA, 0.01% NaN3)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets for red fluorescence

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO. It is recommended to prepare a 1 mM stock solution which can be stored at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) HBSS to a final working concentration of 200 nM.[1]

  • Staining of Live HeLa Cells:

    • Aspirate the culture medium from the HeLa cells grown on coverslips.

    • Wash the cells once with pre-warmed HBSS.

    • Add the 200 nM this compound staining solution to the cells, ensuring the coverslip is fully covered.

    • Incubate the cells for 30 minutes at 37°C.[1]

  • Live Cell Imaging (Option 1):

    • After incubation, the cells can be washed with fresh pre-warmed medium and imaged directly on a fluorescence microscope equipped with a live-cell incubator.

  • Fixation and Permeabilization (Option 2):

    • Following the 30-minute incubation with this compound, add an equal volume of 10% formalin to the staining solution (for a final concentration of 5% formalin) and incubate for 20 minutes at room temperature.[1]

    • Aspirate the fixative solution and wash the cells with PBS.

    • Permeabilize the cells by incubating with the permeabilization buffer for 30 minutes at room temperature.[1]

  • Mounting and Imaging:

    • After the final wash (either from live cell imaging preparation or after permeabilization), mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.[1]

    • Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 578 nm and detect the emission at around 599 nm.[1][2]

Signaling Pathway Context

This compound's fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm).[1][2] Therefore, this dye is a valuable tool for investigating cellular processes that affect mitochondrial health and function. In HeLa cells, this can include the study of apoptosis, cellular respiration, and the effects of drug candidates on mitochondrial integrity. A decrease in fluorescence intensity can indicate a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

The diagram below illustrates the relationship between mitochondrial membrane potential and the apoptotic signaling pathway.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimuli e.g., UV radiation, chemotherapeutics Bax_Bak Bax/Bak activation Stimuli->Bax_Bak Bcl2_BclxL Inhibition of Bcl-2/Bcl-xL Stimuli->Bcl2_BclxL MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_Bak->MMP_Loss Bcl2_BclxL->Bax_Bak CytoC Cytochrome c release MMP_Loss->CytoC MitoMark This compound signal decreases MMP_Loss->MitoMark Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Role of mitochondrial membrane potential in apoptosis.

References

Preparing MitoMark Red I: Application Notes and Protocols for Accurate Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible staining of mitochondria is crucial for understanding cellular health, metabolism, and the effects of potential therapeutics. MitoMark Red I is a fluorescent dye that specifically accumulates in active mitochondria, driven by the mitochondrial membrane potential.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation of this compound stock and working solutions to ensure reliable and consistent results in live-cell imaging experiments.

Key Characteristics of this compound

This compound is a cell-permeant, red-fluorescent dye used to label mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[1][3][4][5]

PropertyValueReference
Excitation Maximum (λex)~578 nm[1][3][4]
Emission Maximum (λem)~599 nm[1][3][4]
Molecular Weight531.52 g/mol [1][2]
FormulaC₃₂H₃₂Cl₂N₂O[1][2]
Recommended SolventDimethylsulfoxide (DMSO)[1][3][4]
Storage (Solid)-20°C, protected from light[1][2]
Storage (Stock Solution)-20°C or -80°C, protected from light[2]

Experimental Protocols

I. Preparation of 1 mM this compound Stock Solution

It is recommended to prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][3][4][6]

Materials:

  • This compound (solid form)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 1 mM stock solution, add 100 µL of DMSO to 53.15 µg of this compound.

  • Vortex the solution until the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[2] When stored properly, the DMSO stock solution is stable for at least one month at -20°C and up to six months at -80°C.[2]

II. Preparation of Working Solutions and Staining Protocol for Live Cells

The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A typical starting range is 25-500 nM.[7] For HeLa cells, a concentration of 200 nM has been shown to be effective.[3] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application.

Materials:

  • 1 mM this compound stock solution

  • Pre-warmed cell culture medium or buffer (e.g., HBSS)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

  • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution and allow it to warm to room temperature.

  • Prepare the staining solution by diluting the 1 mM stock solution into pre-warmed cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of medium. Note: It is recommended to prepare the staining solution fresh for each experiment as it is not stable for extended periods.[8]

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[6][7] An incubation time of 30 minutes is a good starting point.[3]

  • After incubation, remove the staining solution and wash the cells once or twice with pre-warmed, fresh culture medium or buffer.

  • The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence.

Experimental Workflow

MitoMark_Red_I_Workflow This compound Solution Preparation and Staining Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution and Staining start Start: Solid this compound warm Equilibrate to Room Temperature start->warm dissolve Dissolve in Anhydrous DMSO to create 1 mM Stock Solution warm->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C (Protected from Light) aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw dilute Dilute in Pre-warmed Medium to 25-500 nM Working Solution thaw->dilute stain Incubate with Live Cells (15-45 min at 37°C) dilute->stain wash Wash Cells with Fresh Medium stain->wash image Live-Cell Imaging wash->image

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for MitoMark Red I in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I is a cell-permeant, red fluorescent dye specifically designed for the labeling and visualization of mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function.[1][2][5] A decrease in fluorescence intensity can be indicative of mitochondrial depolarization, an early event in apoptosis.[6] This document provides detailed protocols for the use of this compound in confocal microscopy, including applications for assessing mitochondrial morphology, localization, and membrane potential.

Mechanism of Action

This compound is a cationic dye that passively diffuses across the plasma membrane of live cells.[4] Driven by the negative mitochondrial membrane potential, the dye accumulates in the mitochondrial matrix. Healthy, energized mitochondria maintain a high membrane potential, leading to a strong fluorescent signal. In contrast, depolarized mitochondria in unhealthy or apoptotic cells have a reduced membrane potential, resulting in decreased accumulation of the dye and a consequently weaker fluorescent signal.[1][2][5]

The chemical structure of this compound, 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride, includes a chloromethyl group.[1] This feature allows the dye to be well-retained after fixation with formaldehyde, enabling multiplexing with other fluorescent probes in immunocytochemistry protocols.

Data Presentation

The following table summarizes the key quantitative data for this compound:

ParameterValueReference
Excitation Maximum (λex)~578 nm[1][2][3]
Emission Maximum (λem)~599 nm[1][2][3]
Recommended Stock Solution Concentration1-5 mM in DMSO[7]
Recommended Working Concentration (Live Cells)25-500 nM[7][8]
Recommended Working Concentration (Fixed Cells)100-500 nM[8]
Recommended Incubation Time15-45 minutes[7][8]
StorageStore stock solution at -20°C, protected from light.[2][4]

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1 mM):

  • This compound is typically supplied as a lyophilized powder.

  • To prepare a 1 mM stock solution, dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][4]

2. This compound Working Solution (200 nM):

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.

  • Dilute the stock solution in a pre-warmed, serum-free culture medium or a suitable buffer such as Hank's Balanced Salt Solution (HBSS) to the desired final concentration (e.g., 200 nM).[1] It is recommended to prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells (e.g., HeLa)
  • Cell Culture: Plate adherent cells on sterile glass coverslips or in imaging-compatible dishes and culture until the desired confluency is reached.

  • Preparation: Pre-warm the this compound working solution and culture medium to 37°C.

  • Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed, serum-free medium or PBS.

  • Staining: Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[8] The optimal staining time may vary depending on the cell type.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, fresh medium or buffer.[9]

  • Imaging (Live Cells): For live-cell imaging, add fresh, pre-warmed culture medium to the cells and immediately proceed to confocal microscopy. Maintain the cells at 37°C and 5% CO2 during imaging.

  • Fixation (Optional): a. After the final wash, add 3.7% formaldehyde in pre-warmed complete medium and incubate for 15 minutes at 37°C.[9] b. Wash the cells three times with PBS.

  • Permeabilization (Optional, for co-staining): a. After fixation, incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.[1] b. Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium, with or without a nuclear counterstain like DAPI.[1]

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension at a low speed (e.g., 1000g for 3-5 minutes) to pellet the cells.[7]

  • Washing: Discard the supernatant and gently resuspend the cell pellet in pre-warmed, serum-free medium or PBS. Repeat the centrifugation and washing step twice.[7]

  • Staining: Resuspend the cells in the pre-warmed this compound working solution and incubate for 15-45 minutes at 37°C, protected from light, with occasional gentle agitation.[7][8]

  • Washing: Centrifuge the cells to remove the staining solution, and wash the cell pellet twice with fresh, pre-warmed medium or buffer.[7]

  • Imaging: Resuspend the final cell pellet in fresh medium and transfer to a suitable imaging chamber for confocal microscopy.

  • Fixation (Optional): The fixation and permeabilization steps can be adapted for suspension cells by performing the incubations in microcentrifuge tubes and pelleting the cells between each step.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

MitoMark_Red_I_Mechanism cluster_cell Living Cell cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane Mitochondrial_Matrix Mitochondrial Matrix (High Negative Potential) Plasma_Membrane->Mitochondrial_Matrix Accumulation driven by ΔΨm Fluorescence Red Fluorescence Mitochondrial_Matrix->Fluorescence Emits Red Fluorescence Inner_Membrane Inner Mitochondrial Membrane MitoMark_Red_I_Extracellular This compound (Extracellular) MitoMark_Red_I_Extracellular->Plasma_Membrane Passive Diffusion

Caption: Mechanism of this compound accumulation in mitochondria.

Experimental Workflow

MitoMark_Red_I_Workflow Start Start: Prepare Cells (Adherent or Suspension) Prepare_Working_Solution Prepare this compound Working Solution Start->Prepare_Working_Solution Stain_Cells Incubate Cells with This compound (15-45 min, 37°C) Prepare_Working_Solution->Stain_Cells Wash_Cells Wash Cells with Fresh Medium/Buffer Stain_Cells->Wash_Cells Decision_Live_or_Fixed Live or Fixed Cell Imaging? Wash_Cells->Decision_Live_or_Fixed Live_Cell_Imaging Live Cell Imaging: Confocal Microscopy Decision_Live_or_Fixed->Live_Cell_Imaging Live Fixation Fixation: 3.7% Formaldehyde Decision_Live_or_Fixed->Fixation Fixed End End: Image Analysis Live_Cell_Imaging->End Permeabilization Permeabilization (Optional): 0.3% Triton X-100 Fixation->Permeabilization Co_Staining Co-staining (e.g., DAPI) and Mounting Permeabilization->Co_Staining Fixed_Cell_Imaging Fixed Cell Imaging: Confocal Microscopy Co_Staining->Fixed_Cell_Imaging Fixed_Cell_Imaging->End

Caption: Experimental workflow for this compound staining.

Applications in Research and Drug Development

  • Assessment of Mitochondrial Morphology and Dynamics: Visualize changes in mitochondrial shape, size, and distribution in response to various stimuli or drug treatments.

  • Monitoring Mitochondrial Membrane Potential: Quantify changes in mitochondrial membrane potential as an indicator of cell health, metabolic activity, and apoptosis.[5][6]

  • Apoptosis and Cell Viability Assays: Use as an early marker for apoptosis, as the loss of mitochondrial membrane potential precedes other apoptotic events.[6][10]

  • Toxicity Screening: Evaluate the potential toxicity of compounds by monitoring their effects on mitochondrial function.[5]

  • Mitophagy Studies: In conjunction with other markers, this compound can be used to study the selective degradation of mitochondria through autophagy.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient dye concentration.- Short incubation time.- Depolarized mitochondria in unhealthy cells.- Increase the working concentration of this compound (within the 25-500 nM range).- Increase the incubation time.- Use a positive control of healthy cells to ensure the dye is working.
High Background Fluorescence - Dye concentration is too high.- Inadequate washing.- Decrease the working concentration of this compound.- Ensure thorough washing with fresh, pre-warmed medium after staining.[9]
Photobleaching - High laser power during imaging.- Use the lowest possible laser power that provides a sufficient signal.- Minimize the exposure time during image acquisition.[1]
Diffuse Cytoplasmic Staining - Overloading of the dye.- Loss of mitochondrial membrane potential.- Reduce the dye concentration and/or incubation time.- Image cells promptly after staining.

Co-staining Compatibility

This compound is compatible with various other fluorescent probes for multicolor imaging. Due to its fixation-resistant properties, it can be used in protocols that involve subsequent immunocytochemistry. It is commonly used with nuclear counterstains such as DAPI and Hoechst, which have distinct spectral profiles, minimizing spectral overlap.[1][13] When planning multicolor experiments, it is crucial to select fluorophores with minimal spectral overlap and to use appropriate filter sets and sequential scanning on the confocal microscope to avoid bleed-through.

References

Application Notes and Protocols for MitoMark Red I in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MitoMark Red I to assess mitochondrial function in primary neuron cultures. This compound is a red fluorescent dye that selectively accumulates in the mitochondria of living cells. Its fluorescence intensity is directly dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular viability.

Principle of Action: this compound is a cell-permeant cationic dye. It accumulates in the mitochondrial matrix due to the negative charge of the inner mitochondrial membrane. In healthy neurons with a high mitochondrial membrane potential, the dye aggregates and fluoresces brightly. Conversely, in apoptotic or metabolically stressed neurons with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.[1][2][3]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~578 nm[2][3][4]
Emission Maximum (λem)~599 nm[2][3][4]
Solvent for Stock SolutionDMSO[3]
Storage of Stock Solution-20°C, protected from light
Table 2: Recommended Staining Parameters for Primary Neurons
ParameterRecommended RangeNotesReference
Working Concentration 25 - 500 nMStart with a lower concentration (e.g., 100 nM) and optimize for your specific neuron type and experimental conditions. Higher concentrations may be necessary for fixed-cell imaging.[5]
Incubation Time 15 - 45 minutesOptimal time may vary depending on the primary neuron type and culture density.[2][4][6]
Incubation Temperature 37°CMaintain physiological conditions during staining.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Membrane Potential in Primary Neurons

This protocol describes the staining of live primary neurons with this compound for the qualitative and quantitative assessment of mitochondrial membrane potential using fluorescence microscopy.

Materials:

  • Primary neuron culture

  • This compound

  • Anhydrous DMSO

  • Balanced salt solution (e.g., HBSS or Tyrode's buffer) or serum-free culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound in anhydrous DMSO to prepare a 1-5 mM stock solution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) balanced salt solution or serum-free culture medium to the desired working concentration (e.g., 100 nM).

  • Staining of Primary Neurons:

    • Aspirate the culture medium from the primary neurons.

    • Gently wash the neurons once with the pre-warmed balanced salt solution or serum-free medium.

    • Add the staining solution to the cells, ensuring complete coverage.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with the pre-warmed balanced salt solution or serum-free medium to remove excess dye.

  • Imaging:

    • Immediately image the stained neurons using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (Excitation/Emission ~578/599 nm).

    • For quantitative analysis, maintain consistent imaging parameters (e.g., exposure time, gain) across all samples.

Protocol 2: Fixation of Stained Primary Neurons (Optional)

While this compound is primarily used for live-cell imaging, it can be compatible with fixation for subsequent immunocytochemistry. However, it's important to note that fixation may affect the dye's fluorescence.

Materials:

  • Stained primary neurons (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

Procedure:

  • Staining:

    • Follow steps 1-4 of Protocol 1. For fixed-cell applications, a higher working concentration of this compound (100-500 nM) may be beneficial.[5]

  • Fixation:

    • After the final wash, add 4% PFA in PBS to the cells.

    • Incubate for 15-20 minutes at room temperature.

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS.

  • Further Processing:

    • The fixed and stained neurons can now be processed for immunocytochemistry or other applications.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_stock Prepare 1-5 mM this compound stock solution in DMSO prep_working Dilute stock to 25-500 nM working solution in warm media prep_stock->prep_working wash_pre Wash primary neurons once prep_working->wash_pre add_stain Add staining solution to neurons wash_pre->add_stain incubate Incubate for 15-45 min at 37°C add_stain->incubate wash_post Wash neurons 2-3 times incubate->wash_post live_imaging Live-cell fluorescence microscopy (Ex/Em: ~578/599 nm) wash_post->live_imaging fixation Optional: Fix with 4% PFA live_imaging->fixation immuno Immunocytochemistry fixation->immuno

Caption: Experimental workflow for staining primary neurons with this compound.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_calcium Cellular Response cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptotic Cascade glutamate Excessive Glutamate nmda NMDA Receptor Activation glutamate->nmda ca_influx Ca2+ Influx nmda->ca_influx mito_ca Mitochondrial Ca2+ Overload ca_influx->mito_ca mptp mPTP Opening mito_ca->mptp delta_psi ↓ Mitochondrial Membrane Potential (ΔΨm Depolarization) mptp->delta_psi cyto_c Cytochrome c Release delta_psi->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Neuronal Apoptosis caspase->apoptosis

Caption: NMDA receptor-mediated apoptosis signaling pathway in neurons.

References

Application Notes and Protocols for MitoMark Red I Staining in Astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I is a red fluorescent dye that specifically accumulates in the mitochondria of living cells.[1][2][3][4][5] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function.[2][3][4][5][6][7] In healthy, respiring cells, the mitochondrial membrane is polarized, leading to the electrophoretic uptake and concentration of the cationic dye within the mitochondrial matrix. Consequently, the fluorescence intensity of this compound can be used as an indicator of the mitochondrial membrane potential. This document provides a detailed protocol for the application of this compound for staining mitochondria in cultured astrocytes, a cell type crucial for neuronal support and central nervous system homeostasis.

Principle of the Assay

The lipophilic and cationic nature of this compound allows it to passively diffuse across the plasma membrane of live cells. Driven by the negative charge of the inner mitochondrial membrane in healthy cells, the dye accumulates in the mitochondrial matrix. This potential-dependent accumulation results in a concentrated fluorescence signal within the mitochondria, which can be visualized using fluorescence microscopy. A decrease in mitochondrial membrane potential will result in reduced accumulation of the dye and a corresponding decrease in fluorescence intensity.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for this compound staining in astrocytes, compiled from product data sheets and relevant literature.

Table 1: this compound Specifications

ParameterValueReference
Excitation Wavelength (λex)~578 nm[1][2][4][5][6]
Emission Wavelength (λem)~599 nm[1][2][4][5][6]
Recommended SolventDMSO[3][4][5]
Storage of Stock Solution-20°C, protected from light[2][5][8]

Table 2: Recommended Staining Parameters for Astrocytes

ParameterRecommended RangeNotes
Working Concentration 50 - 200 nMStart with a lower concentration (e.g., 100 nM) and optimize for your specific astrocyte culture and experimental conditions. Higher concentrations may lead to non-specific cytoplasmic staining.
Incubation Time 15 - 45 minutes30 minutes is a common starting point. Longer incubation times do not necessarily improve staining and may increase cytotoxicity.
Incubation Temperature 37°CMaintain physiological conditions during the staining procedure.

Experimental Protocols

This section details the step-by-step methodology for staining mitochondria in cultured astrocytes with this compound.

Materials

  • This compound dye

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Primary astrocyte culture or astrocyte cell line

  • Culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Coverslips (optional, for microscopy)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Reagent Preparation

  • This compound Stock Solution (1 mM):

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the contents in high-quality, anhydrous DMSO to a final concentration of 1 mM. The exact volume of DMSO will depend on the amount of dye provided by the manufacturer.

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stock solution in DMSO is typically stable for several weeks to months when stored properly.[8]

  • This compound Working Solution (50 - 200 nM):

    • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free culture medium or an appropriate buffer (e.g., HBSS or PBS) to the desired final working concentration.

    • For example, to prepare 1 mL of a 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.

    • It is critical to prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Astrocytes

  • Cell Seeding:

    • Seed astrocytes on glass-bottom dishes, coverslips, or appropriate imaging plates to a desired confluency (typically 50-70%).

    • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-45 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set for red fluorescence (Excitation/Emission: ~578/599 nm).

    • For fixed-cell imaging, proceed with fixation after the washing step. A common fixation method is 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation may alter the fluorescence signal.

Troubleshooting

  • Weak Signal: Increase the dye concentration or incubation time. Ensure the mitochondrial membrane potential is not compromised in your cell culture.

  • High Background/Cytoplasmic Staining: Decrease the dye concentration or incubation time. Ensure thorough washing after staining. Overloading the cells with the dye can lead to non-specific staining.

  • Phototoxicity: Minimize the exposure of stained cells to the excitation light during imaging.

Visualizations

Mechanism of this compound Accumulation

MitoMark_Mechanism Mechanism of this compound Accumulation cluster_cell Astrocyte cluster_mito Mitochondrion Extracellular_Space Extracellular Space Cytoplasm Cytoplasm Extracellular_Space->Cytoplasm Passive Diffusion Mitochondrial_Matrix Mitochondrial Matrix (Negative Potential) Cytoplasm->Mitochondrial_Matrix ΔΨm-Dependent Accumulation MitoMark_Red_I_Ext This compound MitoMark_Red_I_Cyt This compound MitoMark_Red_I_Ext->MitoMark_Red_I_Cyt MitoMark_Red_I_Mit Accumulated This compound MitoMark_Red_I_Cyt->MitoMark_Red_I_Mit

Caption: Diagram illustrating the mitochondrial membrane potential-dependent accumulation of this compound.

Experimental Workflow for Astrocyte Staining

Staining_Workflow Experimental Workflow for Astrocyte Staining cluster_prep Preparation cluster_stain Staining Procedure cluster_analysis Analysis Seed_Astrocytes 1. Seed Astrocytes on Coverslips/Plates Prepare_Stock 2. Prepare 1 mM This compound Stock Prepare_Working 3. Prepare 50-200 nM Working Solution Prepare_Stock->Prepare_Working Wash_Cells_1 4. Wash Cells with PBS Prepare_Working->Wash_Cells_1 Add_Dye 5. Add Working Solution Wash_Cells_1->Add_Dye Incubate 6. Incubate 15-45 min at 37°C Add_Dye->Incubate Wash_Cells_2 7. Wash to Remove Excess Dye Incubate->Wash_Cells_2 Image_Cells 8. Image with Fluorescence Microscope Wash_Cells_2->Image_Cells Analyze_Data 9. Quantify Fluorescence Intensity Image_Cells->Analyze_Data

Caption: A step-by-step workflow for staining astrocytes with this compound.

References

Co-staining with MitoMark Red I and DAPI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simultaneous visualization of mitochondria and the nucleus is a fundamental technique in cell biology, enabling the assessment of cellular health, metabolism, and the interplay between these two critical organelles. This document provides detailed application notes and protocols for the co-staining of mitochondria and nuclei using MitoMark Red I and DAPI, respectively. This compound is a red-fluorescent dye that accumulates in mitochondria of live cells in a membrane potential-dependent manner and is retained after fixation. DAPI (4',6-diamidino-2-phenylindole) is a blue-fluorescent nuclear counterstain that binds strongly to A-T rich regions of double-stranded DNA. The spectral separation of these two dyes allows for clear and distinct visualization of both organelles within the same cell.

Data Presentation

The spectral characteristics of this compound and DAPI are summarized in the table below, highlighting their suitability for dual-color fluorescence microscopy.

Fluorescent DyeTarget OrganelleExcitation Maxima (nm)Emission Maxima (nm)Color Channel
This compound Mitochondria~578[1][2][3][4]~599[1][2][3][4]Red
DAPI Nucleus~359[5][6]~461 (when bound to dsDNA)[5]Blue

Experimental Protocols

This protocol is designed for adherent mammalian cells grown on coverslips. Modifications may be required for suspension cells or different cell types.

Materials
  • Cells cultured on sterile glass coverslips

  • This compound

  • DAPI (4',6-diamidino-2-phenylindole)

  • Dimethyl sulfoxide (DMSO), high purity

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS, pre-warmed to 37°C

  • Permeabilization solution (optional): 0.1% Triton X-100 in PBS

  • Mounting medium

Staining Protocol

1. Mitochondrial Staining with this compound (Live Cells)

a. Prepare a 1 mM stock solution of this compound in DMSO. Store any unused stock solution at -20°C, protected from light.

b. On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type.

c. Remove the culture medium from the cells on coverslips and wash once with pre-warmed PBS.

d. Add the this compound working solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.

e. After incubation, remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.

2. Cell Fixation

a. After washing, add pre-warmed 4% PFA in PBS to the cells.

b. Incubate for 15 minutes at room temperature.

c. Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.

3. Nuclear Staining with DAPI

a. Prepare a 1 µg/mL DAPI working solution in PBS from a stock solution.

b. Add the DAPI working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.

c. Remove the DAPI solution and wash the cells twice with PBS.

4. Mounting

a. Invert the coverslip onto a drop of mounting medium on a microscope slide.

b. Seal the edges of the coverslip with nail polish to prevent drying.

c. Store the slides at 4°C, protected from light, until imaging.

Imaging

Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and this compound (red channel).

  • DAPI: Ex/Em ~360/460 nm

  • This compound: Ex/Em ~578/599 nm

Acquire images sequentially to minimize spectral bleed-through, if necessary.

Visualizations

Experimental Workflow

G cluster_0 Live Cell Staining cluster_1 Fixation & Nuclear Staining cluster_2 Imaging A Prepare this compound Working Solution B Incubate Cells with This compound (37°C) A->B C Wash Cells B->C D Fix Cells with 4% PFA C->D E Wash Cells D->E F Stain with DAPI E->F G Final Wash F->G H Mount Coverslip G->H I Fluorescence Microscopy H->I

Caption: Experimental workflow for co-staining with this compound and DAPI.

Staining Mechanism

G cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DNA dsDNA (A-T rich) Membrane Inner Mitochondrial Membrane (ΔΨm) MitoMark This compound MitoMark->Membrane Accumulates based on membrane potential DAPI DAPI DAPI->DNA Intercalates into minor groove

Caption: Staining mechanisms of this compound and DAPI.

References

MitoMark Red I: Application Notes and Protocols for Flow Cytometry Analysis of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I is a cell-permeant, red fluorescent dye that selectively accumulates in the mitochondria of live cells. Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function. In healthy, non-apoptotic cells, the electrochemical gradient across the mitochondrial membrane is high, leading to the electrophoretic uptake and concentration of the positively charged this compound dye within the mitochondrial matrix. Consequently, these mitochondria exhibit bright red fluorescence. In apoptotic or metabolically stressed cells, the mitochondrial membrane potential is compromised, resulting in a decreased accumulation of the dye and a corresponding reduction in fluorescence intensity. This property allows for the quantitative analysis of mitochondrial membrane potential changes in cell populations using flow cytometry.

This compound is excited by a yellow-orange laser and emits in the red spectrum, making it compatible with multicolor flow cytometry panels. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential, providing a sensitive readout for studying the effects of various stimuli, toxins, or drug candidates on mitochondrial function.

Mechanism of Action

The mechanism of this compound relies on its cationic properties and the electrochemical gradient across the inner mitochondrial membrane.

Mechanism of this compound Accumulation Healthy_Cell Healthy Cell (High ΔΨm) Mitochondrion_H Mitochondrion (Negative Interior) Healthy_Cell->Mitochondrion_H High Uptake Fluorescence_H Bright Red Fluorescence Mitochondrion_H->Fluorescence_H MitoMark_Red_I_H This compound MitoMark_Red_I_H->Mitochondrion_H Apoptotic_Cell Apoptotic/Stressed Cell (Low ΔΨm) Mitochondrion_A Mitochondrion (Less Negative Interior) Apoptotic_Cell->Mitochondrion_A Low Uptake Fluorescence_A Dim Red Fluorescence Mitochondrion_A->Fluorescence_A MitoMark_Red_I_A This compound MitoMark_Red_I_A->Mitochondrion_A

Caption: Accumulation of this compound is dependent on mitochondrial membrane potential.

Data Presentation

Spectral Properties
PropertyValue
Excitation Maximum (λex)~578 nm[1][2][3]
Emission Maximum (λem)~599 nm[1][2][3]
Recommended Laser561 nm (Yellow-Green)
Recommended Emission Filter~610/20 nm (e.g., PE-Texas Red channel)
Recommended Staining Conditions
ParameterRecommended RangeNotes
Working Concentration 25 - 500 nMOptimal concentration should be determined empirically for each cell type and experimental condition. For suspension cells, a lower concentration in the range of 50-100 nM is often sufficient. For adherent cells, a slightly higher concentration of 100-200 nM may be required.
Incubation Time 15 - 45 minutesOptimal incubation time can vary depending on the cell type and temperature. 30 minutes is a good starting point.
Incubation Temperature 37°CIncubation should be carried out at the normal growth temperature for the cells.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation (1 mM):

  • This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 50 µg of the powder in 94 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

  • Dilute the stock solution to the desired working concentration (e.g., 25-500 nM) in a pre-warmed, serum-free medium or an appropriate buffer such as Hank's Balanced Salt Solution (HBSS). It is crucial to use a serum-free medium for staining as serum components can interfere with the dye's performance.

Experimental Workflow

Flow Cytometry Workflow for this compound Cell_Harvest 1. Cell Harvest (Adherent or Suspension) Cell_Wash 2. Wash Cells Cell_Harvest->Cell_Wash Cell_Resuspend 3. Resuspend in Staining Buffer Cell_Wash->Cell_Resuspend Staining 4. Add this compound Working Solution Cell_Resuspend->Staining Incubation 5. Incubate at 37°C Staining->Incubation Wash_Post_Stain 6. Wash Cells Incubation->Wash_Post_Stain Resuspend_Analysis 7. Resuspend in Analysis Buffer Wash_Post_Stain->Resuspend_Analysis Flow_Cytometry 8. Acquire on Flow Cytometer Resuspend_Analysis->Flow_Cytometry

Caption: General workflow for staining cells with this compound for flow cytometry.

Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with pre-warmed, serum-free medium or HBSS. Centrifuge again and discard the supernatant.

  • Cell Resuspension: Gently resuspend the cell pellet in pre-warmed, serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the prepared this compound working solution to the cell suspension. For example, add 1 µL of a 100 µM intermediate dilution to 1 mL of cell suspension for a final concentration of 100 nM. Gently mix.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Post-Stain Wash: After incubation, wash the cells twice with 2 mL of complete medium or buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • Analysis: Analyze the samples on a flow cytometer as soon as possible.

Staining Protocol for Adherent Cells
  • Cell Culture: Grow adherent cells on culture plates or dishes to the desired confluency.

  • Media Removal: Aspirate the culture medium from the plate.

  • Staining: Add the pre-warmed this compound working solution to the cells. Ensure the entire cell monolayer is covered.

  • Incubation: Incubate the plate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

  • Harvesting: After incubation, remove the staining solution and wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin.

  • Neutralization and Collection: If using trypsin, neutralize with complete medium and transfer the cell suspension to a conical tube.

  • Washing: Wash the cells twice with complete medium or buffer to remove any remaining dye. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

  • Analysis: Analyze the samples on a flow cytometer.

Controls for a Robust Assay
  • Unstained Control: A sample of unstained cells is essential to set the background fluorescence and voltage settings on the flow cytometer.

  • Positive Control (Depolarized Mitochondria): Treat a separate sample of cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chloro phenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP). A typical treatment is 10-50 µM FCCP for 15-30 minutes prior to or during this compound staining. This will cause a significant decrease in fluorescence intensity, confirming that the dye is responding to changes in mitochondrial membrane potential.

  • Compensation Controls: If performing multicolor flow cytometry, single-stained controls for each fluorochrome, including this compound, are necessary for proper fluorescence compensation.

Troubleshooting

IssuePossible CauseSolution
Weak or No Signal - Insufficient dye concentration or incubation time.- Loss of mitochondrial membrane potential in the cell population.- Incorrect flow cytometer settings.- Titrate the dye concentration and incubation time.- Check cell viability. Use a positive control for healthy cells.- Ensure the correct laser and emission filters are being used.
High Background Fluorescence - Incomplete removal of unbound dye.- Dye concentration is too high.- Increase the number of post-stain washes.- Reduce the working concentration of the dye.
High Cell Death - Toxicity from the dye at high concentrations or prolonged incubation.- Harsh cell handling.- Reduce the dye concentration and/or incubation time.- Handle cells gently during harvesting and washing steps.

Safety and Handling

This compound is typically dissolved in DMSO. DMSO is known to facilitate the entry of organic molecules into tissues. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Handle the dye and any solutions containing it in a well-ventilated area. Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.

References

Application Notes: Fixation of Mitochondria After Staining with MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MitoMark Red I is a cell-permeable, red fluorescent dye that selectively accumulates in the mitochondria of live cells.[1] The accumulation is driven by the mitochondrial membrane potential.[2][3] Consequently, the fluorescence intensity of the dye can be used as an indicator of mitochondrial health. For many experimental applications, it is necessary to fix the cells after staining to preserve their morphology for subsequent immunocytochemistry, in situ hybridization, or other downstream analyses. The fixation process must be carefully optimized to maintain both the mitochondrial structure and the localization of the fluorescent dye. These application notes provide detailed protocols and guidance for the fixation of cells stained with this compound.

Mechanism of Staining and Fixation

This compound is a lipophilic cation that passively crosses the plasma membrane and accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential. Similar to related CMXRos dyes, this compound contains a mildly thiol-reactive chloromethyl group.[4] This group can react with thiols on proteins and other molecules within the mitochondrial matrix, forming covalent bonds. This covalent linkage is crucial for retaining the dye within the mitochondria even after the loss of membrane potential during fixation and subsequent permeabilization steps.[4][5]

Data Presentation: Comparison of Fixation Methods

The choice of fixative is critical for the preservation of mitochondrial morphology and the fluorescence signal of this compound. The following table summarizes the characteristics and recommendations for common fixation methods.

FixativeRecommended ConcentrationAdvantagesDisadvantages
Formaldehyde (PFA) 3.7-4% in PBS or mediumGood preservation of mitochondrial morphology and dye fluorescence.[6] Compatible with most subsequent immunocytochemistry protocols.May not preserve ultrastructural details as well as glutaraldehyde.
PFA + Glutaraldehyde 2-3% PFA + 0.075-1.5% GAExcellent preservation of mitochondrial network structure and overall cellular morphology.[4][7][8]Glutaraldehyde can increase background autofluorescence, which may interfere with the detection of other fluorophores.[8]
Methanol (cold) 90-100% at -20°CCan be effective for specific antibody staining protocols and may reduce background from chlorophyll in plant cells.[9]High risk of disrupting mitochondrial membranes, leading to dye leakage and altered morphology.[10] May extract the dye from the mitochondria.
Acetone (cold) 100% at -20°CPrimarily used for permeabilization, sometimes in combination with other fixatives.Similar to methanol, it can disrupt lipid membranes and lead to loss of soluble proteins and dyes.

Experimental Protocols

Protocol 1: Staining and Formaldehyde Fixation

This protocol is recommended for most applications, including co-localization studies with antibodies.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 3.7-4% Formaldehyde in PBS (freshly prepared from paraformaldehyde or a high-quality commercial source)

  • (Optional) Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS

  • (Optional) Blocking Buffer (e.g., 1% BSA in PBS)

  • (Optional) Mounting medium with DAPI

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality anhydrous DMSO to create a 1 mM stock solution. Mix well. Store any unused stock solution at -20°C, protected from light and moisture.

  • Prepare Staining Solution: Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • Grow cells on coverslips or in culture dishes to the desired confluency.

    • Remove the culture medium and replace it with the pre-warmed staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete medium or buffer (PBS or HBSS) to remove any unbound dye.

  • Fixation:

    • Remove the wash buffer and add 3.7-4% formaldehyde solution.

    • Incubate for 15-20 minutes at room temperature, protected from light.[6]

  • Post-Fixation Washing: Wash the cells two to three times with PBS for 5 minutes each to remove the formaldehyde.

  • (Optional) Permeabilization: If subsequent intracellular antibody staining is required, incubate the fixed cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.[6]

  • Imaging and Storage: The cells can now be blocked and stained for other markers or mounted for imaging. For long-term storage, keep the sample in PBS at 4°C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_fixation Fixation & Downstream Processing prep_stock Prepare 1 mM Stock (this compound in DMSO) prep_working Prepare 100-500 nM Working Solution in pre-warmed medium prep_stock->prep_working add_stain Incubate cells with Working Solution (15-30 min) prep_working->add_stain wash_1 Wash 2-3x with pre-warmed medium add_stain->wash_1 fix Fix with 3.7-4% Formaldehyde (15-20 min at RT) wash_1->fix wash_2 Wash 2-3x with PBS fix->wash_2 perm Optional: Permeabilize (0.2% Triton X-100, 10 min) wash_2->perm immuno Immunostaining / Counterstaining perm->immuno mount Mount and Image immuno->mount

Caption: Experimental workflow for this compound staining and subsequent fixation.

fixation_decision_tree start Goal: Fix cells after This compound staining q1 Is co-staining with a specific antibody required? start->q1 q2 Does the antibody protocol strictly require methanol fixation? q1->q2 Yes q3 Is maximal preservation of mitochondrial ultrastructure critical? q1->q3 No q2->q3 No rec_methanol Use cold Methanol fixation with caution. (High risk of altered morphology and dye loss. Validate results.) q2->rec_methanol Yes rec_pfa Use standard 4% PFA fixation. (Recommended for most applications) q3->rec_pfa No rec_pfa_ga Use PFA + Glutaraldehyde fixation. (Best for morphology, but may increase autofluorescence) q3->rec_pfa_ga Yes

References

Optimizing Permeabilization Following MitoMark Red I Labeling for Enhanced Intracellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MitoMark Red I is a fluorescent mitochondrial stain that selectively accumulates in active mitochondria, driven by the mitochondrial membrane potential. Its fluorescence provides a robust signal for visualizing mitochondrial morphology and function in live cells. However, subsequent immunocytochemical analysis of intracellular targets requires fixation and permeabilization of the cell membrane to allow antibody access. The permeabilization step is critical and must be carefully optimized to preserve both the this compound signal and the integrity of the target epitopes. This document provides detailed protocols and guidance for selecting the appropriate permeabilization strategy after this compound labeling.

Key Considerations for Permeabilization

The choice of permeabilization agent and its concentration is a balancing act between achieving sufficient antibody penetration and preserving the mitochondrial staining and cellular architecture. Two main classes of permeabilizing agents are commonly used: detergents and organic solvents.

  • Detergents: Non-ionic detergents like Triton™ X-100 and Saponin create pores in the plasma membrane by solubilizing lipids. Triton™ X-100 is a more stringent detergent that also permeabilizes organellar membranes, including the mitochondrial membrane. Saponin is a milder detergent that selectively permeabilizes the cholesterol-rich plasma membrane, leaving organellar membranes largely intact.

  • Organic Solvents: Alcohols such as methanol and ethanol act by dehydrating the cells and precipitating proteins, which also extracts lipids from the membranes, making them permeable. Methanol can be effective for exposing certain epitopes but may also impact the fluorescence of some dyes and proteins.

The optimal permeabilization strategy depends on the specific antibody, the nature of the target antigen (e.g., soluble vs. membrane-bound), and the desired experimental outcome.

Experimental Protocols

Protocol 1: Standard Immunofluorescence using Triton™ X-100 Permeabilization

This protocol is a widely used method suitable for many common antibodies.

Materials:

  • Cells labeled with this compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% - 0.5% Triton™ X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Antifade Mounting Medium

Procedure:

  • Live Cell Staining: Incubate live cells with this compound according to the manufacturer's instructions.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the fixed cells with the desired concentration of Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound and the secondary antibody fluorophore.

Protocol 2: Mild Permeabilization using Saponin

This protocol is recommended when targeting antigens that may be sensitive to harsh detergents or when preserving the integrity of organellar membranes is crucial.

Materials:

  • Same as Protocol 1, but replace Triton™ X-100 with 0.1% Saponin in PBS.

Procedure:

Follow the steps outlined in Protocol 1, substituting 0.1% Saponin for Triton™ X-100 in the permeabilization step. Note that Saponin's effects are reversible, so it should be included in the antibody dilution and wash buffers to maintain permeability.

Protocol 3: Methanol Permeabilization

This protocol can be advantageous for certain antibodies and epitopes.

Materials:

  • Cells labeled with this compound

  • PBS, pH 7.4

  • 4% PFA in PBS

  • Ice-cold Methanol (100%)

  • Blocking Buffer

  • Primary and Secondary Antibodies

  • Antifade Mounting Medium

Procedure:

  • Live Cell Staining and Fixation: Follow steps 1-3 from Protocol 1.

  • Permeabilization: After the final PBS wash post-fixation, add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Staining: Proceed with steps 6-12 from Protocol 1.

Data Presentation: Comparison of Permeabilization Methods

The choice of permeabilization agent can impact the retention of the this compound signal and the accessibility of the target epitope. The following table summarizes the general effects of different permeabilization methods.

Permeabilization AgentConcentrationIncubation TimeThis compound Signal RetentionEpitope AccessibilityRecommended Use Cases
Triton™ X-100 0.1 - 0.5%10-15 minGood to ModerateExcellent for most targetsGeneral immunofluorescence for cytoplasmic and nuclear antigens.
Saponin 0.1%10-15 minExcellentGood for cytoplasmic targetsPreserving organellar membrane integrity; for sensitive epitopes.
Methanol 100% (ice-cold)10 minModerate to GoodGood, can enhance some epitopesWhen detergent-based methods fail; for certain cytoskeletal and nuclear proteins.

Note: The optimal concentration and incubation time for each permeabilization agent may need to be determined empirically for specific cell types and antibodies.

Visualization of Experimental Workflow and Logic

To aid in understanding the experimental process, the following diagrams illustrate the key steps and decision-making logic.

Workflow_MitoMark_Permeabilization cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_immuno Immunostaining cluster_analysis Analysis start Start: Live Cells stain This compound Staining start->stain fix Fixation (e.g., 4% PFA) stain->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization wash1->perm wash2 Wash (PBS) perm->wash2 block Blocking wash2->block primary_ab Primary Antibody block->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 mount Mounting wash4->mount image Fluorescence Imaging mount->image

Caption: General workflow for immunofluorescence after this compound staining.

Permeabilization_Decision_Tree cluster_detergent Detergent-Based cluster_solvent Solvent-Based start Choose Permeabilization Method triton Triton™ X-100 start->triton General Purpose saponin Saponin start->saponin Mild Permeabilization Preserve Organelles methanol Methanol start->methanol Alternative Method Enhance some epitopes triton_desc Permeabilizes all membranes. Good for most antibodies. triton->triton_desc Details saponin_desc Selectively permeabilizes plasma membrane. saponin->saponin_desc Details methanol_desc Dehydrates and precipitates proteins. Can alter epitopes. methanol->methanol_desc Details

Caption: Decision tree for selecting a permeabilization method.

Conclusion

The successful immunofluorescent detection of intracellular targets following this compound staining is highly dependent on the appropriate choice of permeabilization protocol. By carefully considering the nature of the target antigen and the specific requirements of the antibody, researchers can select a method that ensures both robust mitochondrial visualization and clear, specific immunolabeling. The protocols and data presented here provide a solid foundation for optimizing your experimental conditions and achieving high-quality, reproducible results. It is always recommended to perform a preliminary experiment to determine the optimal permeabilization conditions for your specific cell type and antibody combination.

Imaging Mitochondrial Dynamics with MitoMark Red I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. MitoMark Red I is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria.[1][2][3] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][2][3] This document provides detailed application notes and protocols for using this compound to image and quantify mitochondrial dynamics in live and fixed cells.

Product Information and Properties

This compound is a cationic dye that is sequestered by active mitochondria.[1][2][3] Proper handling and storage are crucial for optimal performance.

PropertyValueReference
Excitation Maximum (λex) ~578 nm[1][3]
Emission Maximum (λem) ~599 nm[1][3]
Molecular Weight 531.52 g/mol [1]
Formula C32H32Cl2N2O[1]
Appearance Solid[4]
Storage Store at -20°C, protected from light[1]
Solvent DMSO[1][3]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Dynamics

This protocol provides a general framework for imaging mitochondrial dynamics in real-time. Optimization of dye concentration and imaging parameters is recommended for each cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom imaging dishes or coverslips

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for individual cell imaging.

    • Allow cells to adhere and grow for at least 24 hours before staining.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A starting concentration of 100-200 nM is recommended, but should be optimized.

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.

    • Place the imaging dish on the microscope stage equipped with an environmental chamber.

    • Acquire images using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., TRITC/Rhodamine).

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 seconds) for a duration of 5-15 minutes to observe mitochondrial motility, fission, and fusion events. Minimize phototoxicity by using the lowest possible laser power and exposure time.

Protocol 2: Staining and Fixation of Mitochondria

This protocol is suitable for high-resolution imaging of mitochondrial morphology in fixed cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Formaldehyde (e.g., 10% solution)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

  • Staining:

    • Prepare a 200 nM working solution of this compound in HBSS.

    • Incubate the live cells with the staining solution for 30 minutes at 37°C.[3]

  • Fixation:

    • Add an equal volume of 10% formalin to the staining solution (final concentration 5%) and incubate for 20 minutes at room temperature.[3]

    • Alternatively, remove the staining solution, wash with PBS, and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization (Optional):

    • Wash the fixed cells with PBS.

    • Incubate with permeabilization buffer for 10-15 minutes at room temperature.[3] This step is necessary for subsequent immunostaining.

  • Mounting:

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.[3]

Data Presentation

Quantitative Data Summary
ParameterThis compoundMitoTracker Red CMXRos (for comparison)Reference
Recommended Live-Cell Concentration 100-200 nM (starting point)25-500 nM[3][5]
Recommended Fixed-Cell Concentration 200 nM100-500 nM[3][5]
Incubation Time (Live Cells) 15-30 minutes15-45 minutes[3][5]
Photostability Data not availableGenerally good, but can be phototoxic[6]
Cytotoxicity Data not availableCan exhibit cytotoxicity at higher concentrations[6]

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_plating Plate cells on glass-bottom dish cell_growth Incubate for 24h cell_plating->cell_growth prepare_dye Prepare this compound working solution stain_cells Incubate cells with dye (15-30 min, 37°C) prepare_dye->stain_cells replace_medium Replace with fresh imaging medium stain_cells->replace_medium acquire_images Time-lapse imaging on confocal microscope replace_medium->acquire_images quantify_dynamics Analyze mitochondrial motility, fission, and fusion acquire_images->quantify_dynamics

Caption: Workflow for live-cell imaging of mitochondrial dynamics.

Signaling Pathway of Mitochondrial Fission

G Drp1_cyto Drp1 (inactive) in cytosol Drp1_mito Drp1 (active) on mitochondria Drp1_cyto->Drp1_mito translocates to Mitochondrial_Fission Mitochondrial Fission Drp1_mito->Mitochondrial_Fission mediates Fis1 Fis1 Fis1->Drp1_mito recruits Mff Mff Mff->Drp1_mito recruits MiD49_51 MiD49/51 MiD49_51->Drp1_mito recruits Phosphorylation Phosphorylation (e.g., Ser616) Phosphorylation->Drp1_cyto activates Dephosphorylation Dephosphorylation (e.g., Ser637) Dephosphorylation->Drp1_cyto inhibits

Caption: Key signaling events in mitochondrial fission.

Signaling Pathway of Mitochondrial Fusion

G Mfn1_2 Mfn1 / Mfn2 OMM_Tethering Outer Membrane Tethering Mfn1_2->OMM_Tethering mediates Opa1 Opa1 IMM_Fusion Inner Membrane Fusion Opa1->IMM_Fusion mediates OMM_Fusion Outer Membrane Fusion OMM_Tethering->OMM_Fusion leads to OMM_Fusion->IMM_Fusion enables Mitochondrial_Fusion Mitochondrial Fusion IMM_Fusion->Mitochondrial_Fusion completes

Caption: Key steps in the mitochondrial fusion process.

Data Analysis and Interpretation

The analysis of mitochondrial dynamics from time-lapse imaging data can be complex. Several software packages are available to quantify changes in mitochondrial morphology, motility, and fission/fusion events.

Available Software for Analysis:

  • ImageJ/Fiji: With plugins like Mitochondria Analyzer and MorphoLibJ, it is a powerful and versatile open-source platform for image analysis.

  • MitoGraph: A fully automated software for quantifying mitochondrial volume and network topology.

  • Mytoe: A tool for automated quantitative analysis of mitochondrial motion and morphology.

Key Parameters to Quantify:

  • Mitochondrial Morphology: Aspect ratio, circularity, branch length, and network complexity.

  • Mitochondrial Motility: Velocity, displacement, and track length.

  • Fission and Fusion Events: Frequency and duration of events.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak mitochondrial staining Dye concentration too lowIncrease the concentration of this compound in a stepwise manner.
Incubation time too shortIncrease the incubation time.
Low mitochondrial membrane potentialUse a positive control (e.g., healthy, actively respiring cells) to ensure the dye is working.
High background fluorescence Dye concentration too highDecrease the concentration of this compound.
Incomplete removal of staining solutionEnsure thorough washing after the staining step.
Phototoxicity or photobleaching Laser power too highUse the lowest laser power that allows for adequate signal detection.
Exposure time too longReduce the exposure time per frame.
Frequent image acquisitionIncrease the interval between image acquisitions.
Altered mitochondrial morphology Cytotoxicity of the dyeUse the lowest effective concentration of this compound and minimize incubation time.

Conclusion

This compound is a valuable tool for visualizing and studying mitochondria. By following the provided protocols and optimizing experimental conditions, researchers can effectively use this dye to gain insights into the complex and dynamic nature of mitochondria in various cellular processes and disease models. The combination of live-cell imaging with quantitative analysis software allows for a comprehensive understanding of mitochondrial dynamics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MitoMark Red I Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoMark Red I. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during mitochondrial staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a red fluorescent, cell-permeable stain used to label mitochondria in live cells.[1][2] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1] In healthy, respiring cells with a high mitochondrial membrane potential, the dye is sequestered in the mitochondria, resulting in a bright, localized fluorescent signal.

Q2: What are the spectral properties of this compound?

This compound has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1]

Q3: Can this compound be used in fixed cells?

Yes, this compound is a fixable stain, meaning the signal is retained after cell fixation with aldehydes like formaldehyde.[3] However, it is crucial to stain the live cells before fixation. Potential-sensitive dyes like this compound will not stain mitochondria in cells that have already been fixed, as the fixation process dissipates the mitochondrial membrane potential.

Q4: How does the staining pattern of this compound differ between healthy and apoptotic cells?

In healthy cells, this compound exhibits a bright, punctate staining pattern localized to the mitochondria, reflecting a high mitochondrial membrane potential. During apoptosis, the mitochondrial membrane potential collapses, leading to a significant decrease in the fluorescence intensity of the dye within the mitochondria.[4][5] This results in a dimmer, more diffuse cytoplasmic signal as the dye is no longer retained by the depolarized mitochondria.[4][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Weak or No Fluorescent Signal

Possible Causes and Solutions

Potential Cause Recommended Solution
Low Dye Concentration The optimal concentration of this compound can vary between cell types. If the signal is weak, consider performing a concentration titration. A typical starting range is 25-500 nM.[7] For cells that will be fixed and permeabilized, a higher concentration (100-500 nM) may be necessary.
Compromised Cell Health Unhealthy or stressed cells may have a reduced mitochondrial membrane potential, leading to poor dye accumulation. Ensure your cells are in a logarithmic growth phase and have high viability (≥90%) before staining.[7]
Incorrect Incubation Conditions Incubate cells at 37°C in a CO₂ incubator to maintain their physiological state. Protect the cells from light during staining and imaging to prevent photobleaching.[7]
Improper Reagent Storage This compound should be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment.[7]
Suboptimal Imaging Settings Ensure you are using the correct filter set for red fluorescence (Excitation: ~578 nm, Emission: ~599 nm). Optimize microscope settings such as exposure time and gain.
Problem 2: High Background or Diffuse Cytoplasmic Staining

Possible Causes and Solutions

Potential Cause Recommended Solution
Excessive Dye Concentration Using too high a concentration of the dye can lead to non-specific binding and cytoplasmic fluorescence.[7] Perform a concentration titration to find the lowest effective concentration for your cell type.
Prolonged Incubation Time Over-incubation can lead to the dye accumulating in other cellular compartments. Optimize the incubation time, typically between 15-45 minutes.[1]
Loss of Mitochondrial Membrane Potential If the mitochondrial membrane potential is compromised, the dye will not be effectively retained in the mitochondria, leading to a diffuse signal.[7] Consider using a positive control (e.g., healthy, untreated cells) and a negative control (e.g., cells treated with a mitochondrial membrane potential uncoupler like CCCP) to verify that the staining is membrane potential-dependent.
Inadequate Washing Insufficient washing after staining can leave residual dye in the medium, contributing to background fluorescence. Wash the cells 2-3 times with a pre-warmed, serum-free medium or buffer after incubation.[7]
Problem 3: Signal Loss or Artifacts After Fixation

Possible Causes and Solutions

Potential Cause Recommended Solution
Incorrect Fixation Protocol For optimal signal retention, it is recommended to use formaldehyde-based fixatives. A common protocol involves adding a 10% formalin solution to the staining solution for 20 minutes at room temperature.[1] Avoid using methanol for fixation, as it can disrupt membranes and lead to signal loss.
Staining After Fixation This compound relies on an active mitochondrial membrane potential for accumulation. Therefore, live cells must be stained before fixation.
Permeabilization Issues If performing subsequent immunofluorescence, be gentle during the permeabilization step. Over-permeabilization can disrupt mitochondrial membranes and lead to dye leakage.

Quantitative Data Summary

Direct quantitative comparisons of fluorescence intensity, photostability, and cytotoxicity between this compound and other mitochondrial dyes are limited in the available literature. However, we can provide a comparative overview based on the well-characterized MitoTracker™ Red CMXRos and general properties of mitochondrial dyes. Researchers should always perform their own optimization experiments for their specific cell type and imaging system.

Parameter This compound MitoTracker™ Red CMXRos General Considerations for Mitochondrial Dyes
Excitation/Emission (nm) ~578 / 599[1]~579 / 599[8]Spectral properties should be matched with the available laser lines and filters to maximize signal and minimize crosstalk.
Dependence on ΔΨm Yes[1]Yes[9]Crucial for assessing mitochondrial health and apoptosis.
Fixability Yes (Aldehyde-based)[3]Yes (Aldehyde-based)[10]Not all mitochondrial dyes are fixable. Always check the manufacturer's protocol.
Reported Concentration Range 25 - 500 nM[7]25 - 500 nMOptimal concentration is cell-type dependent and requires titration.
Photostability Generally considered more photostable than Rhodamine 123[3]Generally considered resistant to bleaching[11][12]Can be an issue in long-term live-cell imaging. Use minimal laser power and exposure times.
Cytotoxicity Can be toxic over timeCan be cytotoxic at higher concentrations and with prolonged exposureHigher concentrations and longer incubation times can induce cellular stress and artifacts.[7]

Experimental Protocols

Protocol 1: Live-Cell Staining of Adherent Cells with this compound
  • Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the this compound stock solution (typically 1 mM in DMSO) in a pre-warmed, serum-free medium or buffer to the desired final concentration (e.g., 200 nM).[1]

  • Staining: Remove the culture medium from the cells and wash once with the pre-warmed medium. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells 2-3 times with the pre-warmed medium.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and image immediately using a fluorescence microscope with the appropriate filter set.

Protocol 2: Staining and Fixation of Adherent Cells
  • Staining: Follow steps 1-3 from Protocol 1.

  • Fixation: After incubation with this compound, add a 10% formalin solution directly to the staining solution at a 1:1 ratio and incubate for 20 minutes at room temperature.[1]

  • Washing: Gently wash the cells three times with PBS.

  • (Optional) Permeabilization: If performing immunofluorescence, incubate the fixed cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 30 minutes at room temperature.[1]

  • Further Processing: Proceed with subsequent experimental steps, such as antibody staining and mounting.

Visual Troubleshooting Guide

Troubleshooting Workflow for Weak or No Signal

weak_signal start Weak or No Signal check_dye Is the dye solution fresh and properly stored? start->check_dye check_cells Are the cells healthy and respiring? check_dye->check_cells Yes solution_dye Prepare fresh dye solution. check_dye->solution_dye No check_conc Is the dye concentration optimized? check_cells->check_conc Yes solution_cells Use healthy, log-phase cells. Include a positive control. check_cells->solution_cells No check_settings Are the imaging settings correct? check_conc->check_settings Yes solution_conc Perform a concentration titration (25-500 nM). check_conc->solution_conc No solution_settings Use appropriate filters and optimize exposure. check_settings->solution_settings No

Troubleshooting workflow for weak or no signal.
Signaling Pathway of Mitochondrial Staining

mitochondrial_staining cluster_cell Live Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Charge) dye_accumulated Accumulated This compound (Fluorescent) matrix->dye_accumulated Sequestration cytoplasm Cytoplasm dye_outside This compound (in medium) dye_inside This compound (in cytoplasm) dye_outside->dye_inside Passive Diffusion dye_inside->matrix ΔΨm-dependent Uptake

Mechanism of this compound accumulation.

References

Technical Support Center: MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak fluorescence signals with MitoMark Red I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a red fluorescent dye used to stain mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[2][3][5] Healthy, respiring cells maintain a high negative mitochondrial membrane potential, which drives the uptake and retention of the positively charged this compound dye. A decrease in this potential, often associated with cellular stress or apoptosis, will result in a weaker fluorescent signal.[5] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2][3][4]

Q2: My this compound signal is very weak or non-existent. What are the possible causes?

A weak or absent signal can stem from several factors. The primary reasons include:

  • Low Mitochondrial Membrane Potential: The fluorescence intensity of this compound is directly dependent on the mitochondrial membrane potential.[2][3][5] Unhealthy or apoptotic cells will have a reduced membrane potential, leading to diminished dye accumulation and a faint signal.

  • Suboptimal Staining Protocol: Incorrect dye concentration or incubation time can lead to insufficient staining. These parameters need to be optimized for each cell type.

  • Incorrect Microscope Settings: Using improper filter sets or having low exposure times and gain settings on the microscope will result in a weak signal.

  • Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade rapidly.[6]

  • Improper Dye Storage and Handling: this compound is sensitive to light and should be stored properly at -20°C, protected from light and moisture.[2] Repeated freeze-thaw cycles should be avoided.

Q3: How can I determine the optimal concentration and incubation time for this compound?

The optimal staining conditions are highly dependent on the specific cell type. It is crucial to perform a titration to find the ideal dye concentration and incubation time for your experimental setup. Below is a table with recommended starting ranges.

ParameterRecommended Starting RangeNotes
Concentration 50 - 200 nMStart with a concentration in the middle of this range (e.g., 100 nM) and adjust as needed. Higher concentrations can sometimes lead to non-specific staining or cytotoxicity.
Incubation Time 15 - 60 minutesBegin with a 30-minute incubation and optimize by increasing or decreasing the time. Longer incubation times may increase signal intensity but also background.

Note: For HeLa cells, a concentration of 200 nM with a 30-minute incubation has been shown to be effective.

Q4: What can I do to improve the health of my cells and maintain mitochondrial membrane potential?

Maintaining healthy cell cultures is critical for achieving a strong this compound signal. Here are some tips:

  • Use Cells in the Logarithmic Growth Phase: Cells should be actively dividing and healthy at the time of staining.

  • Avoid Contamination: Regularly check your cell cultures for any signs of bacterial or fungal contamination.

  • Handle Cells Gently: During passaging and washing steps, handle the cells gently to avoid causing unnecessary stress.

  • Use a Positive Control: To confirm that your staining protocol is working and that the dye is responsive to changes in membrane potential, you can use a positive control. Treat a sample of your cells with a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) prior to staining. This should result in a significantly weaker signal compared to untreated cells.

Troubleshooting Guide

If you are experiencing a weak this compound signal, follow this systematic troubleshooting guide.

Step 1: Verify Cell Health and Mitochondrial Membrane Potential

A low signal is often indicative of compromised cell health and a reduced mitochondrial membrane potential.

  • Action: Assess cell viability using a method like Trypan Blue exclusion. Ensure that your cells are healthy and have a high viability percentage.

  • Action: Use a positive control for mitochondrial depolarization. Treat cells with an agent like CCCP (e.g., 10-50 µM for 15-30 minutes) before or during staining. A significant reduction in fluorescence in the treated cells compared to the untreated control will confirm that the dye is responding to changes in membrane potential.

Step 2: Optimize the Staining Protocol

If your cells are healthy, the next step is to optimize your staining parameters.

  • Action: Perform a concentration titration of this compound. Test a range of concentrations (e.g., 50 nM, 100 nM, 150 nM, 200 nM) to find the one that gives the best signal-to-noise ratio.

  • Action: Optimize the incubation time. Try different incubation periods (e.g., 15 min, 30 min, 45 min, 60 min) to see what works best for your cell type.

Step 3: Check Microscope and Imaging Settings

Incorrect imaging settings are a common cause of a weak signal.

  • Action: Ensure you are using the correct filter set for this compound (Excitation: ~578 nm, Emission: ~599 nm). A TRITC or similar red fluorescent protein filter set is often suitable.

  • Action: Increase the exposure time and/or gain on your microscope. Be mindful that this can also increase background noise.

  • Action: Minimize photobleaching by reducing the intensity of the excitation light and limiting the exposure time.[6] Use an anti-fade mounting medium if you are imaging fixed cells.

Experimental Protocols

Standard Staining Protocol for Adherent Cells
  • Cell Preparation: Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in a pre-warmed (37°C) buffer or culture medium at the desired concentration (start with 100-200 nM).

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed buffer or medium to reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed medium to the cells and image immediately on a fluorescence microscope with the appropriate filter sets.

Standard Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend: Gently resuspend the cell pellet in pre-warmed (37°C) buffer or culture medium containing this compound at the desired concentration.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh, pre-warmed medium. Repeat this washing step two to three times.

  • Imaging: After the final wash, resuspend the cells in fresh medium and proceed with imaging or flow cytometry analysis.

Visualizations

TroubleshootingWorkflow start Weak this compound Signal check_health 1. Assess Cell Health (Viability Assay) start->check_health is_healthy Cells Healthy? check_health->is_healthy optimize_protocol 2. Optimize Staining Protocol (Concentration & Incubation Time) is_healthy->optimize_protocol Yes end_bad Address Cell Health Issues is_healthy->end_bad No signal_improved1 Signal Improved? optimize_protocol->signal_improved1 check_microscope 3. Check Microscope Settings (Filters, Exposure, Gain) signal_improved1->check_microscope No end_good Problem Solved signal_improved1->end_good Yes signal_improved2 Signal Improved? check_microscope->signal_improved2 check_dye 4. Check Dye Quality (Storage, Age) signal_improved2->check_dye No signal_improved2->end_good Yes end_contact Contact Technical Support check_dye->end_contact

Caption: Troubleshooting workflow for a weak this compound fluorescence signal.

MitoMarkAccumulation cluster_cell Cell cluster_mito Mitochondrion high_potential High Negative Membrane Potential strong_signal Strong Fluorescence Signal high_potential->strong_signal low_potential Low Negative Membrane Potential weak_signal Weak Fluorescence Signal low_potential->weak_signal dye_outside dye_outside->high_potential Accumulation dye_outside->low_potential Reduced Accumulation

Caption: Relationship between mitochondrial membrane potential and this compound signal.

References

high background fluorescence with MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoMark Red I, a fluorescent dye that accumulates in the mitochondria of viable cells, with fluorescence intensity dependent on the mitochondrial membrane potential.[1][2][3][4]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the specific mitochondrial staining pattern, leading to inconclusive results. Below are common causes and solutions to address this issue.

Question: I am observing high background fluorescence with my this compound staining. What are the possible causes and how can I troubleshoot this?

Answer:

High background fluorescence with this compound can arise from several factors, ranging from suboptimal protocol parameters to issues with cell health or imaging settings. Here is a systematic guide to troubleshooting this common problem.

Inappropriate Dye Concentration

Problem: Using a concentration of this compound that is too high is a frequent cause of high background. Excess dye can bind non-specifically to other cellular components or result in a strong cytoplasmic signal that masks the mitochondrial localization.

Solution:

  • Titrate the Dye Concentration: The optimal concentration of this compound can vary significantly between different cell types. It is crucial to perform a concentration titration to determine the lowest concentration that provides a bright mitochondrial signal with minimal background.

  • Recommended Concentration Range: For live-cell imaging, a starting concentration range of 25-500 nM is recommended.[5] For cells that will be fixed and permeabilized, a slightly higher concentration of 100-500 nM may be necessary.[5]

Application Recommended Starting Concentration Range
Live-Cell Imaging25 - 500 nM
Fixed-Cell Imaging100 - 500 nM
Suboptimal Incubation Time

Problem: Both insufficient and excessive incubation times can lead to poor results. Too short an incubation may not allow for sufficient accumulation of the dye in the mitochondria, while prolonged incubation can lead to increased non-specific staining and cytotoxicity.

Solution:

  • Optimize Incubation Time: The ideal incubation time can vary depending on the cell type and experimental conditions. A typical incubation time is between 15 and 45 minutes.[5]

  • Time-Course Experiment: Perform a time-course experiment (e.g., 15, 30, 45, and 60 minutes) to identify the optimal incubation duration for your specific cells.

Poor Cell Health

Problem: The accumulation of this compound is dependent on the mitochondrial membrane potential.[1][2][4] Unhealthy, stressed, or dead cells will have a compromised mitochondrial membrane potential, leading to diffuse cytoplasmic and nuclear staining instead of specific mitochondrial localization.

Solution:

  • Use Healthy, Logarithmically Growing Cells: Ensure that your cells are healthy and in the logarithmic growth phase at the time of staining.

  • Avoid Over-confluency: Do not use cells that are over-confluent, as this can lead to increased cell death and altered mitochondrial function.

  • Include a Viability Marker: If you suspect issues with cell health, consider co-staining with a viability dye to distinguish between live and dead cells.

Autofluorescence

Problem: Some cellular components (e.g., NADH, FAD) and media constituents (e.g., phenol red, serum) can be inherently fluorescent, contributing to the overall background signal.

Solution:

  • Use Phenol Red-Free Medium: During the staining and imaging steps, switch to a phenol red-free imaging medium to reduce background fluorescence.

  • Image Unstained Controls: Always prepare an unstained control sample (cells that have not been treated with this compound) to assess the level of autofluorescence from your cells and media.

  • Select Appropriate Filters: Ensure that you are using the correct excitation and emission filters for this compound (Excitation/Emission maxima ~578/599 nm) to minimize the detection of autofluorescence in other channels.[1][2]

Inadequate Washing

Problem: Failure to sufficiently wash the cells after incubation with this compound can leave residual, unbound dye in the well, leading to high background fluorescence.

Solution:

  • Perform Thorough Washes: After the incubation step, gently wash the cells 2-3 times with a pre-warmed, serum-free medium or buffered saline solution (e.g., PBS or HBSS).

Fixation and Permeabilization Artifacts

Problem: The fixation and permeabilization process can sometimes induce autofluorescence or cause the dye to leak from the mitochondria.

Solution:

  • Optimize Fixation: While this compound is reported to be retained after fixation, the choice of fixative can be critical. A protocol using 10% formalin for fixation has been described for HeLa cells.[1] Alternatively, 3.7% formaldehyde can be tested.

  • Gentle Permeabilization: If subsequent antibody staining is required, use a gentle permeabilization method. A common approach is a 10-minute incubation in PBS containing 0.2% Triton X-100.

Experimental Workflow for this compound Staining

The following diagram illustrates a general workflow for staining adherent cells with this compound.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Live-Cell Imaging cluster_fixation Fixation & Permeabilization (Optional) start Start with healthy, log-phase adherent cells prepare_stain Prepare this compound working solution (25-500 nM) in pre-warmed serum-free medium start->prepare_stain incubate Incubate cells for 15-45 min at 37°C, protected from light prepare_stain->incubate wash1 Wash cells 2-3 times with pre-warmed serum-free medium incubate->wash1 live_image Image cells using appropriate filters (Ex/Em ~578/599 nm) wash1->live_image fix Fix cells (e.g., 10% formalin for 20 minutes at RT) wash1->fix wash2 Wash cells 2-3 times with PBS fix->wash2 permeabilize Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes (if needed) wash2->permeabilize wash3 Wash cells 2-3 times with PBS permeabilize->wash3 fixed_image Proceed to further staining or imaging wash3->fixed_image

Figure 1. Experimental workflow for this compound staining.

Mechanism of Action

The following diagram illustrates the principle behind this compound staining.

G cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential) fluorescent_signal Fluorescence Emission at ~599 nm matrix->fluorescent_signal Excitation at ~578 nm dye_outside This compound (Cell-Permeable) dye_inside Accumulated This compound dye_outside->dye_inside Passive Diffusion dye_inside->matrix Sequestration driven by Mitochondrial Membrane Potential

Figure 2. Mechanism of this compound accumulation and fluorescence.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in fixed cells? A1: Yes, this compound is generally retained after fixation with aldehyde-based fixatives like formalin or formaldehyde.[1] However, it is recommended to stain the live cells first and then proceed with fixation. Staining already fixed cells may not be effective as the dye's accumulation is dependent on the mitochondrial membrane potential, which is lost in fixed cells.

Q2: Do I need to use a special imaging medium? A2: While not strictly necessary, using a phenol red-free imaging medium is highly recommended to reduce background autofluorescence.

Q3: My signal is very weak. What should I do? A3: If your signal is weak, consider the following:

  • Increase Dye Concentration: You may be using a concentration that is too low for your cell type. Try increasing the concentration within the recommended range (25-500 nM).

  • Increase Incubation Time: Allow for a longer incubation period (e.g., 45-60 minutes) to enable more dye to accumulate in the mitochondria.

  • Check Cell Health: Ensure your cells are healthy, as a low mitochondrial membrane potential in unhealthy cells will result in a weak signal.

  • Verify Filter Sets: Double-check that you are using the correct excitation and emission filters for this compound (Ex/Em ~578/599 nm).[1][2]

Q4: Can I multiplex this compound with other fluorescent probes? A4: Yes, you can use this compound in combination with other fluorescent probes, provided their spectral properties do not significantly overlap. For example, you could use a nuclear counterstain like DAPI (blue fluorescence) or a green fluorescent probe for another cellular target. Always check the spectral profiles of your chosen dyes to ensure compatibility and minimize bleed-through.

Q5: How should I prepare and store the this compound stock solution? A5: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.

References

MitoMark Red I photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoMark Red I. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly regarding photobleaching.

Frequently Asked questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a red fluorescent dye used to stain mitochondria in live cells.[1] Its fluorescence intensity is dependent on the mitochondrial membrane potential.[1] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1] It is a cell-permeant dye that accumulates in the mitochondria of healthy cells.

Q2: My fluorescent signal is weak or absent. What are the possible causes and solutions?

Several factors can contribute to a weak or absent signal. Here's a troubleshooting guide:

Possible Cause Troubleshooting Steps
Low Mitochondrial Membrane Potential Ensure cells are healthy and metabolically active. Use a positive control (e.g., cells known to have high mitochondrial activity) to verify staining.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex: ~578 nm, Em: ~599 nm).
Suboptimal Dye Concentration The optimal concentration can vary between cell types. Perform a titration to find the ideal concentration for your specific cells. A typical starting range is 50-200 nM.
Insufficient Incubation Time Ensure an adequate incubation period for the dye to accumulate in the mitochondria. A general guideline is 15-45 minutes.[2]
Improper Dye Storage Store the this compound stock solution at -20°C, protected from light, to prevent degradation.
Cell Type Variability Some cell lines may inherently have lower mitochondrial content or activity.
Q3: I'm observing high background fluorescence. How can I reduce it?

High background can obscure the specific mitochondrial staining. Consider the following:

Possible Cause Troubleshooting Steps
Excessive Dye Concentration Use the lowest effective concentration of this compound that provides a clear mitochondrial signal.
Inadequate Washing After incubation, wash the cells thoroughly with a pre-warmed, phenol red-free imaging medium to remove unbound dye.[2]
Autofluorescence Some cell types or media components can exhibit autofluorescence. Image an unstained control sample to assess the level of background autofluorescence.
Incorrect Imaging Medium Use an optically clear, phenol red-free imaging medium during image acquisition to minimize background fluorescence.
Q4: The staining appears diffuse throughout the cell, not localized to the mitochondria. What should I do?

Diffuse staining can be caused by several factors related to cell health and experimental procedure:

Possible Cause Troubleshooting Steps
Compromised Cell Health Use healthy, viable cells. Staining in apoptotic or necrotic cells can be diffuse due to loss of mitochondrial membrane potential.
Over-incubation Prolonged incubation can sometimes lead to non-specific staining. Optimize the incubation time for your cell type.
High Dye Concentration As with high background, excessive dye concentration can lead to non-specific binding and a diffuse signal.

Troubleshooting Guide: this compound Photobleaching

Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common challenge in fluorescence microscopy. Here are strategies to minimize photobleaching of this compound.

Understanding the Photobleaching Process

The following diagram illustrates the general mechanism of photobleaching, where a fluorophore in its excited state can undergo chemical reactions, often involving reactive oxygen species (ROS), leading to its permanent inactivation.

GroundState Fluorophore (Ground State) ExcitedState Fluorophore (Excited State) GroundState->ExcitedState Excitation Light ExcitedState->GroundState Fluorescence TripletState Triplet State ExcitedState->TripletState Intersystem Crossing BleachedState Bleached Fluorophore TripletState->BleachedState Photochemical Reaction ROS Reactive Oxygen Species (ROS) TripletState->ROS Energy Transfer to O₂ ROS->ExcitedState Reaction cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Seed Seed cells on a glass-bottom dish Culture Culture cells to desired confluency Seed->Culture Prepare Prepare this compound working solution (e.g., 200 nM in pre-warmed medium) Culture->Prepare Wash1 Wash cells once with pre-warmed medium Prepare->Wash1 Incubate Incubate with staining solution (30 min at 37°C) Wash1->Incubate Wash2 Wash cells twice with pre-warmed phenol red-free imaging medium Incubate->Wash2 AddMedium Add fresh imaging medium Wash2->AddMedium Image Image immediately using appropriate filters (Ex: ~578 nm, Em: ~599 nm) AddMedium->Image StainCells Stain cells with this compound (follow standard protocol) PrepareAntifade Prepare antifade reagent working solution (according to manufacturer's instructions) StainCells->PrepareAntifade IncubateAntifade Incubate cells with antifade reagent (e.g., 15-120 minutes) PrepareAntifade->IncubateAntifade Image Image cells with reduced photobleaching IncubateAntifade->Image

References

MitoMark Red I cytotoxicity in long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MitoMark Red I, with a specific focus on managing and identifying cytotoxicity in long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria.[1][2] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm).[1][2] In healthy cells with a higher ΔΨm, the dye will accumulate more, resulting in a brighter fluorescent signal. Its fluorescence intensity is therefore a reliable indicator of mitochondrial health. It has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2]

Q2: What are the primary concerns when using this compound for long-term imaging?

The primary concerns for long-term imaging with any fluorescent mitochondrial dye, including this compound, are cytotoxicity and phototoxicity. Cytotoxicity refers to the inherent toxicity of the dye to the cells, which can occur even without light exposure. Phototoxicity is cell damage caused by the interaction of light with the fluorescent dye, leading to the generation of reactive oxygen species (ROS). Both can lead to artifacts and compromise the validity of experimental results.[3][4][5]

Q3: What are the visible signs of cytotoxicity and phototoxicity?

Signs of cytotoxicity and phototoxicity can be subtle at first and become more pronounced over time. Key indicators include:

  • Changes in Mitochondrial Morphology: Mitochondria may transition from their typical tubular and filamentous network to a fragmented or swollen, spherical shape.[3][5]

  • Decreased Mitochondrial Motility: In healthy cells, mitochondria are dynamic organelles. A reduction in their movement can be an early sign of cellular stress.

  • Loss of Mitochondrial Membrane Potential: As the dye's accumulation is dependent on ΔΨm, a decrease in fluorescence intensity over time (not attributable to photobleaching) can indicate mitochondrial depolarization.[3][4]

  • Cellular Morphology Changes: Look for signs of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.[4][6]

  • Reduced Cell Proliferation and Detachment: A decrease in cell division or cells detaching from the culture surface are indicators of significant cellular stress.

Q4: Can I fix cells after staining with this compound?

Yes, it is possible to fix cells after staining with this compound. One protocol suggests that after staining, cells can be fixed with 10% formalin. However, it is crucial to perform the staining on live cells before fixation, as the dye's accumulation is dependent on the mitochondrial membrane potential of living cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence or diffuse cytoplasmic staining. 1. Dye concentration is too high.2. Incubation time is too long.3. Cells are unhealthy or have a compromised mitochondrial membrane potential.1. Optimize Dye Concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. Start with a range of 50-250 nM.2. Optimize Incubation Time: Reduce the incubation time. For many cell types, 15-30 minutes is sufficient.3. Wash Step: After incubation, gently wash the cells with a pre-warmed, serum-free medium to remove excess dye.4. Use Healthy Cells: Ensure your cells are in a healthy, logarithmic growth phase before staining.
Weak or no mitochondrial signal. 1. Dye concentration is too low.2. Incubation time is too short.3. Loss of mitochondrial membrane potential.4. Incorrect filter sets or imaging parameters.1. Increase Dye Concentration: If the signal is weak, try a slightly higher concentration within the recommended range.2. Increase Incubation Time: Extend the incubation period, but monitor for signs of cytotoxicity.3. Positive Control: Use a known healthy cell line to confirm the dye is working correctly.4. Verify Imaging Setup: Ensure you are using the correct excitation and emission filters for this compound (Ex/Em: ~578/599 nm).[1][2]
Cells show signs of stress or die during long-term imaging. 1. Cytotoxicity: The dye concentration is too high for long-term exposure.2. Phototoxicity: The excitation light is too intense or exposure times are too long.1. Minimize Dye Concentration: Use the lowest possible concentration of this compound that allows for visualization.2. Reduce Excitation Light: Lower the laser power or lamp intensity to the minimum required for a clear signal.3. Minimize Exposure: Use the shortest possible exposure times and increase the interval between image acquisitions.4. Use Advanced Imaging Techniques: If available, use gentler imaging modalities like spinning-disk confocal or light-sheet microscopy.5. Consider Alternatives: For very long-term studies, consider using genetically encoded mitochondrial reporters (e.g., mito-GFP) which may be less toxic.
Fluorescence signal fades quickly (photobleaching). 1. High excitation light intensity.2. Frequent imaging.1. Reduce Excitation Intensity: As with phototoxicity, use the lowest possible light intensity.2. Use an Antifade Reagent: If imaging fixed cells, use a mounting medium with an antifade reagent. For live-cell imaging, some specialized imaging media contain components that can reduce photobleaching.3. Acquire Images Efficiently: Use sensitive detectors (e.g., sCMOS or EMCCD cameras) to minimize the required light exposure.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is highly recommended to perform an optimization for your specific setup.

Parameter Recommended Range Notes
Stock Solution Concentration 1 mM in DMSOStore at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Concentration (Short-term imaging) 100 - 500 nMA concentration of 200 nM has been used for HeLa cells.
Working Concentration (Long-term imaging) 25 - 100 nMStart at the lower end of this range and optimize for your cell type to minimize cytotoxicity.
Incubation Time 15 - 30 minutesLonger incubation times may increase cytotoxicity.

Experimental Protocols

Protocol 1: Standard Staining Protocol for this compound

This protocol is a starting point for staining cells with this compound for subsequent imaging.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Prepare Staining Solution:

    • Thaw the 1 mM this compound stock solution in DMSO.

    • Dilute the stock solution in a pre-warmed (37°C) serum-free medium or buffer (e.g., HBSS) to the desired final working concentration (e.g., 200 nM for short-term imaging).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended for High Background):

    • Gently remove the staining solution.

    • Wash the cells two to three times with a pre-warmed imaging medium to remove any excess dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation/Emission: ~578/599 nm).

Protocol 2: Assessing Cytotoxicity of this compound

This protocol describes a method to evaluate the potential cytotoxic effects of this compound over time.

  • Cell Seeding: Plate cells in a multi-well imaging plate (e.g., 96-well black, clear-bottom plate) at a density that will not lead to overgrowth during the experiment.

  • Concentration Gradient: Prepare a series of this compound staining solutions with varying concentrations (e.g., 0 nM - control, 25 nM, 50 nM, 100 nM, 200 nM, 500 nM).

  • Staining: Stain the cells with the different concentrations of this compound according to Protocol 1.

  • Long-Term Incubation: After the initial staining and washing, incubate the cells in a standard cell culture incubator (37°C, 5% CO2).

  • Time-Lapse Imaging and Analysis:

    • At various time points (e.g., 0h, 2h, 6h, 12h, 24h), acquire images of the cells in each concentration group.

    • Morphological Assessment: Visually inspect the cells for signs of cytotoxicity as described in the FAQs (e.g., mitochondrial fragmentation, cell shrinkage).

    • Viability Assay: At the end of the time course, you can perform a standard cell viability assay (e.g., using a resazurin-based reagent or a live/dead cell staining kit) to quantify cell death.

  • Data Interpretation: Determine the highest concentration of this compound that does not cause significant changes in cell morphology or viability over the desired experimental duration.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_staining Staining cluster_incubation Long-Term Incubation & Imaging cluster_analysis Analysis cell_seeding Seed cells in a multi-well plate prepare_dye Prepare this compound concentration gradient stain_cells Stain cells with different concentrations prepare_dye->stain_cells wash_cells Wash to remove excess dye stain_cells->wash_cells incubate Incubate for desired time course (e.g., 24h) wash_cells->incubate image Acquire images at multiple time points incubate->image morphology Assess mitochondrial and cellular morphology image->morphology viability Perform cell viability assay image->viability interpret Determine non-toxic concentration morphology->interpret viability->interpret

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Staining or Cytotoxicity cluster_signal Signal Issues cluster_cytotoxicity Cytotoxicity Issues cluster_solutions_signal Signal Solutions cluster_solutions_cytotoxicity Cytotoxicity Solutions start Problem Encountered: Poor Signal or Cell Stress weak_signal Signal too weak? start->weak_signal high_background High background? start->high_background cell_stress Signs of cell stress? start->cell_stress weak_signal->high_background No increase_conc Increase dye concentration weak_signal->increase_conc Yes high_background->cell_stress No decrease_conc Decrease dye concentration high_background->decrease_conc Yes lower_conc_longterm Use lower concentration for long-term cell_stress->lower_conc_longterm Yes increase_incubation Increase incubation time increase_conc->increase_incubation check_filters Check microscope filters increase_incubation->check_filters end Problem Resolved check_filters->end reduce_incubation Reduce incubation time decrease_conc->reduce_incubation add_wash Add a wash step reduce_incubation->add_wash add_wash->end reduce_light Reduce excitation light intensity/duration lower_conc_longterm->reduce_light increase_interval Increase time between acquisitions reduce_light->increase_interval check_cell_health Ensure cells are healthy pre-staining increase_interval->check_cell_health check_cell_health->end

Caption: Troubleshooting decision tree for this compound.

Signaling_Pathway_Phototoxicity Potential Signaling Pathway of Phototoxicity-Induced Cell Stress cluster_trigger Trigger cluster_ros Mitochondrial Damage cluster_cellular_response Cellular Response cluster_outcome Outcome excitation Excitation Light dye This compound ros Reactive Oxygen Species (ROS) Production dye->ros Interaction damage Mitochondrial Damage (e.g., lipid peroxidation, protein oxidation) ros->damage depolarization Loss of Mitochondrial Membrane Potential (ΔΨm) damage->depolarization stress_pathways Activation of Stress Pathways (e.g., JNK, p38 MAPK) damage->stress_pathways apoptosis_trigger Release of Pro-apoptotic Factors (e.g., Cytochrome c) depolarization->apoptosis_trigger apoptosis Apoptosis stress_pathways->apoptosis apoptosis_trigger->apoptosis

Caption: Pathway of phototoxicity-induced apoptosis.

References

Technical Support Center: MitoMark Red I Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoMark Red I. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve inconsistencies in your mitochondrial staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, red-fluorescent dye used to label mitochondria in living cells.[1] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[2] In healthy, respiring cells, the mitochondrial membrane is highly polarized, driving the positively charged dye into the mitochondrial matrix. Consequently, the fluorescence intensity of this compound can be used as an indicator of mitochondrial health. It has an excitation maximum at approximately 578 nm and an emission maximum at 599 nm.[2]

Q2: Can I use this compound on fixed cells?

No, potential-sensitive dyes like this compound require an active mitochondrial membrane potential to be sequestered. Therefore, you must stain live cells before any fixation steps. While the dye is designed to be well-retained after fixation with formaldehyde-based fixatives, the initial staining process must occur in viable cells with active mitochondria.[3] Avoid using methanol for fixation as it can disrupt fluorescence.

Q3: My signal is very weak or absent. What are the possible causes?

A weak or absent signal can stem from several issues related to the reagent, the staining procedure, or the health of the cells.

  • Improper Reagent Handling: this compound is sensitive to light and should be stored at -20°C, protected from light and repeated freeze-thaw cycles.

  • Low Dye Concentration: The concentration of the dye may be too low for your specific cell type.[3][4]

  • Compromised Cell Health: Unhealthy or apoptotic cells may have a depolarized mitochondrial membrane, preventing the dye from accumulating.

  • Incorrect Incubation Conditions: Staining should typically be performed at 37°C to ensure cells are in a physiological state for active dye uptake.[4]

Q4: I'm seeing high background or diffuse cytoplasmic fluorescence. Why is this happening?

High background fluorescence is a common issue and often indicates that the dye is not being specifically sequestered in the mitochondria.[5]

  • Excessive Dye Concentration: Using too much dye is a primary cause of non-specific cytoplasmic and even nuclear staining.[4][5]

  • Prolonged Incubation Time: Incubating the cells with the dye for too long can lead to mitochondrial damage and leakage of the dye into the cytoplasm.[5]

  • Loss of Membrane Potential: If cells are stressed or dying, their mitochondrial membrane potential may collapse, causing the dye to diffuse out of the mitochondria.[4]

  • Imaging in Staining Medium: Always replace the dye-containing medium with fresh, pre-warmed medium or buffer before imaging to reduce background from residual dye in the solution.[6][7]

Troubleshooting Guides

Problem 1: Weak or No Mitochondrial Staining

If you are experiencing a faint signal, consult the following decision tree and optimization table.

G cluster_troubleshooting Troubleshooting: Weak or No Signal start Start: Weak or No Signal check_health Are cells healthy and viable (>90% viability)? start->check_health check_dye Is the dye stock properly stored and freshly diluted? check_health->check_dye Yes improve_health Action: Improve cell culture conditions. Use early-passage cells. check_health->improve_health No check_protocol Are incubation time and temperature optimal? check_dye->check_protocol Yes new_dye Action: Prepare fresh dye stock. Avoid freeze-thaw cycles. check_dye->new_dye No check_concentration Is the dye concentration optimized? check_protocol->check_concentration Yes optimize_protocol Action: Incubate at 37°C for 15-45 min. Optimize duration. check_protocol->optimize_protocol No optimize_concentration Action: Perform concentration titration (see Table 1). check_concentration->optimize_concentration No positive_control Action: Use a positive control (e.g., healthy, untreated cells). check_concentration->positive_control Yes improve_health->start new_dye->start optimize_protocol->start optimize_concentration->start success Problem Resolved positive_control->success

Caption: Troubleshooting decision tree for weak or no staining.

Table 1: Example Concentration Optimization for this compound

Cell TypeConcentration (nM)Incubation Time (min)Signal Intensity (Arbitrary Units)Background FluorescenceNotes
HeLa5030450 ± 50LowClear mitochondrial morphology.
HeLa10030980 ± 70LowStrong signal, optimal for most imaging.
HeLa200301500 ± 120ModerateVery bright, slight cytoplasmic signal.
SH-SY5Y10030350 ± 40LowWeaker signal, may require higher concentration.
SH-SY5Y20030850 ± 60LowGood signal-to-noise ratio.
SH-SY5Y400301300 ± 110ModerateRisk of cytotoxicity and background.[5]

Note: This table contains example data. Optimal conditions must be determined empirically for your specific cell type and experimental setup.

Problem 2: High Background or Diffuse Cytoplasmic Staining

A diffuse signal that is not localized to mitochondria can obscure results. Use this guide to improve staining specificity.

G cluster_troubleshooting Troubleshooting: High Background start Start: High Background Signal check_concentration Is dye concentration too high? start->check_concentration check_incubation Is incubation time too long? check_concentration->check_incubation No reduce_concentration Action: Decrease dye concentration. Titrate from a lower range (e.g., 25-100 nM). check_concentration->reduce_concentration Yes check_wash Did you wash the cells after staining? check_incubation->check_wash No reduce_time Action: Reduce incubation time (e.g., 15-20 minutes). check_incubation->reduce_time Yes check_health Are cells stressed or dying? (ΔΨm collapse) check_wash->check_health Yes wash_cells Action: Wash 2-3 times with pre-warmed buffer (PBS, HBSS) before imaging. check_wash->wash_cells No use_control Action: Use a CCCP/FCCP uncoupler control to confirm potential-dependent signal. check_health->use_control Yes success Problem Resolved check_health->success No reduce_concentration->start reduce_time->start wash_cells->start use_control->start

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocols & Diagrams

Standard Staining Protocol for Live Cells

This protocol provides a starting point for staining adherent cells. Modifications may be required for suspension cells or specific cell types.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency. Ensure cells are healthy and in the logarithmic growth phase.

  • Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[8] On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free medium or buffer (e.g., HBSS) to the desired final working concentration (typically 25-500 nM).[3][8]

  • Staining: Remove the culture medium from the cells. Wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[3][7]

  • Wash: Aspirate the staining solution. Wash the cells 2-3 times with pre-warmed, fresh culture medium or buffer to remove residual dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission ~578/599 nm). Live-cell imaging should be performed in a temperature and CO₂ controlled environment.

Principle of this compound Accumulation

The following diagram illustrates how this compound accumulates in healthy mitochondria versus mitochondria with a compromised membrane potential.

G cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_unhealthy Unhealthy Mitochondrion (Low ΔΨm) mito_healthy Mitochondrial Matrix (Negative Charge) dye_accumulates This compound (Cationic Dye) dye_accumulates->mito_healthy Accumulates label_healthy Result: Strong, Localized Signal mito_unhealthy Mitochondrial Matrix (Neutral Charge) dye_diffuses This compound (Cationic Dye) dye_diffuses->mito_unhealthy No Accumulation label_unhealthy Result: Weak or Diffuse Signal

Caption: Mechanism of potential-dependent dye accumulation.

References

Technical Support Center: MitoTracker™ Red CMXRos

Author: BenchChem Technical Support Team. Date: December 2025

Please note: The product "MitoMark Red I" appears to be a synonym for the more commonly known research dye, MitoTracker™ Red CMXRos .[1][2] This technical support guide will, therefore, refer to MitoTracker™ Red CMXRos.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for using MitoTracker™ Red CMXRos in fluorescence imaging.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: Why is my fluorescent signal very weak or completely absent?

Answer: A weak or absent signal can stem from several factors related to cell health, dye concentration, or incubation conditions.

  • Low Mitochondrial Membrane Potential: MitoTracker™ Red CMXRos accumulation is dependent on an active mitochondrial membrane potential.[3][4] If cells are unhealthy, apoptotic, or stressed, their mitochondrial membrane potential may be compromised, leading to poor dye accumulation.[5][6]

  • Insufficient Dye Concentration: The concentration of the dye may be too low for your specific cell type and experimental conditions.

  • Inadequate Incubation Time: The incubation period may not be long enough for the dye to accumulate sufficiently within the mitochondria.

  • Improper Storage: The lyophilized dye or its DMSO stock solution may have degraded due to improper storage, such as exposure to light or repeated freeze-thaw cycles.[7][8]

Troubleshooting Steps:

  • Confirm Cell Health: Ensure you are using healthy, viable cells. It is advisable to perform a viability assay if cell health is uncertain.

  • Optimize Dye Concentration: Titrate the MitoTracker™ Red CMXRos concentration. The typical range is 50-200 nM, but this may need optimization for different cell lines.[8][9][10]

  • Optimize Incubation Time: Test a range of incubation times, typically between 15 and 45 minutes at 37°C.[1][7][8]

  • Use a Positive Control: Use a mitochondrial uncoupler like CCCP or FCCP as a positive control for membrane potential loss.[9][11] Cells treated with these agents should show a significantly reduced signal.

  • Prepare Fresh Dye Solutions: Reconstitute a new vial of lyophilized dye in high-quality, anhydrous DMSO to make a 1 mM stock solution.[1][7][8] Once in DMSO, the solution should be used within a few weeks and protected from light and freeze-thaw cycles.[7][8][10]

Question 2: My images show high background fluorescence or non-specific staining in the cytoplasm. What's wrong?

Answer: High background or cytosolic fluorescence is a common artifact that obscures the specific mitochondrial signal.

  • Excessive Dye Concentration: This is the most frequent cause. Using a concentration that is too high can lead to the dye binding to other cellular structures or remaining unbound in the cytoplasm.[3][9][12]

  • Over-incubation: Leaving the dye on the cells for too long can also contribute to non-specific staining.

  • Inadequate Washing: Failure to properly wash the cells after incubation can leave residual dye in the medium and on the coverslip, increasing background noise.

Troubleshooting Steps:

  • Reduce Dye Concentration: Lower the concentration of MitoTracker™ Red CMXRos in your working solution. It is recommended to keep the concentration as low as possible to achieve a good signal.[1][13]

  • Shorten Incubation Time: Reduce the incubation time to the minimum required for clear mitochondrial staining.

  • Optimize Washing Steps: After incubation, gently wash the cells two to three times with a fresh, pre-warmed buffer or growth medium to remove any unbound dye.[13]

Question 3: The mitochondrial morphology appears fragmented or punctate (dot-like), not tubular. Is this an artifact?

Answer: This observation may not be an artifact but rather a reflection of cellular health.

  • Cellular Stress or Apoptosis: A change from a tubular mitochondrial network to a fragmented, punctate appearance is a hallmark of mitochondrial dysfunction and is often observed in cells undergoing stress or apoptosis.[14]

  • Dye-Induced Toxicity: While generally used at non-toxic concentrations, prolonged exposure to MitoTracker™ dyes can potentially be toxic to some cell types, leading to changes in mitochondrial morphology.[9][15]

Troubleshooting Steps:

  • Assess Experimental Conditions: Consider if your experimental treatment is expected to induce cellular stress. The observed morphology may be a valid result.

  • Perform Control Experiments: Image healthy, untreated control cells stained under the same conditions to confirm their normal tubular mitochondrial morphology.

  • Minimize Dye Exposure: Use the lowest effective dye concentration and the shortest necessary incubation time to minimize potential toxicity.

  • Image Promptly: Image the cells as soon as possible after staining to capture their state accurately.

Data Summary

The following tables summarize key quantitative data for MitoTracker™ Red CMXRos.

Table 1: Spectral Properties

Property Wavelength (nm)
Excitation Maximum 579[3][7][16]

| Emission Maximum | 599[7][16][17] |

Table 2: Recommended Working Concentrations

Application Concentration Range
Fluorescence Microscopy (Live Cells) 25 - 500 nM[13][18]
Fluorescence Microscopy (Fixed Cells) 100 - 500 nM[13][18]

| Flow Cytometry | 20 - 200 nM (Optimization is critical)[11][19] |

Experimental Protocol: Staining Live Adherent Cells

This protocol provides a general guideline for staining live adherent cells with MitoTracker™ Red CMXRos.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution by dissolving 50 µg of lyophilized MitoTracker™ Red CMXRos in 94.1 µL of high-quality, anhydrous DMSO.[7][10]

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8][10]

    • Prepare a fresh working solution by diluting the 1 mM stock solution in a pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 50-200 nM).[8]

  • Cell Preparation:

    • Grow adherent cells on coverslips or in imaging dishes to the desired confluency.

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the pre-warmed working solution containing MitoTracker™ Red CMXRos to the cells.[1][20]

    • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[1][20]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with a fresh, pre-warmed buffer (e.g., PBS) or culture medium to remove unbound dye.[13]

  • Imaging:

    • Mount the coverslip or place the dish on the microscope stage.

    • Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).

Frequently Asked Questions (FAQs)

Q: What is the mechanism of MitoTracker™ Red CMXRos? A: MitoTracker™ Red CMXRos is a cell-permeable dye that contains a mildly thiol-reactive chloromethyl group.[7][8] It passively diffuses across the plasma membrane and accumulates in active mitochondria, driven by the mitochondrial membrane potential.[8] The dye then covalently binds to mitochondrial proteins, which helps in its retention after fixation.[21]

Q: Can I use MitoTracker™ Red CMXRos on fixed cells? A: No, you must stain live cells first. The dye's accumulation in mitochondria is dependent on the membrane potential, which is lost upon fixation.[22] However, MitoTracker™ Red CMXRos is well-retained within the mitochondria after the live cells have been stained and then subsequently fixed with aldehyde-based fixatives like formaldehyde.[3][19][20] This allows for further immunocytochemistry or other processing.

Q: How should I store the MitoTracker™ dye? A: The lyophilized solid should be stored at -20°C, desiccated and protected from light.[7][8] Once reconstituted in DMSO, the stock solution should also be stored at -20°C, protected from light, and is typically stable for a few weeks to a couple of months.[7][8][10] It is best to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8][20]

Q: Why is my MitoTracker™ signal decreasing over time during imaging? A: This is likely due to photobleaching, which is the light-induced destruction of the fluorophore. To minimize this, reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium if imaging fixed cells.[22]

Diagrams

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analyze Analysis Reconstitute Reconstitute Dye in DMSO (1mM Stock) Dilute Dilute to Working Solution (50-200 nM) in pre-warmed media Reconstitute->Dilute Add_Dye Add Working Solution to Live Cells Incubate Incubate 15-45 min at 37°C Add_Dye->Incubate Wash Wash 2-3x with Pre-warmed Media Incubate->Wash Image Live Cell Imaging Wash->Image Fix Optional: Fix Cells (e.g., 4% PFA) Wash->Fix Perm Optional: Permeabilize & Immunostain Fix->Perm

Caption: Experimental workflow for staining live cells with MitoTracker™ Red CMXRos.

G Start Problem: High Background or Cytosolic Staining Check_Conc Is Dye Concentration >200 nM? Start->Check_Conc Check_Wash Were cells washed 2-3x after incubation? Check_Conc->Check_Wash No Solution1 Solution: Reduce dye concentration to 50-200 nM Check_Conc->Solution1 Yes Check_Incubation Was incubation time >45 minutes? Check_Wash->Check_Incubation Yes Solution2 Solution: Ensure adequate washing with pre-warmed media Check_Wash->Solution2 No Solution3 Solution: Reduce incubation time to 15-30 minutes Check_Incubation->Solution3 Yes End Problem Resolved Check_Incubation->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for high background staining artifacts.

G Extracellular Extracellular Space Plasma_Membrane Plasma Membrane Cytosol Cytosol Mito_Membrane Mitochondrial Membrane (High Negative Potential ΔΨm) Mito_Matrix Mitochondrial Matrix Cytosol->Mito_Matrix Accumulation (Driven by ΔΨm) Mito_Matrix->Mito_Matrix Covalent Binding to Proteins Dye_Out MitoTracker™ Red CMXRos Dye_Out->Cytosol Passive Diffusion

Caption: Mechanism of MitoTracker™ Red CMXRos accumulation in active mitochondria.

References

solving MitoMark Red I aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with MitoMark Red I, with a specific focus on aggregation problems.

Frequently Asked questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, red fluorescent dye used to stain mitochondria in live cells.[1][2][3][4] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1][3][4] In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright red fluorescent signal. A decrease in mitochondrial membrane potential will lead to a weaker signal.

Q2: What are the optimal excitation and emission wavelengths for this compound?

The approximate excitation and emission maxima for this compound are 578 nm and 599 nm, respectively.[1][2][3][4]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][3] The stock solution should be stored at -20°C, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the recommended working concentration for this compound?

The optimal working concentration can vary depending on the cell type and experimental conditions. A starting concentration of 200 nM has been used for staining HeLa cells.[1] However, it is crucial to perform a concentration titration to determine the lowest possible concentration that provides a satisfactory signal to minimize potential artifacts.

Troubleshooting Guide: this compound Aggregation

Aggregation of this compound can manifest as punctate, non-specific staining in the cytoplasm or extracellularly, rather than the expected clear, tubular mitochondrial network. This can lead to difficulties in imaging and data interpretation. Below are common causes and solutions for this compound aggregation.

Issue 1: Precipitate Formation in Staining Solution

Possible Cause: The dye has precipitated out of the aqueous staining solution. While this compound is dissolved in DMSO for the stock solution, it is further diluted in an aqueous buffer for the final staining solution. Hydrophobic dyes can aggregate in aqueous environments.

Troubleshooting Steps:

  • Fresh Dilution: Always prepare the final staining solution fresh for each experiment.

  • Solvent Quality: Ensure the DMSO used for the stock solution is anhydrous and of high quality. Water contamination in the DMSO can lead to premature aggregation.

  • Working Concentration: High concentrations of the dye in the final staining buffer can promote aggregation. Try lowering the working concentration.

  • Gentle Mixing: When diluting the DMSO stock solution into the aqueous buffer, add the stock solution to the buffer while gently vortexing or inverting the tube to ensure rapid and uniform mixing.

Issue 2: Punctate Staining within the Cell

Possible Cause: The dye is aggregating within the cytoplasm or is localized in stressed or damaged organelles instead of healthy mitochondria. This can be due to several factors related to cell health and experimental protocol.

Troubleshooting Steps:

  • Optimize Dye Concentration: A high intracellular concentration of the dye can lead to aggregation. Perform a titration to find the optimal, lowest effective concentration for your specific cell type.

  • Incubation Time: Reduce the incubation time. Prolonged incubation can lead to dye overload and aggregation.

  • Cell Health: Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit altered mitochondrial membrane potential and morphology, which may contribute to atypical dye localization.

  • Check for Mitochondrial Membrane Potential Collapse: A loss of mitochondrial membrane potential can cause the dye to leak from the mitochondria and potentially aggregate in the cytoplasm. Use a co-stain or a control experiment with a known uncoupler of mitochondrial membrane potential (like CCCP) to verify that the staining is dependent on a healthy membrane potential.

Quantitative Data Summary
ParameterRecommendation
Excitation Wavelength ~578 nm[1][2][3][4]
Emission Wavelength ~599 nm[1][2][3][4]
Stock Solution Solvent Anhydrous DMSO[1][3]
Stock Solution Storage -20°C, protected from light
Working Concentration 200 nM (starting point, optimization required)[1]
Incubation Time 30 minutes (starting point, optimization required)[1]

Experimental Protocols

Standard Staining Protocol for Live Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.

  • Staining Solution Preparation:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (e.g., 200 nM).[1] Prepare this solution immediately before use.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate for 30 minutes at 37°C, protected from light.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.

Visual Troubleshooting and Workflows

Diagram 1: Troubleshooting this compound Aggregation

MitoMark_Red_I_Aggregation_Troubleshooting start Observation: Punctate Staining / Aggregation check_solution Check Staining Solution start->check_solution check_protocol Review Staining Protocol start->check_protocol check_cells Assess Cell Health start->check_cells precipitate Precipitate Visible? check_solution->precipitate concentration High Concentration? check_protocol->concentration incubation Long Incubation? check_protocol->incubation viability Low Viability? check_cells->viability precipitate->concentration No sol_fresh Action: Prepare Fresh Solution precipitate->sol_fresh Yes concentration->incubation No proto_conc Action: Titrate Dye Concentration concentration->proto_conc Yes proto_time Action: Reduce Incubation Time incubation->proto_time Yes end_good Result: Clear Mitochondrial Staining incubation->end_good No cell_culture Action: Optimize Cell Culture Conditions viability->cell_culture Yes cell_control Action: Use Membrane Potential Control (e.g., CCCP) viability->cell_control No sol_fresh->end_good sol_mix Action: Ensure Proper Mixing sol_mix->end_good sol_conc Action: Lower Dye Concentration sol_conc->end_good proto_conc->end_good proto_time->end_good cell_culture->end_good cell_control->end_good

Caption: Troubleshooting workflow for this compound aggregation.

Diagram 2: Experimental Workflow for this compound Staining

MitoMark_Red_I_Staining_Workflow prep_cells 1. Prepare Cells (Plate and Culture) prep_solution 2. Prepare Staining Solution (Freshly Dilute Stock) prep_cells->prep_solution stain_cells 3. Stain Cells (Incubate at 37°C) prep_solution->stain_cells wash_cells 4. Wash Cells (Remove Unbound Dye) stain_cells->wash_cells image_cells 5. Image Cells (Fluorescence Microscopy) wash_cells->image_cells

Caption: Standard experimental workflow for this compound staining.

References

effect of laser intensity on MitoMark Red I staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MitoMark Red I for mitochondrial staining.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser intensity for imaging this compound?

A1: The optimal laser intensity for imaging this compound is the lowest possible setting that provides a sufficient signal-to-noise ratio (SNR) for your analysis.[1] High laser intensity can lead to phototoxicity and photobleaching, which can compromise your experimental results. It is crucial to empirically determine the optimal laser power for your specific cell type, microscope setup, and experimental conditions.

Q2: What are the signs of phototoxicity when using this compound?

A2: Phototoxicity can manifest in several ways, including:

  • Changes in Mitochondrial Morphology: Mitochondria may transition from a normal tubular network to a fragmented or spherical shape.[2][3]

  • Loss of Mitochondrial Membrane Potential: As this compound fluorescence is dependent on the mitochondrial membrane potential, a decrease in signal intensity that is not attributable to photobleaching could indicate a loss of membrane potential.[4]

  • Cell Blebbing and Detachment: In severe cases, high laser intensity can cause the cell membrane to bleb and the cell to detach from the substrate.

  • Induction of Apoptosis: Prolonged exposure to high-intensity light can trigger programmed cell death.[5][6]

Q3: My this compound signal is weak. What can I do?

A3: A weak signal can be due to several factors:

  • Low Dye Concentration: Ensure you are using the recommended concentration of this compound (typically in the nanomolar range). You may need to perform a titration to find the optimal concentration for your cells.

  • Suboptimal Imaging Settings: Increase the detector gain or use a higher numerical aperture objective to collect more light. However, be mindful that increasing gain can also amplify noise.

  • Low Mitochondrial Membrane Potential: If your cells are unhealthy or have compromised mitochondrial function, the membrane potential may be low, resulting in a weak signal. Consider using a positive control (e.g., healthy, actively respiring cells) to confirm that your staining protocol is working.

  • Photobleaching: If the signal is initially strong but fades quickly, you are likely experiencing photobleaching. Reduce the laser intensity, decrease the exposure time, and minimize the number of acquisitions.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can obscure the specific mitochondrial signal. To reduce it:

  • Optimize Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

  • Thorough Washing: Ensure that you wash the cells sufficiently after staining to remove any unbound dye.

  • Use Phenol Red-Free Medium: Phenol red in the imaging medium can contribute to background fluorescence. Switch to a phenol red-free medium for imaging.[1]

  • Adjust Pinhole Size (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can help to reject out-of-focus light and reduce background, though this may also reduce the signal.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound staining experiments.

Problem Potential Cause Recommended Solution
Rapid Signal Loss (Photobleaching) Laser intensity is too high.Decrease the laser power to the lowest setting that provides an adequate signal.
Prolonged exposure time.Reduce the pixel dwell time or use a faster scanning speed.
Excessive number of scans.Acquire only the necessary number of images or z-stacks.
No or Very Weak Signal Low dye concentration.Perform a concentration titration to find the optimal concentration (e.g., 50-200 nM).
Depolarized mitochondria.Use a positive control of healthy cells. Consider using a membrane potential-independent mitochondrial stain for co-localization.
Incorrect filter set.Ensure the excitation and emission filters are appropriate for this compound (Ex/Em: ~578/599 nm).[4][7][8]
Diffuse Cytoplasmic Staining Dye concentration is too high.Reduce the concentration of this compound.
Inadequate washing.Increase the number and duration of wash steps after staining.
Compromised cell membrane.Check cell health and viability. Ensure gentle handling during the staining procedure.
Changes in Mitochondrial Morphology Phototoxicity.Reduce laser intensity and exposure time. Use an anti-fade mounting medium if imaging fixed cells.
Cell stress or death.Ensure optimal cell culture conditions. Image cells as soon as possible after staining.

Quantitative Data Summary

Table 1: Conceptual Relationship Between Laser Intensity and Imaging Parameters for Mitochondrial Dyes

Laser Power (% of max)Relative Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)Photobleaching Rate (% signal loss/min)Potential for Phototoxicity
Low (e.g., 1-5%)100 - 500Low to ModerateLowLow
Moderate (e.g., 10-20%)800 - 1500OptimalModerateModerate
High (e.g., >30%)>2000 (potential for saturation)High (initially)HighHigh

Note: These are illustrative values. The optimal settings will vary depending on the microscope, detector sensitivity, and sample brightness.

Experimental Protocols

I. Staining Live Cells with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. From the stock solution, prepare a fresh working solution of this compound in pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS) at the desired final concentration (typically 50-200 nM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed serum-free medium. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed, phenol red-free imaging medium.

  • Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with the appropriate filter set for red fluorescence.

II. Optimizing Confocal Laser Settings for this compound
  • Initial Setup: Begin with a low laser power setting (e.g., 1-2% of the maximum). Set the detector gain to a mid-range value.

  • Focusing: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells to minimize photobleaching of the fluorescent signal.

  • Signal Optimization: Switch to the fluorescence channel for this compound. Gradually increase the laser power until the mitochondrial structures are clearly visible above the background.

  • Gain Adjustment: Fine-tune the signal intensity using the detector gain. Increase the gain to enhance a weak signal, but be aware that this can also increase noise. Find a balance that provides a good signal with acceptable noise levels.

  • SNR Assessment: Evaluate the signal-to-noise ratio. The signal from the mitochondria should be significantly brighter than the background. If the SNR is low, consider slightly increasing the laser power or using image averaging.

  • Photobleaching Test: Acquire a time-lapse series of images at your chosen settings. If the fluorescence intensity drops significantly over a short period, your laser power is likely too high, and you should reduce it.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Staining cluster_prep Cell and Reagent Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis cell_plating Plate cells on imaging dish reagent_prep Prepare this compound working solution staining Incubate cells with this compound reagent_prep->staining washing Wash cells to remove unbound dye staining->washing microscopy Image with confocal microscope washing->microscopy analysis Analyze fluorescence intensity and morphology microscopy->analysis

Caption: Workflow for this compound staining and imaging.

Troubleshooting_Logic Troubleshooting Logic for Weak this compound Signal start Weak Signal? check_dye Dye concentration optimal? start->check_dye check_health Cells healthy? check_dye->check_health Yes solution_dye Titrate dye concentration check_dye->solution_dye No check_settings Imaging settings optimal? check_health->check_settings Yes solution_health Use positive control check_health->solution_health No solution_settings Increase gain/exposure check_settings->solution_settings No end Signal Improved check_settings->end Yes solution_dye->start solution_health->start solution_settings->start

Caption: Decision tree for troubleshooting a weak signal.

Phototoxicity_Pathway Signaling Pathway of Phototoxicity-Induced Apoptosis laser High-Intensity Laser Excitation dye This compound laser->dye ros Reactive Oxygen Species (ROS) Generation dye->ros mito_damage Mitochondrial Damage ros->mito_damage bax Bax Activation mito_damage->bax bcl2 Bcl-2 Inhibition mito_damage->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Phototoxicity-induced apoptosis pathway.

References

Technical Support Center: MitoMark Red CMXRos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoMark Red CMXRos for mitochondrial staining.

Troubleshooting Guide

This guide addresses common issues encountered during mitochondrial staining experiments with MitoMark Red CMXRos.

IssuePotential CauseRecommendation
Weak or No Signal 1. Low Dye Concentration: The concentration of MitoMark Red CMXRos was too low for the specific cell type.Optimize the dye concentration. A typical starting range is 50-200 nM, but it can be increased up to 500 nM.[1][2][3]
2. Short Incubation Time: The incubation period was insufficient for the dye to accumulate in the mitochondria.Increase the incubation time. A general guideline is 15-45 minutes, but this may need optimization.[1][3]
3. Loss of Mitochondrial Membrane Potential: The cells are unhealthy or undergoing apoptosis, leading to depolarized mitochondria that do not retain the dye.Use healthy, actively growing cells. Include a positive control (e.g., untreated cells) and a negative control (e.g., cells treated with a mitochondrial membrane potential disruptor like CCCP or FCCP).[2]
4. Incorrect Filter/Laser Settings: The excitation and emission wavelengths used for imaging are not optimal for MitoMark Red CMXRos.Use the appropriate filter sets for MitoMark Red CMXRos (Excitation: ~579 nm, Emission: ~599 nm).[3][4]
5. Signal Loss After Fixation: The fixation protocol is not compatible with the dye, causing the signal to diminish.Image live cells before fixation to confirm staining. If fixation is necessary, some protocols suggest using ice-cold methanol or 4% paraformaldehyde (PFA) in PBS.[3][5][6] Note that signal intensity may be reduced after fixation.[6]
High Background/Non-Specific Staining 1. High Dye Concentration: Using too much dye can lead to staining of other cellular compartments besides the mitochondria.[2][5]Decrease the concentration of MitoMark Red CMXRos. Use the lowest effective concentration, typically in the 50-200 nM range.[2][5]
2. Over-incubation: Leaving the dye on for too long can result in non-specific binding.Reduce the incubation time. Titrate both time and concentration to find the optimal balance for your cell type.
3. Presence of Serum: Components in the serum of the culture medium can sometimes contribute to background fluorescence.Consider staining in serum-free media. If serum is required for cell health, ensure it is consistent across experiments.
Fuzzy or Punctate Staining (Not Tubular) 1. Cell Stress or Death: The observed mitochondrial morphology may be a result of cellular stress or the initial stages of apoptosis, where mitochondria fragment.Ensure cells are healthy and not stressed by experimental conditions. The lethal treatment in one user's protocol likely contributed to this observation.[7]
2. Fixation Artifacts: The fixation process can alter the morphology of mitochondria.Image live cells to observe the natural mitochondrial network. If fixation is required, try different fixation methods to see which best preserves the structure.[5]
Cell Death/Toxicity 1. Prolonged Exposure to the Dye: MitoTracker dyes can be toxic to cells over extended periods.[2]Image cells soon after staining. Avoid long-term exposure to the dye.
2. High Dye Concentration: Excessive dye concentration can be cytotoxic.Use the lowest concentration of the dye that provides adequate signal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for MitoMark Red CMXRos?

A1: The recommended starting concentration is typically between 50 nM and 200 nM.[2][3] However, the optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a concentration titration.[1]

Q2: How long should I incubate my cells with MitoMark Red CMXRos?

A2: A typical incubation time is between 15 and 45 minutes at 37°C.[1][3] This should be optimized for your specific cell type and experimental setup.

Q3: Can I fix and permeabilize cells after staining with MitoMark Red CMXRos?

A3: Yes, MitoMark Red CMXRos is retained after fixation with aldehydes (like paraformaldehyde) or methanol.[2][3][5] However, it's important to note that the signal intensity might be reduced after fixation and subsequent washing steps.[6] It is recommended to image live cells first to confirm successful staining.[5][6]

Q4: My unstained control cells are showing fluorescence. What could be the reason?

A4: Autofluorescence from cells can sometimes be an issue. To mitigate this, ensure you have an unstained control to set the baseline for background fluorescence. Additionally, using a specific bandpass filter for detection can help minimize the collection of autofluorescence signals.

Q5: Why does my mitochondrial staining look punctate instead of forming a clear tubular network?

A5: A punctate staining pattern can be an indication of mitochondrial fragmentation, which can occur when cells are stressed or undergoing apoptosis.[7] It can also be an artifact of the fixation process.[5] To determine the cause, it is best to visualize the staining in live, healthy cells.

Q6: Is MitoMark Red CMXRos toxic to cells?

A6: Like many fluorescent dyes, MitoTracker dyes can be toxic to cells, especially with prolonged exposure or at high concentrations.[2] It is recommended to image the cells shortly after the staining procedure.

Experimental Protocols

Standard Staining Protocol for Live Cells
  • Prepare Staining Solution: Prepare a fresh working solution of MitoMark Red CMXRos in a suitable buffer or growth medium. The recommended concentration range is 50-200 nM.[1][2][3]

  • Cell Preparation: Grow cells on a suitable imaging dish or plate.

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][3]

  • Wash: Replace the staining solution with fresh, pre-warmed buffer or medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation ~579 nm / Emission ~599 nm).[3][4]

Fixation Protocol (Optional)
  • Stain Live Cells: Follow steps 1-5 of the live-cell staining protocol.

  • Fixation: After washing, add a pre-warmed fixation solution (e.g., 4% paraformaldehyde in PBS) and incubate for 10-15 minutes at 37°C. Alternatively, ice-cold methanol can be used for fixation at -20°C for 15 minutes.[3]

  • Washing: Wash the cells two to three times with PBS.

  • Permeabilization (if needed for subsequent immunostaining): If you plan to perform immunostaining for other proteins, you can permeabilize the cells with a detergent like Triton X-100 or saponin.

  • Imaging: Mount the coverslip and image the cells.

Visual Troubleshooting Guides

G cluster_workflow Troubleshooting Workflow start Staining Issue Observed weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background morphology_issue Incorrect Morphology start->morphology_issue inc_concentration Increase Dye Concentration weak_signal->inc_concentration inc_time Increase Incubation Time weak_signal->inc_time check_health Check Cell Health & Membrane Potential weak_signal->check_health check_filters Verify Imaging Settings weak_signal->check_filters dec_concentration Decrease Dye Concentration high_background->dec_concentration dec_time Decrease Incubation Time high_background->dec_time wash_steps Optimize Wash Steps high_background->wash_steps image_live Image Live Cells morphology_issue->image_live optimize_fixation Optimize Fixation Protocol morphology_issue->optimize_fixation end Problem Resolved inc_concentration->end inc_time->end check_health->end check_filters->end dec_concentration->end dec_time->end wash_steps->end image_live->end optimize_fixation->end G cluster_causes Common Staining Problems & Causes issue1 Weak/No Signal cause1a [Cause] Low Dye Concentration issue1->cause1a cause1b [Cause] Short Incubation issue1->cause1b cause1c [Cause] Depolarized Mitochondria issue1->cause1c issue2 High Background cause2a [Cause] High Dye Concentration issue2->cause2a cause2b [Cause] Over-incubation issue2->cause2b issue3 Cell Toxicity cause3a [Cause] Prolonged Exposure issue3->cause3a cause3b [Cause] High Dye Concentration issue3->cause3b

References

MitoMark Red I signal loss after fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MitoMark Red I, with a focus on addressing the common issue of signal loss after fixation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as MitoTracker™ Red CMXRos, is a red-fluorescent dye used to stain mitochondria in live cells.[1][2] It passively diffuses across the plasma membrane and accumulates in the mitochondria of healthy, respiring cells due to the mitochondrial membrane potential.[1] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing the signal to be retained even after fixation and permeabilization.[3][4] Its fluorescence intensity is dependent on the mitochondrial membrane potential.[2] It has an excitation maximum at approximately 578 nm and an emission maximum at about 599 nm.[2]

Q2: Is this compound compatible with fixation?

Yes, this compound is designed to be compatible with aldehyde-based fixatives like formaldehyde (paraformaldehyde).[3][4] The covalent binding of the dye to mitochondrial proteins helps in retaining the fluorescent signal after the fixation process.[3] However, the degree of signal retention can be influenced by the fixation protocol.

Q3: Can I use methanol for fixation with this compound?

While formaldehyde is the recommended fixative, some researchers have reported using ice-cold methanol.[3] However, caution is advised as methanol can extract cellular membranes, which may lead to a loss of the dye and a more diffuse signal.[5] Formaldehyde is generally preferred as it crosslinks proteins, effectively locking the dye in place.[3]

Q4: Why is my this compound signal diffuse throughout the cell after fixation?

A diffuse cytoplasmic signal after fixation can be due to several factors:

  • High Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific staining and background fluorescence.[6]

  • Suboptimal Fixation: An inappropriate fixation method or insufficient fixation time can lead to the dye leaking out of the mitochondria.

  • Loss of Mitochondrial Membrane Potential: If the cells are unhealthy or undergo apoptosis, the mitochondrial membrane potential can be compromised, leading to a weaker and more diffuse staining pattern.

  • Cell Type Variability: Different cell lines may retain the dye differently after fixation.[5]

Q5: How long does the this compound signal last after fixation?

Once properly fixed, the this compound signal is quite stable. The covalent bonds between the dye and mitochondrial proteins ensure its retention.[3] Fixed and stained cells can be stored for several weeks at 4°C, protected from light, without a significant decrease in the fluorescent signal.[3]

Troubleshooting Guide: Signal Loss After Fixation

This guide addresses the common problem of reduced or lost this compound fluorescence following fixation.

Problem: Significant decrease in fluorescence intensity after fixation.

Possible Cause 1: Inappropriate Fixative

While this compound is fixable, the choice of fixative can significantly impact signal retention.

  • Recommendation: Use freshly prepared 3.7-4% formaldehyde (paraformaldehyde) in a buffered solution (e.g., PBS) for 15-20 minutes at room temperature.[7] A study has shown that paraformaldehyde is effective at maintaining the MitoTracker Red signal.[8] Ethanol fixation, on the other hand, has been shown to cause a significant decrease in fluorescence.[8][9]

Possible Cause 2: Suboptimal Staining Protocol

Insufficient loading of the dye before fixation can result in a weak signal that is further diminished after processing.

  • Recommendation: Ensure optimal staining of live cells before fixation. Incubate cells with 50-200 nM this compound for 15-45 minutes at 37°C.[6] The optimal concentration and incubation time can vary depending on the cell type.

Possible Cause 3: Permeabilization Effects

Permeabilization, which is often required for subsequent immunofluorescence, can also contribute to signal loss if not performed carefully.

  • Recommendation: If permeabilization is necessary, a mild treatment with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes is recommended.[7] Interestingly, one protocol suggests that permeabilization with ice-cold acetone for 5 minutes may even improve signal retention.[7]

Quantitative Data on Signal Retention

The choice of fixative has a quantifiable impact on the fluorescence intensity of MitoMark Red (MitoTracker Red CMXRos). The following table summarizes findings from a study that investigated the effects of different fixatives on the dye's signal.

Fixative/TreatmentMean Fluorescence Intensity (Arbitrary Units)Signal Retention vs. Live CellsReference
Live Cells (Before Fixation)~140100%[8][9]
4% Paraformaldehyde (PFA)~120~86%[8][9]
4% PFA followed by Triton X-100~100~71%[8][9]
8% Glutaraldehyde (GA)~80~57%[8][9]
95% Ethanol (ETHO)~40~29%[8][9]
3% PFA + 1.5% GAWell-preserved morphology and signal-[8][9]
2% Glutaraldehyde (GA)-~48%[10]

Note: The values are approximate and derived from published data for illustrative purposes. Actual results may vary depending on the experimental conditions.

Experimental Protocol: Staining and Fixation of Adherent Cells with this compound

This protocol provides a detailed methodology for staining live adherent cells with this compound followed by fixation for fluorescence microscopy.

Materials:

  • This compound dye

  • Anhydrous DMSO

  • Live, adherent cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Pre-warmed, serum-free medium or Hank's Balanced Salt Solution (HBSS)

  • 16% Formaldehyde (Methanol-free)

  • Phosphate-Buffered Saline (PBS)

  • (Optional) 0.2% Triton X-100 in PBS for permeabilization

  • (Optional) Antifade mounting medium

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to create a 1 mM stock solution.[1]

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Staining Solution:

    • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free medium or HBSS to a final working concentration of 50-200 nM.[6] The optimal concentration should be determined empirically for your specific cell type.

  • Stain Live Cells:

    • Remove the complete culture medium from the cells.

    • Wash the cells once with pre-warmed serum-free medium.

    • Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.

  • Wash Cells:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove any unbound dye.

  • Fixation:

    • Prepare a 3.7-4% formaldehyde solution in PBS.

    • Remove the wash buffer and add the formaldehyde solution to the cells.

    • Incubate for 15-20 minutes at room temperature, protected from light.[7]

  • Post-Fixation Washes:

    • Remove the formaldehyde solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization:

    • If subsequent immunofluorescence is to be performed, incubate the fixed cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[7]

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~578/599 nm).

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound staining and the logical steps for troubleshooting signal loss.

experimental_workflow Experimental Workflow for this compound Staining and Fixation live_cells 1. Culture Live Adherent Cells prepare_stain 2. Prepare this compound Staining Solution (50-200 nM) live_cells->prepare_stain stain 3. Incubate Cells with Staining Solution (15-45 min, 37°C) prepare_stain->stain wash1 4. Wash to Remove Unbound Dye stain->wash1 fix 5. Fix with 4% PFA (15-20 min, RT) wash1->fix wash2 6. Post-Fixation Washes fix->wash2 permeabilize 7. (Optional) Permeabilize with Triton X-100 wash2->permeabilize mount 8. Mount Coverslip permeabilize->mount image 9. Fluorescence Microscopy mount->image

Caption: A flowchart of the this compound staining and fixation protocol.

troubleshooting_workflow Troubleshooting Workflow for this compound Signal Loss start Problem: Weak or No Signal After Fixation check_staining Was live cell staining bright and specific? start->check_staining check_concentration Was the dye concentration optimized? start->check_concentration check_fixation What fixation protocol was used? check_staining->check_fixation Yes no_live_stain Optimize live staining: check cell health, dye concentration, and incubation time. check_staining->no_live_stain No methanol_used Methanol or Acetone Used check_fixation->methanol_used Methanol/Acetone pfa_used PFA/Formaldehyde Used check_fixation->pfa_used PFA high_conc High concentration can cause diffuse staining. Titrate to find optimal concentration (50-200 nM). check_concentration->high_conc consider_alternatives Consider fixable-stains with higher retention (e.g., MitoBrilliant™ dyes). no_live_stain->consider_alternatives switch_to_pfa Switch to 4% PFA. Methanol can extract lipids and reduce signal. methanol_used->switch_to_pfa optimize_pfa Optimize PFA fixation: ensure it's fresh, fix for 15-20 min. pfa_used->optimize_pfa switch_to_pfa->consider_alternatives optimize_pfa->consider_alternatives high_conc->consider_alternatives

Caption: A decision tree for troubleshooting this compound signal loss.

References

spectral overlap issues with MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem with MitoMark Red I?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another in a multiplexing experiment. This can lead to false-positive signals, where the fluorescence from one channel is detected in another, complicating data interpretation. With a red fluorescent dye like this compound (represented by MitoTracker™ Red CMXRos with an emission peak around 599 nm), significant overlap can occur with other fluorophores in adjacent spectral regions, such as orange or far-red dyes.

Q2: I am seeing a signal in my green channel (e.g., FITC/GFP) that colocalizes with my this compound signal. What is happening?

This is a classic example of spectral bleed-through. While this compound is primarily excited by a red laser (e.g., 561 nm), its excitation spectrum can have a tail that extends into the range of the blue laser (e.g., 488 nm) used for green fluorophores. This can cause some excitation of the red dye, leading to its emission being detected in the green channel. Conversely, the broad emission tail of a green fluorophore can extend into the detection range of the red channel.

Q3: Can I use DAPI (blue) and a green fluorescent protein (GFP) with this compound in the same experiment?

Yes, this is a common combination. However, careful selection of filters and acquisition settings is crucial. DAPI has minimal spectral overlap with red dyes. The primary concern is the potential bleed-through between the green (GFP) and red (this compound) channels. To mitigate this, use narrow bandpass emission filters and sequential scanning on a confocal microscope.

Troubleshooting Guides

Problem 1: Weak this compound Signal and High Background
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Dye Concentration Titrate the this compound concentration. Start with the manufacturer's recommended concentration and perform a dilution series.A clear mitochondrial staining pattern with minimal cytoplasmic background.
Cell Health Issues Ensure cells are healthy and have an active mitochondrial membrane potential, which is often required for the accumulation of these dyes.Healthy cells will show bright, well-defined mitochondrial staining.
Incorrect Filter Set Use a filter set appropriate for the dye's excitation and emission spectra (e.g., for MitoTracker Red CMXRos, Ex: 579 nm, Em: 599 nm).Maximized signal-to-noise ratio.
Problem 2: Significant Bleed-through from this compound into the Far-Red Channel (e.g., Alexa Fluor 647/Cy5)
Possible Cause Troubleshooting Step Expected Outcome
Broad Emission Filter for Red Channel Use a narrower bandpass emission filter for the this compound channel to cut off the far-red tail of its emission.Reduced detection of the red dye's emission in the far-red channel.
Simultaneous Scanning On a confocal microscope, switch to sequential (or line-by-line) scanning. Acquire the far-red channel first, then the red channel.This prevents the excitation laser for the red dye from causing bleed-through into the far-red detector.
Spectral Unmixing If available on your imaging system, use spectral unmixing algorithms to computationally separate the overlapping emission spectra.A clean separation of the two fluorescent signals.

Experimental Protocols

General Protocol for Staining with a Red Fluorescent Mitochondrial Dye
  • Reagent Preparation: Prepare a stock solution of the mitochondrial dye (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution to the final working concentration (typically 25-500 nM) in pre-warmed, serum-free medium or buffer.

  • Cell Preparation: Grow cells on a suitable substrate (e.g., glass-bottom dishes or coverslips). Ensure the cells are in a healthy, sub-confluent state.

  • Staining: Remove the culture medium and wash the cells once with a pre-warmed buffer. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type.

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed buffer or complete medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Visualizations

cluster_workflow Troubleshooting Spectral Overlap Start Spectral Overlap Observed CheckFilters Are you using narrow bandpass filters? Start->CheckFilters SequentialScan Are you using sequential scanning? CheckFilters->SequentialScan Yes AlternativeDye Consider an alternative dye with a different spectrum CheckFilters->AlternativeDye No, implement Compensation Have you tried post-acquisition compensation? SequentialScan->Compensation Yes SequentialScan->AlternativeDye No, implement Compensation->AlternativeDye Yes, but still an issue Resolved Issue Resolved Compensation->Resolved No, try this AlternativeDye->Resolved

Caption: A decision-making workflow for troubleshooting spectral overlap issues.

cluster_staining Mitochondrial Staining Mechanism Extracellular This compound (Extracellular) PlasmaMembrane Plasma Membrane Extracellular->PlasmaMembrane Passive Diffusion Cytosol This compound (Cytosol) PlasmaMembrane->Cytosol MitochondrialMembrane Mitochondrial Membrane (High Potential) Cytosol->MitochondrialMembrane Driven by ΔΨm Mitochondria Accumulation in Mitochondria MitochondrialMembrane->Mitochondria

Caption: The mechanism of action for potentiometric mitochondrial dyes.

Data Tables

Table 1: Spectral Properties of Representative Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)Potential Overlap Issue with this compound
DAPI358461405Low
GFP/FITC488509488Moderate (Red dye's excitation tail)
MitoTracker Red CMXRos 579 599 561 N/A
Alexa Fluor 647/Cy5650668640High (Red dye's emission tail)
Table 2: Recommended Filter Configurations to Minimize Overlap
Fluorophore CombinationExcitation FilterEmission FilterNotes
DAPI + GFP + this compound405/10, 488/10, 561/10460/50, 525/50, 610/60Use sequential scanning.
This compound + Alexa Fluor 647561/10, 640/10600/40, 685/40Narrow bandpass filters are critical.

how to reduce MitoMark Red I non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal staining results with MitoMark Red I.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during mitochondrial staining experiments in a question-and-answer format.

Q1: I am observing high background fluorescence across the entire cell, not just in the mitochondria. What is the most common cause?

High background or diffuse cytoplasmic staining is the most frequent issue and is often caused by a dye concentration that is too high for your specific cell type and experimental conditions.[1][2] When the dye concentration exceeds the capacity of the mitochondria to sequester it, the excess dye can bind non-specifically to other cellular membranes and components.[2]

Q2: How can I determine the optimal concentration for this compound?

The best approach is to perform a concentration titration. This involves testing a range of dye concentrations to find the lowest level that provides bright, specific mitochondrial staining with minimal background.[1][2] We recommend starting with the concentration suggested in the product manual and testing several dilutions below and above that point.

Q3: My staining looks diffuse. Could the incubation time be the problem?

Yes, prolonged incubation can lead to the dye accumulating in cellular compartments other than the mitochondria.[2] Similar to concentration, the optimal incubation time can vary between cell types. It is crucial to test different incubation periods, typically ranging from 15 to 45 minutes, to find the ideal balance for your experiment.[3][4]

Q4: After staining, the background is still high even though I optimized concentration and incubation time. What else can I do?

Inadequate washing is a likely culprit. It is essential to thoroughly wash the cells after staining to remove any unbound or loosely associated dye molecules.[1] We recommend washing the cells 2-3 times with a pre-warmed, serum-free medium or a suitable buffered saline solution like PBS.[2][5]

Q5: Could the health of my cells affect the staining quality?

Absolutely. This compound, like many mitochondrial dyes, accumulates in active mitochondria driven by the mitochondrial membrane potential (ΔΨm).[2][5] In unhealthy, apoptotic, or dead cells, this membrane potential is often compromised.[2] This leads to a failure of the dye to accumulate in the mitochondria, resulting in weak and diffuse staining throughout the cell. Always ensure you are working with a healthy, sub-confluent cell culture.

Q6: I'm imaging in my standard culture medium. Can this contribute to background fluorescence?

Yes, many standard culture media contain components like phenol red and certain vitamins that are inherently fluorescent and can significantly increase the signal-to-noise ratio.[6][7] For imaging, it is best to replace the culture medium with an imaging-specific medium (e.g., FluoroBrite™ DMEM) or a clear, buffered saline solution to reduce background fluorescence.[1][7]

Q7: I need to fix my cells after staining for immunofluorescence. What should I consider?

Staining for membrane-potential-dependent dyes must be performed on live cells before fixation.[8] Ensure that this compound is a "fixable" dye that is retained after fixation. If it is, use a fixation method that preserves the dye's signal, such as paraformaldehyde. Avoid methanol-based fixatives, as they can extract lipids and disrupt the dye's localization.[8]

Optimization Parameters

The following table summarizes recommended starting points for optimizing your this compound staining protocol. These values are based on common ranges for similar red fluorescent mitochondrial dyes.

ParameterRecommended RangeKey Considerations
Dye Concentration 25 nM – 250 nMStart with 100 nM and titrate up or down. The optimal concentration is cell-type dependent.[4][9]
Incubation Time 15 – 45 minutesStart with 20-30 minutes. Shorter times reduce the risk of cytotoxicity and non-specific binding.[3][10][11]
Incubation Temperature 37°CStaining should be performed at the normal growth temperature for the cells to ensure active mitochondrial function.[3][5]
Washing Steps 2-3 times post-incubationUse pre-warmed (37°C) serum-free medium or buffered saline to efficiently remove unbound dye without shocking the cells.[2]
Imaging Medium Phenol Red-Free MediumUse a specialized imaging medium or buffer to minimize background fluorescence from media components.[1][6]

Experimental Protocols

Detailed Protocol for Optimizing this compound Staining

This protocol provides a step-by-step guide to perform a titration experiment to identify the optimal dye concentration and incubation time for your cells.

Materials:

  • This compound (1 mM stock solution in anhydrous DMSO)

  • Healthy, sub-confluent cells cultured on glass-bottom imaging dishes

  • Complete cell culture medium (pre-warmed to 37°C)

  • Serum-free culture medium or PBS (pre-warmed to 37°C)

  • Phenol red-free imaging medium (pre-warmed to 37°C)

Procedure:

  • Prepare Staining Solutions:

    • On the day of the experiment, prepare a series of working concentrations of this compound (e.g., 25 nM, 50 nM, 100 nM, 200 nM) by diluting the 1 mM stock solution into pre-warmed complete culture medium. Protect these solutions from light.

  • Cell Preparation:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

  • Staining Incubation:

    • Add the prepared staining solutions to different wells/dishes of cells.

    • For each concentration, test two different incubation times (e.g., 15 minutes and 30 minutes).

    • Incubate the cells at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • After incubation, aspirate the staining solution.

    • Gently wash the cells twice with pre-warmed serum-free medium or PBS. Each wash should last 2-3 minutes.

  • Imaging:

    • After the final wash, add pre-warmed phenol red-free imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with the appropriate filter set for this compound (e.g., TRITC/Rhodamine filter set).

    • Use consistent imaging settings (exposure time, laser power, gain) for all conditions to allow for accurate comparison.

  • Analysis:

    • Visually inspect the images. Identify the condition that yields bright, crisp mitochondrial structures with the lowest background signal in the cytoplasm and nucleus. This will be your optimal staining condition.

Visual Guides

Troubleshooting Workflow for Non-Specific Binding

This diagram outlines the logical steps to diagnose and resolve issues with high background or non-specific staining.

G start High Background or Non-Specific Staining Observed check_conc Is Dye Concentration Optimized? start->check_conc optimize_conc Perform Concentration Titration (e.g., 25-250 nM) check_conc->optimize_conc No check_time Is Incubation Time Optimized? check_conc->check_time Yes optimize_conc->check_conc optimize_time Perform Time Course (e.g., 15-45 min) check_time->optimize_time No check_wash Are Washing Steps Adequate? check_time->check_wash Yes optimize_time->check_time improve_wash Wash 2-3 times with Pre-Warmed Serum-Free Medium check_wash->improve_wash No check_health Are Cells Healthy? check_wash->check_health Yes improve_wash->check_wash use_healthy Use Sub-Confluent, Healthy Cells. Check for Apoptosis. check_health->use_healthy No check_media Is Imaging Medium Phenol-Red Free? check_health->check_media Yes use_healthy->check_health use_imaging_media Switch to Imaging-Specific Medium or Buffered Saline check_media->use_imaging_media No success Optimal Staining Achieved check_media->success Yes use_imaging_media->check_media

Caption: Troubleshooting workflow for reducing non-specific binding of mitochondrial dyes.

References

Validation & Comparative

A Head-to-Head Comparison of Two Leading Red Fluorescent Mitochondrial Dyes: MitoTracker Red CMXRos and TMRM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug development, the accurate visualization and analysis of mitochondria are paramount. These organelles are central to cellular energy production, signaling, and apoptosis. Fluorescent dyes that selectively stain mitochondria are indispensable tools for these investigations. This guide provides a detailed, objective comparison of two widely used red fluorescent mitochondrial probes: MitoTracker Red CMXRos and Tetramethylrhodamine, Methyl Ester (TMRM). We will delve into their mechanisms of action, performance characteristics, and experimental protocols, supported by experimental data, to assist you in selecting the optimal dye for your research needs.

At a Glance: Key Differences

While both MitoTracker Red CMXRos and TMRM are red-fluorescent, cell-permeant dyes that accumulate in mitochondria, they operate on distinct principles that influence their suitability for different applications. The primary distinction lies in their retention mechanism and sensitivity to mitochondrial membrane potential.

FeatureMitoTracker Red CMXRosTMRM (Tetramethylrhodamine, Methyl Ester)
Mechanism of Action Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[1][2]Accumulates in mitochondria based on membrane potential in a Nernstian fashion.[3]
Retention after Fixation Well-retained after aldehyde fixation.[2][4]Not retained after fixation.[5]
Sensitivity to ΔΨm Less sensitive to changes in mitochondrial membrane potential.[6][7]Highly sensitive to changes in mitochondrial membrane potential.[6][7]
Photostability Generally considered more photostable.[8]Less photostable compared to MitoTracker Red CMXRos.[8]
Cytotoxicity Can exhibit significant phototoxicity upon illumination.[9]Generally low cytotoxicity at working concentrations.[10]
Excitation (max) ~579 nm~548 nm[5]
Emission (max) ~599 nm[4]~574 nm[5]
Typical Working Conc. 50 - 200 nM[1][11]20 - 250 nM[5]
Primary Application Staining and tracking mitochondria, especially in fixed cells.Measuring changes in mitochondrial membrane potential in live cells.[12]

Delving Deeper: Mechanism of Action

The differential behavior of these two dyes stems from their unique chemical properties and interactions within the cellular environment.

MitoTracker Red CMXRos: Staining for Localization

MitoTracker Red CMXRos is a cationic dye that passively crosses the plasma membrane of live cells and accumulates in the mitochondria, driven by the negative mitochondrial membrane potential.[1][2] A key feature of this dye is its mildly thiol-reactive chloromethyl group.[1] This group allows the dye to form covalent bonds with thiol-containing proteins and peptides within the mitochondrial matrix. This covalent linkage ensures that the dye is well-retained within the mitochondria even after cell fixation and permeabilization, making it an excellent choice for experiments that require downstream processing, such as immunocytochemistry.[4]

cluster_cell Live Cell cluster_mito Mitochondrion MitoTracker_Red_CMXRos_ext MitoTracker Red CMXRos (Extracellular) Plasma_Membrane Plasma Membrane MitoTracker_Red_CMXRos_ext->Plasma_Membrane Passive Diffusion Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Mitochondrial_Matrix Mitochondrial Matrix (High ΔΨm) Cytoplasm->Mitochondrial_Matrix ΔΨm-dependent Accumulation Covalent_Bonding Covalent Bonding to Thiol Groups Mitochondrial_Matrix->Covalent_Bonding Reaction

Mechanism of MitoTracker Red CMXRos Staining.
TMRM: A Sensitive Reporter of Mitochondrial Health

TMRM is also a lipophilic, cationic dye that accumulates in the mitochondrial matrix in response to the mitochondrial membrane potential.[3] However, unlike MitoTracker Red CMXRos, TMRM does not form covalent bonds within the mitochondria. Its accumulation is in a dynamic equilibrium, governed by the Nernst equation, where the concentration of the dye inside the mitochondria is directly proportional to the magnitude of the membrane potential.[12] This property makes TMRM an exceptional tool for real-time monitoring of changes in mitochondrial membrane potential in live cells. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, will result in the redistribution of TMRM out of the mitochondria and a corresponding decrease in fluorescence intensity.[5][13]

cluster_cell Live Cell cluster_mito Mitochondrion TMRM_ext TMRM (Extracellular) Plasma_Membrane Plasma Membrane TMRM_ext->Plasma_Membrane Passive Diffusion Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Mitochondrial_Matrix Mitochondrial Matrix (High ΔΨm) Cytoplasm->Mitochondrial_Matrix ΔΨm-dependent Accumulation (Dynamic Equilibrium) Mitochondrial_Matrix->Cytoplasm Redistribution upon ΔΨm Depolarization

Mechanism of TMRM Accumulation in Mitochondria.

Performance Comparison: Experimental Evidence

A direct comparison of the performance of these dyes in primary human skin fibroblasts revealed that while both are suitable for automated quantification of mitochondrial morphology under normal conditions, TMRM is significantly more sensitive to depolarization of the mitochondrial membrane potential induced by the uncoupler FCCP.[6][7] The order of sensitivity to depolarization was found to be: TMRM >> MitoTracker Red CMXRos.[6][7]

In terms of photostability, studies have shown that MitoTracker Red CMXRos is more resistant to photobleaching compared to rhodamine-based dyes like TMRM.[8] However, this increased photostability comes with a trade-off. MitoTracker Red CMXRos has been reported to have a strong photosensitizing action, meaning that upon illumination, it can generate reactive oxygen species (ROS) that can lead to mitochondrial damage and induce apoptosis.[9] TMRM, on the other hand, is generally considered to have low cytotoxicity at the concentrations typically used for staining.[10]

Experimental Protocols

Below are detailed protocols for staining adherent cells with MitoTracker Red CMXRos and TMRM. Note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

MitoTracker Red CMXRos Staining Protocol for Adherent Cells

Materials:

  • MitoTracker Red CMXRos (lyophilized solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (for fixation, optional)

Procedure:

  • Prepare a 1 mM stock solution: Allow the vial of MitoTracker Red CMXRos to warm to room temperature before opening. Dissolve 50 µg of the dye in 94 µL of anhydrous DMSO to create a 1 mM stock solution.[1][11] Mix well by vortexing.

  • Storage of stock solution: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. The reconstituted stock solution is stable for up to two weeks.[1]

  • Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-200 nM.[1][11]

  • Cell Staining: a. Grow adherent cells on coverslips or in a culture dish to the desired confluency. b. Remove the culture medium and wash the cells once with pre-warmed PBS. c. Add the pre-warmed working solution to the cells, ensuring they are completely covered. d. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[1][11]

  • Wash: Remove the staining solution and wash the cells three times with pre-warmed PBS or complete culture medium.

  • Imaging or Fixation:

    • For live-cell imaging: Add fresh, pre-warmed medium to the cells and image immediately.

    • For fixed-cell imaging: After washing, fix the cells with 3.7% formaldehyde in complete medium for 15 minutes at 37°C.[14] Rinse the cells three times with PBS before proceeding with further processing like immunocytochemistry.

TMRM Staining Protocol for Adherent Cells

Materials:

  • TMRM (lyophilized solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 10 mM stock solution: TMRM is often supplied as a powder. To make a stock solution, for example, add 5 mL of DMSO to 25 mg of TMRM to get a 10 mM solution.[13] Mix well by vortexing.

  • Storage of stock solution: Store the stock solution at -20°C, protected from light.[13]

  • Prepare the working solution: Due to the low working concentration, it is recommended to make an intermediate dilution first (e.g., 50 µM).[13] Then, dilute the intermediate stock in pre-warmed complete cell culture medium to a final working concentration of 20-250 nM.[5]

  • Cell Staining: a. Grow adherent cells in a suitable imaging dish. b. Remove the culture medium. c. Add the pre-warmed TMRM staining solution to the cells. d. Incubate for 30 minutes at 37°C.[5][13]

  • Wash (optional but recommended): For increased sensitivity, wash the cells three times with pre-warmed PBS.[5]

  • Imaging: Add fresh, pre-warmed medium or PBS to the cells and image immediately using a fluorescence microscope with a TRITC filter set.[13]

cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Start Start Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (in pre-warmed medium) Prepare_Stock->Prepare_Working Add_Dye Add Working Solution Prepare_Working->Add_Dye Culture_Cells Culture Adherent Cells Remove_Medium Remove Medium Culture_Cells->Remove_Medium Remove_Medium->Add_Dye Incubate Incubate at 37°C Add_Dye->Incubate Wash Wash Cells Incubate->Wash Image_Live Live-Cell Imaging Wash->Image_Live Fix_Cells Fix Cells (MitoTracker Only) Wash->Fix_Cells Image_Fixed Fixed-Cell Imaging Fix_Cells->Image_Fixed

General Experimental Workflow for Mitochondrial Staining.

Conclusion and Recommendations

The choice between MitoTracker Red CMXRos and TMRM hinges on the specific experimental question.

Choose MitoTracker Red CMXRos if:

  • Your primary goal is to visualize and localize mitochondria.

  • You need to fix and permeabilize your cells for subsequent analysis, such as immunofluorescence.

  • You are performing long-term tracking studies where photostability is a major concern.

Choose TMRM if:

  • You are investigating changes in mitochondrial membrane potential in real-time.

  • Your experiment is focused on studying apoptosis, cellular stress, or the effects of drugs on mitochondrial function.

  • You are working exclusively with live cells.

For a comprehensive analysis of mitochondrial health, researchers may consider using both dyes in parallel experiments or in combination with other mitochondrial probes to gain a more complete picture of both mitochondrial morphology and function. Always remember to include appropriate controls in your experiments, such as treating cells with a mitochondrial uncoupler like FCCP to confirm that the dye's signal is indeed responsive to changes in membrane potential.

References

A Researcher's Guide to Mitochondrial Staining: MitoMark Red I in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the accurate assessment of mitochondrial health and function is paramount. Fluorescent dyes that specifically target these vital organelles are indispensable tools in this endeavor. This guide provides a comprehensive comparison of MitoMark Red I with other commonly used red fluorescent mitochondrial dyes, offering insights into their performance based on available experimental data.

This compound , a red fluorescent dye, selectively stains mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable indicator of mitochondrial health.[1] An important consideration for researchers is that this compound is chemically identical to MitoTracker™ Red CMXRos .[2] This allows for the direct application of the extensive body of research available for MitoTracker™ Red CMXRos to this compound.

Comparative Analysis of Mitochondrial Dyes

To aid in the selection of the most appropriate dye for a specific experimental need, this section compares this compound (interchangeably with MitoTracker Red CMXRos) with two other widely used red mitochondrial dyes: Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE).

Key Performance Characteristics
PropertyThis compound / MitoTracker Red CMXRosTMRMTMRE
Excitation Maxima ~578-579 nm~548 nm[3]~549 nm[4]
Emission Maxima ~599 nm[5]~574 nm[3]~575 nm[4]
Membrane Potential Dependent YesYes[6]Yes[7]
Mechanism of Retention Covalently binds to thiol groups of mitochondrial proteins.[8]Accumulates based on the Nernstian potential.[9]Accumulates based on the Nernstian potential.[7]
Fixability Well-retained after formaldehyde[5][10] or methanol fixation.[10]Not fixable.[3]Not fixable.
Photostability Generally considered photostable.[11]Can be sensitive to photobleaching and may exhibit photo-induced flickering.[12]Reasonably photostable.[4]
Toxicity Can induce apoptosis upon photoirradiation. Low cytotoxicity at typical working concentrations.[4]Low cytotoxicity at typical working concentrations.[4]Low cytotoxicity at typical working concentrations.[7]
Signal-to-Noise Ratio High signal-to-noise ratio.[13]Lower concentrations can improve the signal-to-noise ratio.[14]High signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

Mechanism of Mitochondrial Staining

The accumulation of potentiometric dyes like this compound, TMRM, and TMRE is driven by the negative mitochondrial membrane potential. This diagram illustrates the fundamental principle.

Mechanism of Potentiometric Mitochondrial Dye Accumulation cluster_cell Cell cluster_mitochondrion Mitochondrion Cytoplasm Cytoplasm Mitochondrial_Matrix Mitochondrial Matrix (-150 to -180 mV) Cytoplasm->Mitochondrial_Matrix Accumulation driven by ΔΨm Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane Dye_Outside Cationic Dye (e.g., this compound) Dye_Outside->Cytoplasm

Caption: Potentiometric dyes accumulate in the mitochondrial matrix due to the negative membrane potential.

General Experimental Workflow for Mitochondrial Staining

The following diagram outlines a typical workflow for staining live cells with a mitochondrial dye for fluorescence microscopy.

General Workflow for Mitochondrial Staining Cell_Culture 1. Culture Cells Prepare_Dye 2. Prepare Dye Working Solution Cell_Culture->Prepare_Dye Incubate 3. Incubate Cells with Dye Prepare_Dye->Incubate Wash 4. Wash Cells (Optional) Incubate->Wash Image 5. Image with Fluorescence Microscope Wash->Image Fixation Optional: Fixation & Permeabilization (for fixable dyes) Image->Fixation

Caption: A streamlined workflow for labeling mitochondria in live cells for microscopic analysis.

Detailed Experimental Protocols

This compound / MitoTracker™ Red CMXRos Staining Protocol

This protocol is optimized for live-cell staining and is suitable for subsequent fixation and immunofluorescence.

Materials:

  • This compound or MitoTracker™ Red CMXRos

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde or Methanol (for fixation)

Stock Solution Preparation (1 mM):

  • Warm the vial of lyophilized dye to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (e.g., 94.1 µL DMSO to 50 µg of dye).[5]

  • Vortex briefly to dissolve.

  • Store the stock solution in aliquots at -20°C, protected from light. The reconstituted solution is stable for up to 2 weeks.[5]

Staining Protocol:

  • Culture cells to the desired confluency on coverslips or in an appropriate imaging dish.

  • Prepare a working solution of 50-200 nM this compound in pre-warmed complete culture medium.[5]

  • Remove the culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[5]

  • (Optional) Wash the cells with pre-warmed PBS or fresh culture medium.

  • Image the live cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP).

Fixation (Optional):

  • After staining, wash the cells with PBS.

  • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol for 15 minutes at -20°C.

  • Wash the cells three times with PBS.

  • The cells are now ready for permeabilization and immunofluorescence, if desired.

TMRM Staining Protocol

This protocol is for the dynamic measurement of mitochondrial membrane potential in live cells.

Materials:

  • TMRM

  • Anhydrous DMSO

  • Serum-free cell culture medium or HBSS

  • PBS

Stock Solution Preparation (1 mM):

  • Dissolve TMRM powder in anhydrous DMSO to a final concentration of 1 mM.

  • Store the stock solution in aliquots at -20°C, protected from light.

Staining Protocol:

  • Culture cells on a suitable imaging plate.

  • Prepare a fresh working solution of TMRM in serum-free medium or HBSS. For non-quenching mode, a concentration of 20-50 nM is recommended.[15]

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the TMRM working solution to the cells.

  • Incubate for 20-30 minutes at 37°C, protected from light.[15][16]

  • Image the cells immediately in the presence of the dye using a fluorescence microscope.

TMRE Staining Protocol

Similar to TMRM, this protocol is for assessing mitochondrial membrane potential in live cells.

Materials:

  • TMRE

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

Stock Solution Preparation (1 mM):

  • Dissolve TMRE powder in anhydrous DMSO to a final concentration of 1 mM.

  • Store the stock solution in aliquots at -20°C, protected from light.

Staining Protocol:

  • Plate cells in an imaging-compatible format.

  • Prepare a fresh working solution of TMRE in serum-free medium or PBS. A typical concentration range is 25-100 nM.

  • Remove the culture medium and add the TMRE staining solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.[17]

  • Image the live cells using a fluorescence microscope. It is recommended to image in the continued presence of the dye to maintain equilibrium.

Logical Framework for Dye Selection

The choice of a mitochondrial dye is contingent on the specific experimental question. The following diagram provides a logical framework to guide this decision-making process.

Decision Tree for Mitochondrial Dye Selection decision decision start Start: What is the experimental goal? q1 Need to fix cells after staining for IF? start->q1 q2 Dynamic real-time imaging of ΔΨm changes? q1->q2 No ans1_yes Use this compound / MitoTracker Red CMXRos q1->ans1_yes Yes ans2_yes Use TMRM or TMRE (non-fixable) q2->ans2_yes Yes ans2_no This compound can still indicate ΔΨm at a single time point q2->ans2_no No ans1_no Consider TMRM or TMRE

Caption: A decision-making guide for selecting the appropriate mitochondrial dye based on experimental requirements.

References

A Researcher's Guide: Validating MitoMark Red I Results for Robust Mitochondrial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing mitochondrial function is paramount. MitoMark Red I, a fluorescent dye sensitive to mitochondrial membrane potential (ΔΨm), offers a valuable tool for this purpose. However, to ensure the reliability and validity of experimental findings, it is crucial to confirm these results with alternative methodologies. This guide provides an objective comparison of this compound with other established techniques, offering supporting data, detailed experimental protocols, and visual workflows to aid in the design of rigorous and well-controlled studies.

This compound is a red fluorescent, cell-permeant stain that accumulates in mitochondria of viable cells in a manner dependent on the mitochondrial membrane potential[1][2]. A decrease in its fluorescence intensity is indicative of mitochondrial depolarization, a key event in cellular stress and apoptosis. While effective, reliance on a single method can be susceptible to compound-specific artifacts or experimental limitations. Therefore, cross-validation with mechanistically distinct assays is a critical component of robust scientific inquiry.

This guide explores three alternative and complementary methods for validating this compound results: Tetramethylrhodamine, Methyl Ester (TMRM) staining, the ratiometric JC-1 assay, and the functional Seahorse XF Cell Mito Stress Test.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of this compound with other probes are not extensively available in peer-reviewed literature. However, based on the known properties and performance of widely used dyes, we can construct a comparative table to guide researchers in selecting the most appropriate validation method for their specific experimental needs.

FeatureThis compoundTMRM (Tetramethylrhodamine, Methyl Ester)JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide)Seahorse XF Cell Mito Stress Test
Principle of Detection Accumulates in mitochondria based on ΔΨm; fluorescence intensity is proportional to mitochondrial polarization.[3][4]A monochromatic, Nernstian dye where fluorescence intensity is directly proportional to ΔΨm.[5][6]A ratiometric dye that forms red fluorescent J-aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.[7]Measures oxygen consumption rate (OCR) to provide a real-time, functional assessment of mitochondrial respiration.[8]
Primary Measurement Fluorescence IntensityFluorescence IntensityRatio of Red to Green FluorescenceOxygen Consumption Rate (OCR)
Key Advantages Specific for mitochondria; fluorescence is dependent on membrane potential.Well-characterized and widely used for quantitative ΔΨm measurements; lower mitochondrial toxicity compared to TMRE.Ratiometric measurement minimizes artifacts from dye concentration, cell number, and mitochondrial mass.[7]Provides a multiparametric, functional readout of mitochondrial health, including basal respiration, ATP production, and spare respiratory capacity.[8]
Key Limitations Limited publicly available data on photostability and quantitative performance compared to other dyes.Susceptible to photobleaching; fluorescence intensity can be affected by mitochondrial mass and dye loading.Complex spectral properties can make analysis challenging; less suitable for dynamic, real-time measurements.Requires specialized instrumentation; provides an indirect measure of ΔΨm.
Fixability Can be used with fixation.Not suitable for fixation.Not suitable for fixation.Not applicable (live-cell assay).
Excitation/Emission (nm) ~578 / 599~548 / 573Monomers: ~514 / 529; J-aggregates: ~585 / 590Not applicable (label-free).

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the underlying biological principles, the following diagrams are provided.

ValidationWorkflow cluster_MitoMark This compound Staining cluster_Validation Validation Methods MitoMark_Start Start with Live Cells MitoMark_Stain Incubate with This compound MitoMark_Start->MitoMark_Stain MitoMark_Wash Wash Cells MitoMark_Stain->MitoMark_Wash MitoMark_Image Image and Quantify Fluorescence MitoMark_Wash->MitoMark_Image TMRM TMRM Staining MitoMark_Image->TMRM Validate with quantitative intensity JC1 JC-1 Assay MitoMark_Image->JC1 Validate with ratiometric analysis Seahorse Seahorse XF Assay MitoMark_Image->Seahorse Validate with functional respiration Result Validated Mitochondrial Membrane Potential Assessment TMRM->Result JC1->Result Seahorse->Result MitochondrialSignaling ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (ΔpH) ETC->H_gradient pumps H+ MMP Mitochondrial Membrane Potential (ΔΨm) H_gradient->MMP ATP_Synthase ATP Synthase MMP->ATP_Synthase drives MitoMark This compound MMP->MitoMark TMRM TMRM MMP->TMRM JC1_agg JC-1 (J-aggregates) MMP->JC1_agg ATP ATP Production ATP_Synthase->ATP

References

A Comparative Guide to Mitochondrial Staining: MitoMark Red I vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and assess mitochondrial health, the choice of a fluorescent probe is critical. This guide provides an objective comparison of MitoMark Red I with two widely used alternatives, MitoTracker Red CMXRos and Tetramethylrhodamine, Ethyl Ester (TMRE), offering insights into their performance based on available experimental data.

This comparison focuses on the specificity of these dyes for mitochondria, their mechanisms of action, and key performance characteristics to aid in selecting the most appropriate tool for your research needs.

Mechanism of Action: A Tale of Two Strategies

The specificity of these fluorescent dyes for mitochondria hinges on the organelle's unique electrochemical properties, primarily the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the mitochondrial inner membrane maintains a significant negative charge (typically -150 to -180 mV) relative to the cytoplasm.[1] This charge gradient is the primary driver for the accumulation of the cationic dyes discussed here.

  • This compound and TMRE (Tetramethylrhodamine, Ethyl Ester) are lipophilic, cationic dyes that passively cross the plasma membrane and accumulate in the mitochondria driven by the negative mitochondrial membrane potential.[1][2][3] The extent of their accumulation and, consequently, their fluorescence intensity, is directly proportional to the magnitude of the ΔΨm. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, leads to a reduction in dye accumulation and a dimmer fluorescent signal.[3]

  • MitoTracker Red CMXRos employs a two-step mechanism. Like this compound and TMRE, it is a cell-permeant, cationic dye that initially accumulates in mitochondria due to the negative membrane potential.[4] However, MitoTracker Red CMXRos possesses a mildly thiol-reactive chloromethyl group. This group allows the dye to covalently bind to mitochondrial proteins, effectively "fixing" it within the organelle.[5] This covalent linkage means that the dye is well-retained even after cell fixation with aldehydes, a significant advantage for experiments requiring subsequent immunocytochemistry or other processing steps.[4][6]

Performance Comparison at a Glance

The selection of a mitochondrial probe often involves a trade-off between sensitivity to membrane potential, fixability, and potential artifacts. The following table summarizes the key characteristics of this compound, MitoTracker Red CMXRos, and TMRE based on available data.

FeatureThis compoundMitoTracker Red CMXRosTMRE (Tetramethylrhodamine, Ethyl Ester)
Mechanism of Action Accumulates based on ΔΨm[7][8]Accumulates based on ΔΨm and covalently binds to mitochondrial proteins[5]Accumulates based on ΔΨm[1][3]
Fixability Reported to be retained after fixation[9]Well-retained after aldehyde fixation[4]Not compatible with fixation[3]
Excitation Maximum ~578 nm[7][8]~579 nm~549 nm[3]
Emission Maximum ~599 nm[7][8]~599 nm~575 nm[3]
Reported Cytotoxicity Data not readily availableCan induce mitochondrial dysfunction at higher concentrations[10]Generally considered to have low cytotoxicity at working concentrations[11]
Photostability Data not readily availableResistant to bleaching[5]Prone to photobleaching upon repeated laser exposure[5]

Experimental Protocols

Detailed and optimized protocols are crucial for reliable and reproducible results. Below are representative protocols for each dye. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

This compound Staining Protocol (Live Cells)
  • Prepare a stock solution: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Cell Preparation: Culture cells on a suitable imaging dish or slide.

  • Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 200 nM).[9]

  • Remove the existing culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[9]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine).

MitoTracker Red CMXRos Staining Protocol (Live and Fixed Cells)
  • Prepare a 1 mM stock solution: Dissolve 50 µg of MitoTracker Red CMXRos in 94.1 µl of high-quality DMSO.[12] Store at -20°C, protected from light.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Staining: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 50-200 nM.[12]

  • Remove the culture medium and add the staining solution.

  • Incubation: Incubate for 15-45 minutes at 37°C.[12]

  • Washing: Wash the cells twice with pre-warmed PBS or culture medium.

  • (Optional) Fixation: To fix the cells, replace the medium with a 3.7% formaldehyde solution in complete medium and incubate for 15 minutes at 37°C.[6]

  • Rinse the cells several times with PBS.

  • Imaging: Image the live or fixed cells using a fluorescence microscope.

TMRE Staining Protocol (Live Cells)
  • Prepare a stock solution: Prepare a stock solution of TMRE in DMSO.

  • Cell Preparation: Plate cells in a suitable imaging vessel.

  • Staining: Dilute the TMRE stock solution in pre-warmed complete medium to a final working concentration of 20-200 nM.[2]

  • Remove the existing medium and add the TMRE staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[2]

  • Washing: Remove the staining solution and replace it with pre-warmed PBS or imaging buffer.[2]

  • Imaging: Analyze the cells promptly by fluorescence microscopy.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for mitochondrial staining and the underlying mechanisms of dye accumulation.

G cluster_workflow Experimental Workflow for Mitochondrial Staining prep Cell Preparation (Culture on imaging dish) stain Staining (Incubate with fluorescent dye) prep->stain wash Washing (Remove excess dye) stain->wash image Imaging (Fluorescence Microscopy) wash->image fix Fixation (Optional) (e.g., with formaldehyde) wash->fix fix->image G cluster_mechanism Mechanism of Mitochondrial Dye Accumulation Cytoplasm Cytoplasm Mitochondrion Mitochondrion (High Negative Potential) BoundDye Covalently Bound Dye (MitoTracker Red CMXRos) Mitochondrion->BoundDye Covalent Binding (Thiol-reactive group) Dye Cationic Dye (this compound, TMRE, MitoTracker) Dye->Mitochondrion Accumulation driven by ΔΨm

References

A Comparative Guide to Mitochondrial Membrane Potential Probes: MitoMark Red I vs. TMRE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, apoptosis, and the effects of pharmacological agents. Among the arsenal of fluorescent probes available for this purpose, MitoMark Red I (also known as MitoTracker™ Red CMXRos) and Tetramethylrhodamine, Ethyl Ester (TMRE) are two prominent red-fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications.

Core Principles: Nernstian Distribution of Potentiometric Dyes

Both this compound and TMRE are lipophilic, cationic dyes that accumulate in the mitochondria of healthy, respiring cells.[1] This accumulation is driven by the significant negative mitochondrial membrane potential (typically -150 to -180 mV) established by the electron transport chain. The distribution of these positively charged dyes across the mitochondrial membrane is governed by the Nernst equation, leading to a much higher concentration within the mitochondrial matrix compared to the cytoplasm. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and early-stage apoptosis, results in a reduced accumulation of these dyes, and consequently, a decrease in fluorescence intensity.[2][3]

Quantitative Data Summary

The following tables summarize the key characteristics and performance parameters of this compound and TMRE based on available experimental data.

FeatureThis compound (MitoTracker™ Red CMXRos)TMRE (Tetramethylrhodamine, Ethyl Ester)
Excitation Maximum ~578 nm~549-552 nm[4]
Emission Maximum ~599 nm~574-575 nm[4]
Mechanism of Action Accumulates in mitochondria based on membrane potential; contains a mildly thiol-reactive chloromethyl group that allows it to be retained after fixation.[5][6]Accumulates in mitochondria based on membrane potential.[2]
Fixability Well-retained after formaldehyde or methanol fixation.[5][7]Not suitable for fixation; signal is lost after fixation.[8]
Photostability Subject to photobleaching, and has been reported to have higher phototoxicity upon illumination compared to TMRE.[9]Generally considered to have low photobleaching, but can be susceptible under high-intensity illumination.[10]
Cytotoxicity Can induce phototoxicity, leading to cell death upon illumination.[9] Dark cytotoxicity is low at typical working concentrations.[9]Generally considered to have minimal cytotoxicity and does not affect cell proliferation at typical working concentrations.[11][12]
Quantitative Analysis Can be used for semi-quantitative analysis of ΔΨm.[13]Preferred for quantitative measurements of ΔΨm using the Nernst equation.[12]

Performance Comparison

ParameterThis compound (MitoTracker™ Red CMXRos)TMRE (Tetramethylrhodamine, Ethyl Ester)Supporting Evidence
Specificity for Mitochondria High specificity for mitochondria in respiring cells.[14]High specificity for mitochondria in respiring cells.[15]Both dyes effectively label mitochondria in healthy cells due to their cationic nature and the negative mitochondrial membrane potential.
Sensitivity to ΔΨm Changes Sensitive indicator of changes in mitochondrial membrane potential.[14]Highly sensitive to changes in mitochondrial membrane potential, enabling the detection of early apoptotic events.[4][16]Both dyes show a decrease in fluorescence upon mitochondrial depolarization induced by uncouplers like FCCP. TMRE is often highlighted for its superior sensitivity in detecting subtle changes.[4]
Phototoxicity Higher phototoxicity observed upon illumination, which can lead to apoptosis.[9]Lower phototoxicity compared to CMXRos at typical working concentrations.[9][10]A direct comparative study showed that CMXRos induced more significant cell killing upon photoirradiation than TMRE.[9]
Suitability for Live-Cell Imaging Suitable for live-cell imaging, but phototoxicity needs to be considered.[9]Excellent for live-cell imaging due to lower phototoxicity and good photostability under controlled illumination.[10][11]TMRE's lower phototoxicity makes it more suitable for time-lapse imaging and experiments requiring prolonged observation of live cells.
Suitability for Flow Cytometry Can be used for flow cytometry to assess mitochondrial activity.[13]Well-suited for flow cytometry to quantify changes in ΔΨm in cell populations.[17]Both dyes are compatible with flow cytometry, but TMRE is often preferred for quantitative analysis of apoptosis.

Experimental Protocols

Protocol 1: Staining of Adherent Cells with this compound for Fluorescence Microscopy
  • Cell Culture: Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a 1 mM stock solution of this compound in high-quality anhydrous DMSO. From this, prepare a working solution of 50-200 nM in pre-warmed, serum-free cell culture medium.[18] The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[18]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation ~579 nm, emission ~599 nm).

  • (Optional) Fixation: After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

Protocol 2: Staining of Adherent Cells with TMRE for Fluorescence Microscopy
  • Cell Culture: Seed adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Reagent Preparation: Prepare a 1 mM stock solution of TMRE in DMSO. Dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration of 50-200 nM for microscopy.[20] The optimal concentration should be determined for each cell type to avoid artifacts.

  • Staining: Remove the culture medium and add the pre-warmed TMRE staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.[17]

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.

  • Imaging: Immediately image the cells on a fluorescence microscope equipped with appropriate filters (e.g., excitation ~549 nm, emission ~574 nm). It is crucial to minimize light exposure to prevent phototoxicity and photobleaching.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture Seed and Culture Cells treatment Treat with Experimental Compound cell_culture->treatment prepare_dye Prepare Staining Solution (this compound or TMRE) treatment->prepare_dye stain_cells Incubate Cells with Dye prepare_dye->stain_cells wash_cells Wash to Remove Excess Dye stain_cells->wash_cells live_imaging Live-Cell Imaging wash_cells->live_imaging flow_cytometry Flow Cytometry wash_cells->flow_cytometry fixation Fixation (this compound only) live_imaging->fixation data_analysis Quantify Fluorescence Intensity live_imaging->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for measuring mitochondrial membrane potential.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway stimulus e.g., Drug Treatment, UV Radiation bax_bak Bax/Bak Activation stimulus->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp delta_psi_m Loss of Mitochondrial Membrane Potential (ΔΨm) momp->delta_psi_m cytochrome_c Cytochrome c Release momp->cytochrome_c delta_psi_m->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Head-to-Head Comparison: MitoMark Red I vs. JC-1 for Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial for advancing our understanding of cell death pathways and developing novel therapeutics. A key early event in apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This guide provides an objective comparison of two fluorescent probes used to measure ΔΨm: MitoMark Red I and JC-1, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

The choice between a ratiometric dye like JC-1 and an intensity-based dye such as this compound depends on the specific experimental requirements, including the desired quantitative output and the instrumentation available. While JC-1 offers a clear colorimetric shift to distinguish between healthy and apoptotic cells, this compound provides a straightforward measure of mitochondrial membrane potential through changes in fluorescence intensity.

Mechanism of Action

This compound is a cationic, red fluorescent dye that accumulates in the mitochondria of healthy cells in a manner dependent on the mitochondrial membrane potential. In healthy cells with a high ΔΨm, the dye is sequestered in the mitochondria, resulting in a bright red fluorescence. Upon the loss of ΔΨm during apoptosis, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric cationic dye that exhibits a potential-dependent accumulation in mitochondria.[1] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[2] Conversely, in apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[2] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[2]

Data Presentation: Quantitative Comparison

While direct head-to-head studies with extensive quantitative data are limited, the following table summarizes the key characteristics and performance aspects of this compound and JC-1 based on available information.

FeatureThis compoundJC-1
Principle Intensity-basedRatiometric
Fluorescence in Healthy Cells High Red FluorescenceRed Fluorescence (J-aggregates)
Fluorescence in Apoptotic Cells Decreased Red FluorescenceGreen Fluorescence (Monomers)
Excitation/Emission (nm) ~578 / 599[3]Monomer: ~485 / 535; J-aggregates: ~540 / 590[2]
Quantitative Analysis Measurement of fluorescence intensityRatio of red to green fluorescence
Photostability Data not readily availableCan be susceptible to photobleaching[4]
Advantages Simple, single-color analysisRatiometric measurement minimizes artifacts from dye concentration and cell number variations; clear distinction between healthy and apoptotic populations.[1]
Disadvantages Intensity changes can be influenced by factors other than ΔΨm (e.g., mitochondrial mass)Requires dual-channel detection; can be prone to precipitation in aqueous solutions.[2]

Experimental Protocols

This compound Staining Protocol for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on glass coverslips or in glass-bottom dishes and culture overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.

  • Staining:

    • Prepare a 200 nM working solution of this compound in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.[5]

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.[5]

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed HBSS.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~578/599 nm).

    • Apoptotic cells will exhibit a significant reduction in red fluorescence intensity compared to healthy control cells.

JC-1 Staining Protocol for Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Induce apoptosis in your cell population using the desired treatment. Include both positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (vehicle-treated) controls.

    • Harvest and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in pre-warmed culture medium or a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a fresh working solution of JC-1 at a final concentration of 1 to 10 µM.[6]

    • Add the JC-1 staining solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with 2 mL of PBS.

    • Centrifuge again and discard the supernatant.

  • Analysis:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Analyze the cells immediately by flow cytometry.

    • Detect green fluorescence (JC-1 monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE channel. Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.

Mandatory Visualization

MitoMark_Red_I_Workflow cluster_workflow This compound Experimental Workflow start Start induce Induce Apoptosis start->induce stain Stain with this compound induce->stain wash Wash Cells stain->wash image Fluorescence Microscopy wash->image analyze Analyze Intensity image->analyze end End analyze->end JC1_Mechanism cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) Mito_H Mitochondrion JC1_agg JC-1 Aggregates (Red Fluorescence) Mito_H->JC1_agg JC-1 Accumulation Mito_A Mitochondrion JC1_mono JC-1 Monomers (Green Fluorescence) Mito_A->JC1_mono JC-1 in Cytosol

References

Unveiling the Advantages of MitoMark Red I for Mitochondrial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular research, the accurate assessment of mitochondrial health is paramount. Scientists and drug development professionals require robust tools to investigate mitochondrial function, morphology, and membrane potential. Among the plethora of available fluorescent probes, MitoMark Red I has emerged as a noteworthy contender. This guide provides an in-depth comparison of this compound with other commonly used mitochondrial probes, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.

Key Performance Attributes of Mitochondrial Probes

The selection of an appropriate mitochondrial probe hinges on several critical performance characteristics. These include photostability, retention within the mitochondria after fixation for immunocytochemistry, and the sensitivity of the fluorescent signal to changes in mitochondrial membrane potential (ΔΨm).

This compound is a red fluorescent dye that accumulates in the mitochondria of living cells in a manner dependent on the mitochondrial membrane potential.[1][2] Its fluorescence can be readily visualized using a fluorescence microscope.

Other widely utilized mitochondrial probes include:

  • MitoTracker Red CMXRos : A popular probe that also accumulates in mitochondria based on membrane potential and is well-retained after fixation due to its mild thiol-reactive chloromethyl moiety.[3][4]

  • Tetramethylrhodamine, Methyl Ester (TMRM) : A cell-permeant, cationic dye that is extensively used for quantitative measurements of ΔΨm. However, it is generally not well-retained after fixation.[5]

  • JC-1 : A ratiometric dye that forms J-aggregates with red fluorescence in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. This ratiometric property allows for a more qualitative assessment of membrane potential changes.[6]

Comparative Performance Analysis

While direct, side-by-side quantitative comparisons of this compound with all other probes are not extensively published, we can infer its advantages based on its chemical properties and available data for similar dyes.

FeatureThis compoundMitoTracker Red CMXRosTMRMJC-1
Excitation Max (nm) ~578[1]~579[4]~548Monomer: ~514, J-aggregate: ~585
Emission Max (nm) ~599[1]~599[4]~573Monomer: ~529, J-aggregate: ~590
Fixability YesYes[4]No[5]No
ΔΨm Dependence Yes[1]YesYes[5]Yes (Ratiometric)
Photostability Data not explicitly found in searches.Generally considered photostable.[7]Moderate photostability, can be prone to phototoxicity.Prone to photobleaching, especially the J-aggregates.[6]
Retention after Fixation Good (Implied by fixability)Excellent[7]Poor[5]Poor
Signal Linearity with ΔΨm Data not explicitly found in searches.Fluorescence intensity can be influenced by factors other than ΔΨm.[6]Good, often used for quantitative measurements.[5]Ratiometric, less suitable for precise quantification of ΔΨm.

Inferred Advantages of this compound

Based on the available information, this compound offers a compelling combination of features:

  • Excellent Retention After Fixation : Like MitoTracker Red CMXRos, this compound is fixable, making it highly suitable for experiments that involve subsequent immunocytochemistry or other multiplexing applications where cell preservation is crucial. This is a significant advantage over non-fixable dyes like TMRM and JC-1.

  • Sensitivity to Mitochondrial Membrane Potential : The fluorescence intensity of this compound is dependent on ΔΨm, allowing for the assessment of mitochondrial health and function.[1]

  • Favorable Spectral Properties : With excitation and emission maxima in the red spectrum, this compound is compatible with multicolor imaging experiments, minimizing spectral overlap with commonly used green fluorescent probes like GFP.

Experimental Protocols

To facilitate the rigorous evaluation of mitochondrial probes, detailed experimental protocols are essential.

Protocol 1: Staining of Mitochondria in Live Cells with this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Live cells in culture

  • 37°C incubator

Procedure:

  • Prepare a 1-5 mM stock solution of this compound in high-quality DMSO.

  • On the day of the experiment, dilute the stock solution in pre-warmed HBSS to a final working concentration of 200 nM.

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the this compound working solution to the cells.

  • Incubate the cells for 30 minutes at 37°C.

  • Wash the cells twice with pre-warmed HBSS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

Protocol 2: Fixation and Permeabilization of Cells Stained with this compound

Materials:

  • Stained cells from Protocol 1

  • 10% Formalin

  • Phosphate-buffered saline (PBS)

  • Antibody diluent (1X PBS, 0.3% Triton X-100, 1% Normal Donkey Serum, 1% BSA, 0.01% NaN3)

Procedure:

  • Following the staining protocol, add an equal volume of 10% formalin to the HBSS and this compound solution on the cells.

  • Incubate for 20 minutes at room temperature.

  • Remove the fixation solution and wash the cells twice with PBS.

  • Add the antibody diluent to permeabilize the cells and incubate for 30 minutes at room temperature.

  • Proceed with immunocytochemical staining or other downstream applications.

Protocol 3: Comparative Analysis of Photostability

Materials:

  • Cells stained with this compound, MitoTracker Red CMXRos, and TMRM (prepared as per respective protocols)

  • Confocal laser scanning microscope

Procedure:

  • Mount the stained cells on the confocal microscope.

  • Select a region of interest (ROI) containing several well-stained cells for each probe.

  • Set the imaging parameters (laser power, gain, pinhole, scan speed) to obtain a good signal-to-noise ratio without saturating the detector. Keep these parameters constant for all probes.

  • Acquire a time-lapse series of images of the ROI at a defined interval (e.g., every 10 seconds) for a set duration (e.g., 5 minutes) with continuous laser scanning.

  • Quantify the mean fluorescence intensity within the mitochondrial regions of the ROI at each time point using image analysis software (e.g., ImageJ/Fiji).

  • Correct for background fluorescence.

  • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity to generate photobleaching curves.[8]

Visualizing Experimental Workflows

Clear and concise visualization of experimental workflows is crucial for reproducibility and understanding.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Live-Cell Imaging & Analysis cluster_fixation Fixation & Permeabilization cluster_analysis Post-Fixation Analysis cell_culture Culture cells to 70-80% confluency probe_prep Prepare working solutions of This compound & other probes cell_culture->probe_prep staining Incubate cells with each probe separately probe_prep->staining wash1 Wash cells to remove unbound probe staining->wash1 live_imaging Acquire time-lapse images (Photostability Assay) wash1->live_imaging fixation Fix cells with paraformaldehyde wash1->fixation depolarization Induce mitochondrial depolarization (e.g., with CCCP) live_imaging->depolarization sensitivity_imaging Acquire images to assess fluorescence change depolarization->sensitivity_imaging permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization fixed_imaging Acquire images to assess fluorescence retention permeabilization->fixed_imaging icc Perform Immunocytochemistry fixed_imaging->icc

Caption: Workflow for comparing mitochondrial probes.

This workflow outlines the key steps for a comprehensive comparison of mitochondrial probes, from initial cell preparation and staining to live-cell and post-fixation analysis.

Signaling Pathway Involvement

Mitochondrial probes are instrumental in studying various signaling pathways where mitochondrial health is a key determinant, such as apoptosis. The mitochondrial membrane potential is a critical indicator of the intrinsic apoptotic pathway.

G apoptotic_stimulus Apoptotic Stimulus (e.g., UV, chemotherapy) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mom_permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mom_permeabilization delta_psi_m Loss of Mitochondrial Membrane Potential (ΔΨm) mom_permeabilization->delta_psi_m cytochrome_c Cytochrome c Release mom_permeabilization->cytochrome_c mitomark_red This compound (Signal Decrease) delta_psi_m->mitomark_red caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Intrinsic apoptosis pathway and ΔΨm.

This diagram illustrates the central role of the loss of mitochondrial membrane potential (ΔΨm) in the intrinsic apoptotic pathway, a change that can be monitored using probes like this compound.

References

A Head-to-Head Comparison: MitoMark Red I vs. Immunofluorescence for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, accurate visualization of mitochondria is paramount to understanding cellular health, metabolism, and disease. Two prominent techniques for mitochondrial staining are the use of fluorescent dyes like MitoMark Red I and the well-established method of immunofluorescence (IF). This guide provides an objective comparison of these two methods, offering experimental data, detailed protocols, and visual aids to help researchers make an informed decision for their specific experimental needs.

At a Glance: Key Differences and Performance Metrics

This compound is a fluorescent dye that selectively accumulates in mitochondria of live cells, with its intensity being dependent on the mitochondrial membrane potential.[1][2][3] In contrast, immunofluorescence utilizes specific primary antibodies to target mitochondrial proteins, followed by fluorescently labeled secondary antibodies for visualization. This fundamental difference in their mechanism of action dictates their respective advantages and limitations.

Here is a summary of key performance indicators for both methods:

FeatureThis compoundImmunofluorescence (e.g., anti-TOMM20)
Principle Accumulates in active mitochondria based on membrane potential.Antibody-based detection of specific mitochondrial proteins.
Cell Viability Primarily for live cells, though fixable.[1]Fixed and permeabilized cells.
Protocol Time ~30-60 minutes.4 hours to overnight.
Specificity Specific to mitochondria with an active membrane potential.[1]Highly specific to the target protein (e.g., outer mitochondrial membrane).
Multiplexing Possible with other fluorescent probes, but spectral overlap must be considered.Easily multiplexed with antibodies from different host species.
Signal Interpretation Signal intensity correlates with mitochondrial activity.Signal presence indicates the location of the target protein.
Fixation Compatibility Can be fixed post-staining, but signal may be affected.[4]Requires fixation and permeabilization.

Delving into the Mechanisms

The distinct staining patterns of this compound and immunofluorescence arise from their different labeling strategies. This compound provides a dynamic snapshot of mitochondrial function, while immunofluorescence offers a more structural localization of mitochondrial components.

G cluster_0 This compound Staining Principle cluster_1 Immunofluorescence Staining Principle LiveCell Live Cell MitoMark This compound LiveCell->MitoMark Incubation Mitochondrion Mitochondrion (Negative Membrane Potential) MitoMark->Mitochondrion Accumulation driven by membrane potential Fluorescence Red Fluorescence Mitochondrion->Fluorescence Emission FixedCell Fixed & Permeabilized Cell Mitochondrion_IF Mitochondrion with TOMM20 protein FixedCell->Mitochondrion_IF PrimaryAb Primary Antibody (anti-TOMM20) Mitochondrion_IF->PrimaryAb Binding SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Binding Fluorescence_IF Green Fluorescence SecondaryAb->Fluorescence_IF Emission

Figure 1. Staining principles of this compound and Immunofluorescence.

Experimental Protocols

To ensure a fair comparison, the following protocols outline the steps for staining HeLa cells with this compound and for performing immunofluorescence using an antibody against the mitochondrial outer membrane protein TOMM20.

This compound Staining Protocol (Live Cells)
  • Cell Preparation: Seed HeLa cells on glass coverslips in a 24-well plate and culture to 70-80% confluency.

  • Reagent Preparation: Prepare a 200 nM working solution of this compound in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.[1]

  • Staining: Aspirate the culture medium and wash the cells once with pre-warmed HBSS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[1]

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed HBSS.

  • Imaging: Mount the coverslips on a slide with a drop of mounting medium and image immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~578/599 nm).[1]

Immunofluorescence Protocol for Mitochondrial Staining (Fixed Cells)
  • Cell Preparation: Seed HeLa cells on glass coverslips in a 24-well plate and culture to 70-80% confluency.

  • Fixation: Aspirate the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-TOMM20) in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on a slide with an antifade mounting medium.[5]

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Comparative Experimental Workflow

The workflows for this compound and immunofluorescence differ significantly in terms of time and complexity. The following diagram illustrates the key steps and decision points in a comparative experiment.

G cluster_MitoMark This compound Staining cluster_IF Immunofluorescence start Start: HeLa Cells on Coverslips MitoMark_stain Stain with 200nM this compound (30 min, 37°C) start->MitoMark_stain IF_fix Fix with 4% PFA (15 min) start->IF_fix MitoMark_wash Wash with HBSS MitoMark_stain->MitoMark_wash MitoMark_image Live Cell Imaging MitoMark_wash->MitoMark_image IF_perm Permeabilize with 0.2% Triton X-100 (10 min) IF_fix->IF_perm IF_block Block with 5% BSA (1 hour) IF_perm->IF_block IF_primary Incubate with anti-TOMM20 Ab (1-2 hours or O/N) IF_block->IF_primary IF_secondary Incubate with Secondary Ab (1 hour) IF_primary->IF_secondary IF_mount Wash and Mount IF_secondary->IF_mount IF_image Fixed Cell Imaging IF_mount->IF_image

References

A Comparative Guide to MitoMark Red I for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoMark Red I, a widely used fluorescent dye for the visualization and analysis of mitochondria in living cells. We will delve into its performance characteristics, compare it with relevant alternatives, and provide detailed experimental protocols to empower your research.

Performance Characteristics at a Glance

This compound, also known as MitoTracker Red CMXRos, is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria. Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.

PropertyThis compound / MitoTracker Red CMXRosAlternative: MitoTracker Green FMAlternative: JC-1
Excitation Maximum (nm) ~578[1][2]~490Monomer: ~514, J-aggregate: ~585
Emission Maximum (nm) ~599[1][2]~516Monomer: ~529, J-aggregate: ~590
Fluorescence Quantum Yield 0.91[1]Not specifiedNot specified
Photostability More photostable than Rhodamine 123.[3]Substantially more photostable than Rhodamine 123.Prone to photobleaching, especially in J-aggregate form.
Dependence on Membrane Potential Yes[4][5][6][7]No (in some cell types)Yes (ratiometric)
Fixability Yes, well-retained after aldehyde fixation.[7]Not well-retained after fixation.Not ideal for fixation.
Cytotoxicity Can exhibit phototoxicity upon illumination.[8] Dark cytotoxicity is low at typical working concentrations.Generally low cytotoxicity.Can be cytotoxic at higher concentrations.
Mechanism of Retention Covalent binding to thiol groups of mitochondrial proteins.[7]Accumulates in mitochondria regardless of membrane potential in some cells.Forms J-aggregates in healthy mitochondria with high membrane potential.

In-Depth Comparison with Alternatives

This compound (MitoTracker Red CMXRos): This dye is a robust choice for many applications due to its high fluorescence quantum yield and good retention after fixation.[1][7] Its dependence on mitochondrial membrane potential allows for the assessment of mitochondrial health. However, researchers should be aware of its potential for phototoxicity, where illumination can induce cellular damage.[8]

MitoTracker Green FM: In contrast to this compound, MitoTracker Green FM accumulates in mitochondria largely independent of membrane potential in certain cell types. This makes it suitable for tracking mitochondrial mass and morphology without being confounded by changes in mitochondrial activity. It is also noted for its high photostability. A significant drawback is its poor retention after cell fixation.

JC-1: This dye is unique in its ability to exhibit a fluorescence emission shift from green (~529 nm) to red (~590 nm) as it forms J-aggregates in mitochondria with high membrane potential. This ratiometric behavior provides a more quantitative measure of mitochondrial polarization. However, JC-1 is known to be susceptible to photobleaching, which can complicate long-term imaging studies.

Experimental Protocols

General Guidelines for Staining with this compound

The optimal staining concentration and incubation time can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application, typically in the range of 50-200 nM.[9] Overloading cells with the dye can lead to artifacts and non-specific staining.

Staining Protocol for HeLa Cells

This protocol is adapted from manufacturer's recommendations and published studies.

Materials:

  • This compound (MitoTracker Red CMXRos)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or appropriate cell culture medium

  • Formaldehyde (for fixation)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Procedure:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Culture HeLa cells on coverslips or in imaging dishes to the desired confluency.

  • Prepare the staining solution by diluting the stock solution to a final working concentration of 200 nM in pre-warmed HBSS or serum-free medium.[4]

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the staining solution to the cells and incubate for 30 minutes at 37°C.[4]

  • (Optional: Fixation)

    • Remove the staining solution and wash the cells with pre-warmed HBSS.

    • Add a freshly prepared 4% formaldehyde solution in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional: Permeabilization)

    • If co-staining with antibodies, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~578/599 nm).

Staining Protocol for Fibroblasts

Procedure:

  • Seed fibroblasts on coverslips in a 24-well plate.

  • Prepare a working solution of 100-500 nM this compound in serum-free medium.

  • Incubate the cells with the staining solution for 15-45 minutes at 37°C.

  • Wash the cells with fresh, pre-warmed medium.

  • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS before imaging.

Staining Protocol for Neurons

Procedure:

  • Culture primary neurons or neuronal cell lines on appropriate substrates.

  • Prepare a working solution of 100 nM this compound in the appropriate culture medium.

  • Incubate the cells for 45 minutes at 37°C.

  • Wash the cells once with warm media.

  • Image the live cells or proceed with fixation as described in the general protocol.

Visualizing the Workflow and Mechanism

To better understand the application and underlying principles of this compound, the following diagrams illustrate the experimental workflow and its mechanism of action.

G cluster_workflow Experimental Workflow for Mitochondrial Staining prep Prepare Staining Solution (50-200 nM this compound) stain Incubate with Staining Solution (15-45 min, 37°C) prep->stain culture Culture Cells wash1 Wash Cells culture->wash1 wash1->stain wash2 Wash Cells stain->wash2 fix Fixation (Optional) (e.g., 4% Formaldehyde) wash2->fix image Fluorescence Imaging (Ex/Em: ~578/599 nm) wash2->image perm Permeabilization (Optional) fix->perm perm->image

Caption: A generalized workflow for staining mitochondria in cultured cells using this compound.

G cluster_mechanism Mechanism of this compound Action dye_outside This compound (Cell-Permeant) cell_membrane Plasma Membrane dye_outside->cell_membrane Passive Diffusion cytosol Cytosol cell_membrane->cytosol mitochondrion Mitochondrion (High Negative Membrane Potential) cytosol->mitochondrion Accumulation driven by Mitochondrial Membrane Potential protein Mitochondrial Protein (with Thiol Groups) mitochondrion->protein covalent_bond Covalent Bond Formation protein->covalent_bond Reaction with Chloromethyl Group fluorescence Red Fluorescence covalent_bond->fluorescence Retention & Signal

Caption: A diagram illustrating the mechanism of action of this compound.

References

A Comparative Analysis of Fixable Mitochondrial Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug discovery, and related fields, the accurate visualization of mitochondria is crucial for understanding cellular health, metabolism, and apoptosis. While live-cell imaging of mitochondria is well-established, many experimental workflows require cell fixation for downstream applications such as immunofluorescence or long-term storage. This necessitates the use of fixable mitochondrial dyes that can covalently bind to mitochondrial components, ensuring the fluorescent signal is retained after fixation and permeabilization procedures. This guide provides a comparative analysis of three popular fixable mitochondrial dyes: MitoTracker Red CMXRos, MitoView™ Fix 640, and MitoBrilliant™ 646, to aid researchers in selecting the optimal dye for their experimental needs.

Mechanism of Action: Covalent Bonding for Signal Retention

Unlike dyes that accumulate in mitochondria based solely on membrane potential and are lost upon fixation, fixable mitochondrial dyes possess a reactive group that forms a covalent bond with mitochondrial proteins. For instance, MitoTracker Red CMXRos contains a mildly thiol-reactive chloromethyl group that binds to proteins within the mitochondrial matrix.[1] This covalent linkage ensures that the dye is not washed out during the harsh steps of fixation and permeabilization, allowing for the subsequent analysis of mitochondrial morphology in fixed cells.[1][2] Similarly, MitoView™ Fix 640 has a reactive group that covalently attaches to proteins inside the mitochondria, leading to excellent signal retention after fixation with paraformaldehyde (PFA) or methanol.[3][4][5] The MitoBrilliant™ series, which utilizes the bright and photostable Janelia Fluor® dye technology, also includes a fixable version, MitoBrilliant™ 646, designed for clear staining in both live and fixed cells.[6][7]

Quantitative Comparison of Fixable Mitochondrial Dyes

The selection of a fluorescent dye is often guided by its photophysical properties and performance in specific applications. The following table summarizes the key quantitative and qualitative parameters for MitoTracker Red CMXRos, MitoView™ Fix 640, and MitoBrilliant™ 646.

FeatureMitoTracker Red CMXRosMitoView™ Fix 640MitoBrilliant™ 646
Excitation Max (nm) ~579~648[4][5]~655[6][7]
Emission Max (nm) ~599~670[4][5]~668[6][7]
Quantum Yield 0.91[8]Not ReportedNot Reported
Extinction Coefficient (M⁻¹cm⁻¹) Not ReportedNot Reported125,000[6][7]
Photostability More photostable than Rhodamine 123.[2][9]Described as bright and photostable.[3][4][5][10]Utilizes photostable Janelia Fluor® technology.[6][7]
Signal Retention after Fixation ~48% with glutaraldehyde fixation.[11]Well-retained after PFA or methanol fixation.[3][4][5][10]Retained after PFA fixation with high resolution.[12]
Mitochondrial Membrane Potential Dependence Accumulation is dependent on mitochondrial membrane potential.Initial accumulation is dependent on mitochondrial membrane potential.[4]Initial accumulation is dependent on mitochondrial membrane potential, but retention is independent.[12][13]
Fixability Yes (Formaldehyde or Methanol)[1]Yes (PFA or Methanol)[4]Yes (PFA or Acetone-Methanol)[6]

Signaling Pathways and Experimental Workflow

The general workflow for using fixable mitochondrial dyes involves staining live cells, followed by fixation, permeabilization (if required for subsequent antibody staining), and imaging. The initial accumulation of these dyes within the mitochondria is driven by the mitochondrial membrane potential. Once inside, the reactive group on the dye forms a covalent bond with mitochondrial proteins, anchoring the dye in place.

G cluster_workflow Experimental Workflow for Fixable Mitochondrial Dyes A Live Cell Culture B Incubate with Fixable Mitochondrial Dye A->B Add dye to media C Wash with Pre-warmed Medium B->C Remove excess dye D Fixation (e.g., 4% PFA) C->D Cross-link proteins E Permeabilization (e.g., 0.2% Triton X-100) D->E For intracellular targets G Imaging (e.g., Confocal Microscopy) D->G If no immunostaining F Optional: Immunostaining E->F Antibody staining E->G If no immunostaining F->G

Workflow for staining with fixable mitochondrial dyes.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for staining with fixable mitochondrial dyes, which should be optimized for specific cell types and experimental conditions.

General Stock Solution Preparation
  • Dissolve the lyophilized dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1 mM stock solution.

  • Aliquot the stock solution into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Adherent Cells
  • Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.

  • Prepare a working solution of the fixable mitochondrial dye in pre-warmed (37°C) complete cell culture medium. The optimal concentration typically ranges from 50 nM to 500 nM and should be determined experimentally.[14]

  • Remove the culture medium from the cells and add the dye-containing medium.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[14]

  • Remove the staining solution and wash the cells once or twice with pre-warmed, fresh culture medium.

Fixation and Permeabilization

Formaldehyde Fixation:

  • After staining and washing, add a freshly prepared 3.7-4% paraformaldehyde (PFA) solution in PBS to the cells.

  • Incubate for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • For subsequent immunostaining, permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS before proceeding with antibody incubation.

Methanol Fixation:

  • After staining and washing, add ice-cold methanol to the cells.

  • Incubate for 10-15 minutes at -20°C.

  • Wash the cells three times with PBS. Methanol fixation also permeabilizes the cells, so a separate permeabilization step is usually not required.

Imaging

Mount the coverslips with an appropriate mounting medium containing an anti-fade reagent. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen dye.

Concluding Remarks

The choice of a fixable mitochondrial dye depends on the specific requirements of the experiment, including the instrumentation available, the need for multiplexing with other fluorophores, and the desired balance between signal brightness, photostability, and retention after fixation. MitoTracker Red CMXRos is a well-established dye with a high quantum yield.[8] MitoView™ Fix 640 is presented as a bright and photostable option with good retention after both PFA and methanol fixation.[4][5] MitoBrilliant™ 646, leveraging the Janelia Fluor® technology, promises high performance in terms of brightness and photostability, making it suitable for demanding imaging applications like super-resolution microscopy.[6][7] Researchers are encouraged to consult the specific product literature and perform pilot experiments to determine the optimal dye and staining conditions for their particular cell type and experimental setup.

References

A Comparative Guide to Mitochondrial Staining: MitoMark Red I vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function and morphology is crucial. This guide provides an objective comparison of MitoMark Red I and a popular alternative, MitoTracker Red CMXRos, for live-cell mitochondrial staining. The information presented is based on publicly available experimental data and product specifications.

Performance Characteristics at a Glance

The selection of a mitochondrial dye depends on various factors, including the cell type, experimental goals, and imaging setup. Below is a summary of the key characteristics of this compound and MitoTracker Red CMXRos.

FeatureThis compoundMitoTracker Red CMXRos
Excitation Maximum ~578 nm[1]~579 nm
Emission Maximum ~599 nm[1]~599 nm
Mechanism of Action Accumulates in mitochondria based on membrane potential.[1]Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[2]
Cell Permeability YesYes
Fixability YesYes
Reported Photostability Data not readily available in comparative studies.Resistant to bleaching.[2]
Potential for Cytotoxicity Data not readily available in comparative studies.Can be phototoxic, especially at higher concentrations and with prolonged light exposure.[3]
Signal Dependency Primarily dependent on mitochondrial membrane potential.[1]Fluorescence intensity is influenced by both mitochondrial membrane potential and covalent binding, which may complicate direct potential measurements.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for staining various cell lines with this compound and MitoTracker Red CMXRos.

This compound Staining Protocol

HeLa Cells

  • Prepare Staining Solution: Dilute the this compound stock solution in Hanks' Balanced Salt Solution (HBSS) to a final working concentration of 200 nM.

  • Cell Staining: Apply the staining solution to live HeLa cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Fixation (Optional): Add an equal volume of 10% formalin to the staining solution and incubate for 20 minutes at room temperature.

  • Permeabilization (Optional, post-fixation): Permeabilize the cells with an antibody diluent containing 1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN3 for 30 minutes at room temperature.

  • Mounting: Mount the cells with a DAPI-containing mounting medium.

MitoTracker Red CMXRos Staining Protocols

Fibroblasts [4]

  • Prepare Staining Solution: Add 0.3 µL/mL of MitoTracker® Red CMXRos to FBS-free DMEM.

  • Cell Staining: Add the staining solution to the fibroblasts.

  • Incubation: Incubate for 30 minutes.

  • Wash: Wash the cells twice with 1X PBS.

  • Fixation (Optional): Fix the cells for 15 minutes in the dark with warm 4% formaldehyde.

  • Wash: Wash the cells twice with 1X PBS for 5 minutes each.

Jurkat Cells (Suspension)

  • Cell Preparation: Centrifuge Jurkat cells to obtain a pellet and resuspend gently in pre-warmed (37°C) RPMI medium.

  • Prepare Staining Solution: Prepare the desired concentration of the mitochondrial dye in the appropriate medium.

  • Incubation: Incubate the cells for 15-45 minutes under appropriate growth conditions.

  • Wash: Re-pellet the cells by centrifugation and resuspend in fresh pre-warmed medium.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological principles, the following diagrams are provided.

G Experimental Workflow for Mitochondrial Staining cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining Processing cluster_imaging Imaging Seed Cells Seed Cells Cell Culture Cell Culture Seed Cells->Cell Culture Prepare Staining Solution Prepare Staining Solution Cell Culture->Prepare Staining Solution Incubate with Dye Incubate with Dye Prepare Staining Solution->Incubate with Dye Wash Cells Wash Cells Incubate with Dye->Wash Cells Fixation (Optional) Fixation (Optional) Wash Cells->Fixation (Optional) Mount Sample Mount Sample Wash Cells->Mount Sample Permeabilization (Optional) Permeabilization (Optional) Fixation (Optional)->Permeabilization (Optional) Permeabilization (Optional)->Mount Sample Image Acquisition Image Acquisition Mount Sample->Image Acquisition

Caption: A generalized workflow for staining mitochondria in live cells.

G Mitochondrial Health Assessment Using Fluorescent Dyes cluster_cell Live Cell cluster_mito Mitochondrion Mitochondrion Mitochondrion Healthy Mitochondrion Healthy Mitochondrion Mitochondrion->Healthy Mitochondrion High Membrane Potential Depolarized Mitochondrion Depolarized Mitochondrion Mitochondrion->Depolarized Mitochondrion Low Membrane Potential Cytosol Cytosol Mitochondrial Matrix Mitochondrial Matrix Inner Membrane Inner Membrane Fluorescent Dye Fluorescent Dye Fluorescent Dye->Mitochondrion High Fluorescence High Fluorescence Healthy Mitochondrion->High Fluorescence Dye Accumulation Low/No Fluorescence Low/No Fluorescence Depolarized Mitochondrion->Low/No Fluorescence Dye Exclusion

Caption: Principle of mitochondrial membrane potential-dependent dye accumulation.

References

MitoMark Red I: A Comparative Analysis of Photostability for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical decision that directly impacts experimental outcomes. Among the myriad of available dyes, red fluorescent probes are highly valued for their spectral separation from common green fluorophores and reduced phototoxicity. This guide provides a comparative assessment of the photostability of MitoMark Red I against other commonly used red fluorescent mitochondrial dyes, supported by available data and a detailed experimental protocol for independent evaluation.

This compound, which is chemically identical to MitoTracker® Red CMXRos, is a widely utilized fluorescent dye that selectively accumulates in the mitochondria of live cells. Its fluorescence is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function. A key performance characteristic of any fluorescent probe for longitudinal studies is its photostability – the ability to resist photochemical degradation upon exposure to excitation light. High photostability is crucial for time-lapse imaging and quantitative analysis, as it ensures a stable and reliable signal throughout the experiment.

Quantitative Comparison of Photostability

Direct, side-by-side quantitative data on the photostability of this compound (MitoTracker® Red CMXRos) against other red fluorescent mitochondrial dyes under identical conditions is limited in published literature. However, based on available studies, a qualitative and semi-quantitative comparison can be made.

Dye NameChemical Identity/ClassPhotostability ProfileQuantitative Data (if available)
This compound RosamineGenerally considered to have good photostability and is well-retained after fixation.[1][2]Specific photobleaching half-life or quantum yield data from direct comparative studies is not readily available. However, studies have shown it to be more resistant to bleaching than dyes like JC-1.[1][2]
MitoTracker® Red CMXRos RosamineChemically identical to this compound, thus sharing its photostability characteristics. It is known to be more photostable than rhodamine 123.In one study, repetitive imaging using confocal laser scanning microscopy showed a higher initial increase in signal intensity for CMXRos compared to TMRM, which may be indicative of complex photophysics rather than simple bleaching.[1]
TMRM (Tetramethylrhodamine, Methyl Ester) RhodamineExhibits moderate photostability. It is known to be susceptible to photobleaching, which can be a limiting factor in long-term imaging experiments.[3]The slope of relative signal intensity upon repetitive imaging using CLSM was found to be lower for TMRM (-0.03) compared to CMXRos (0.16), suggesting TMRM is less prone to photo-induced increases in fluorescence but may still photobleach over time.[1]
MitoTracker® Deep Red FM CarbocyanineGenerally exhibits good photostability, suitable for longer imaging sessions.No specific quantitative data from direct comparisons with this compound was found in the provided search results.

Note: The photostability of a fluorescent dye can be influenced by various factors, including the intensity and wavelength of the excitation light, the duration of exposure, the cellular environment, and the imaging modality used. Therefore, for the most accurate comparison, it is recommended to evaluate the dyes under the specific experimental conditions of your application.

Experimental Protocol for Assessing Photostability

To enable researchers to directly compare the photostability of this compound with other red fluorescent mitochondrial dyes in their own laboratory setting, the following detailed protocol is provided.

Objective: To quantify and compare the photobleaching rates of different red fluorescent mitochondrial dyes in live cells.

Materials:

  • Live cells cultured on glass-bottom imaging dishes or coverslips

  • This compound and other red fluorescent mitochondrial dyes to be tested (e.g., TMRM, MitoTracker® Deep Red FM)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal or epifluorescence microscope equipped with a suitable laser line or filter set for red fluorescence (e.g., 561 nm or TRITC filter) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Cell Preparation and Staining:

    • Plate cells at an appropriate density on imaging dishes or coverslips and allow them to adhere overnight.

    • Prepare working solutions of each mitochondrial dye in pre-warmed cell culture medium according to the manufacturer's instructions. Typical concentrations range from 25 nM to 500 nM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Incubate the cells with the dye-containing medium for 15-45 minutes at 37°C, protected from light.[4]

    • After incubation, wash the cells twice with pre-warmed PBS to remove any unbound dye.

    • Add fresh, pre-warmed culture medium to the cells for imaging.

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation and emission wavelengths/filters appropriate for the red fluorescent dyes.

    • Adjust the laser power/light intensity and camera settings (e.g., exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept constant for all dyes being compared.

    • Identify a region of interest (ROI) containing healthy cells with clearly stained mitochondria.

  • Photobleaching Experiment:

    • Acquire a time-lapse series of images of the ROI.

    • Continuously illuminate the ROI with the excitation light.

    • Capture images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Define ROIs around individual mitochondria or clusters of mitochondria within the cells.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Measure the background fluorescence from a region without cells and subtract it from the mitochondrial ROI intensities.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial fluorescence intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • To quantify photostability, calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. Alternatively, fit the decay curve to an exponential function to determine the photobleaching rate constant.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation and Staining cluster_imaging Microscopy and Image Acquisition cluster_analysis Data Analysis cell_culture Culture cells on imaging dish dye_prep Prepare dye working solutions staining Incubate cells with dye dye_prep->staining wash Wash cells to remove excess dye staining->wash microscope_setup Set up microscope parameters wash->microscope_setup roi_selection Select Region of Interest (ROI) microscope_setup->roi_selection time_lapse Acquire time-lapse images roi_selection->time_lapse measure_intensity Measure fluorescence intensity time_lapse->measure_intensity background_correction Correct for background measure_intensity->background_correction normalize Normalize intensity data background_correction->normalize plot_and_calculate Plot decay and calculate t₁/₂ normalize->plot_and_calculate

A streamlined workflow for the comparative photostability assessment of mitochondrial dyes.

mitochondrial_staining dye This compound (Cationic Dye) plasma_membrane Plasma Membrane dye->plasma_membrane Passive Diffusion cytosol Cytosol plasma_membrane->cytosol mitochondrion Mitochondrion cytosol->mitochondrion Accumulation driven by Mitochondrial Membrane Potential matrix Mitochondrial Matrix (High Negative Potential) mitochondrion->matrix

Mechanism of this compound accumulation in mitochondria, driven by membrane potential.

References

A Researcher's Guide to Mitochondrial Imaging: A Cost-Benefit Analysis of MitoMark Red I and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization and analysis of mitochondria are crucial for understanding cellular health, metabolism, and the effects of novel therapeutics. The selection of an appropriate fluorescent dye for mitochondrial imaging is a critical decision, balancing performance with experimental feasibility. This guide provides a comprehensive cost-benefit analysis of MitoMark Red I, directly comparing its performance with common alternatives such as MitoTracker Red CMXRos, Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE).

This compound is chemically identical to MitoTracker Red CMXRos, a popular dye for mitochondrial staining.[1][2][3][4] This guide will, therefore, treat them as the same entity and compare them against the potentiometric dyes TMRM and TMRE. The core of this analysis rests on a detailed examination of their photostability, toxicity, and signal-to-noise ratio, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of a mitochondrial dye is often a trade-off between the need for a fixable probe and the desire for a sensitive indicator of mitochondrial membrane potential. The following table summarizes the key characteristics of this compound (MitoTracker Red CMXRos), TMRM, and TMRE based on available data. It is important to note that direct, side-by-side quantitative comparisons in a single study are limited, and thus the presented data is a synthesis from multiple sources.

FeatureThis compound (MitoTracker Red CMXRos)TMRM (Tetramethylrhodamine, Methyl Ester)TMRE (Tetramethylrhodamine, Ethyl Ester)
Excitation Max. 579 nm548 nm549 nm
Emission Max. 599 nm573 nm575 nm
Fixability Well-retained after fixationNot well-retained after fixationNot well-retained after fixation
Dependence on ΔΨm Initial accumulation is dependent, but staining is retained after covalent bindingAccumulation is directly dependent on ΔΨmAccumulation is directly dependent on ΔΨm
Photostability Resistant to bleaching[5][6]Generally considered to have low photobleaching[7]Subject to photobleaching, especially under high-intensity illumination[7]
Toxicity Can induce mitochondrial dysfunction at higher concentrations[8]Low toxicity at typical working concentrations[7][9]Can induce phototoxicity, leading to morphological changes[7]
Signal-to-Noise Ratio Generally highHigh, due to low non-specific binding[7]Generally high, but can be affected by non-specific binding[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for staining cultured cells with this compound, TMRM, and TMRE.

This compound (MitoTracker Red CMXRos) Staining Protocol for Live-Cell Imaging and Fixation
  • Prepare Staining Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. For a working solution, dilute the stock solution in pre-warmed, serum-free culture medium to a final concentration of 50-200 nM.

  • Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Live-Cell Imaging: For live-cell imaging, replace the wash buffer with fresh, pre-warmed culture medium and image the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/RFP filter set).

  • Fixation (Optional): For fixed-cell imaging, after washing, add a 3.7% formaldehyde solution in PBS and incubate for 15 minutes at room temperature.

  • Permeabilization (Optional): After fixation, wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature for subsequent immunostaining.

TMRM/TMRE Staining Protocol for Mitochondrial Membrane Potential Assessment
  • Prepare Staining Solution: Prepare a 10 mM stock solution of TMRM or TMRE in high-quality, anhydrous DMSO. Create a working solution by diluting the stock in pre-warmed, serum-free culture medium to a final concentration of 20-250 nM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium and add the pre-warmed TMRM or TMRE staining solution. Incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells and image immediately using a fluorescence microscope with a TRITC/RFP filter set. It is critical to image the cells promptly as the signal is dependent on the mitochondrial membrane potential and can diminish over time.

  • Positive Control (Optional): To confirm that the staining is dependent on the mitochondrial membrane potential, cells can be treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) at a final concentration of 5-10 µM for 5-10 minutes prior to imaging. This should lead to a significant decrease in fluorescence intensity.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and application of these mitochondrial dyes, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical considerations for a cost-benefit analysis.

G cluster_workflow Experimental Workflow for Mitochondrial Dye Comparison prep Cell Culture Preparation staining Staining with Mitochondrial Dyes (this compound, TMRM, TMRE) prep->staining wash Washing Steps staining->wash live_imaging Live-Cell Imaging wash->live_imaging fixation Fixation & Permeabilization (for this compound) wash->fixation analysis Image Analysis (Photostability, S/N Ratio, Toxicity) live_imaging->analysis fixed_imaging Fixed-Cell Imaging fixation->fixed_imaging fixed_imaging->analysis

Experimental workflow for comparing mitochondrial dyes.

G cluster_decision Cost-Benefit Analysis: Selecting a Mitochondrial Dye start Define Experimental Goal fixable Is post-staining fixation required? start->fixable potential Is measuring ΔΨm the primary goal? fixable->potential No mitomark Choose this compound (MitoTracker Red CMXRos) fixable->mitomark Yes potential->mitomark No, morphology is key tmrm_tmre Choose TMRM or TMRE potential->tmrm_tmre Yes photostability Consider Photostability for Long-term Imaging mitomark->photostability toxicity Evaluate Potential Cytotoxicity tmrm_tmre->toxicity

Decision-making flowchart for mitochondrial dye selection.

Concluding Remarks

The choice between this compound (MitoTracker Red CMXRos), TMRM, and TMRE for mitochondrial imaging hinges on the specific requirements of the experiment.

  • This compound (MitoTracker Red CMXRos) is the ideal choice when fixation and subsequent immunocytochemistry are necessary. Its covalent binding ensures the mitochondrial staining pattern is preserved through these harsh procedures. While its initial accumulation depends on the mitochondrial membrane potential, the final staining is independent of it, making it a reliable morphological marker.

  • TMRM and TMRE are superior for dynamic, real-time measurements of mitochondrial membrane potential in live cells. Their fluorescence intensity directly correlates with the energetic state of the mitochondria. TMRM is often favored due to its reported lower toxicity and phototoxicity compared to TMRE. However, neither is suitable for protocols involving fixation.

Ultimately, a careful consideration of the experimental goals, coupled with the quantitative data and protocols provided in this guide, will enable researchers to make an informed decision and select the most appropriate mitochondrial dye for their studies, ensuring the generation of robust and meaningful data.

References

Unveiling the Boundaries: A Comparative Guide to the Limitations of MitoMark Red I in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise visualization of mitochondria is paramount. MitoMark Red I, also known as MitoTracker Red CMXRos, has been a widely utilized fluorescent probe for this purpose. However, a nuanced understanding of its limitations is crucial for the rigorous interpretation of experimental data and the selection of appropriate tools for specific research contexts. This guide provides an objective comparison of this compound with other common mitochondrial stains, supported by experimental data, to empower researchers in making informed decisions.

This compound is a red-fluorescent dye that selectively accumulates in mitochondria of live cells, driven by the mitochondrial membrane potential. Its fluorescence intensity is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health. A key feature of this compound is its mild thiol-reactivity, which allows it to covalently bind to mitochondrial proteins, leading to its retention even after cell fixation and permeabilization. This property facilitates its use in protocols that require downstream immunocytochemistry.

Performance Comparison of Mitochondrial Dyes

To provide a clear overview of this compound's performance relative to its alternatives, the following tables summarize key quantitative parameters.

Parameter This compound / MitoTracker Red CMXRos TMRM (Tetramethylrhodamine, methyl ester) TMRE (Tetramethylrhodamine, ethyl ester) JC-1
Excitation Max. ~579 nm~548 nm~549 nmMonomer: ~514 nm, Aggregate: ~585 nm
Emission Max. ~599 nm~573 nm~574 nmMonomer: ~529 nm, Aggregate: ~590 nm
Fixability YesNoNoNo
Mechanism Accumulates based on mitochondrial membrane potential, covalent binding.Accumulates based on mitochondrial membrane potential.Accumulates based on mitochondrial membrane potential.Forms aggregates in high membrane potential mitochondria (red fluorescence), remains as monomers in low potential mitochondria (green fluorescence).
Photostability More photostable than Rhodamine 123, but can be phototoxic.[1][2]Generally considered to have good photostability.Generally considered to have good photostability.Prone to photobleaching, especially the aggregate form.[2]
Cytotoxicity Can be phototoxic, inducing apoptosis upon irradiation.[3] Dark cytotoxicity is low at typical working concentrations (not evident up to 250 nM).[3] One study found it to be nontoxic based on NADH levels.[4]Lower cytotoxicity compared to TMRE.Higher mitochondrial binding and toxicity compared to TMRM.Generally considered to have low cytotoxicity at working concentrations.

In-Depth Look at Key Limitations

Phototoxicity: A Double-Edged Sword

While this compound offers the advantage of being retained after fixation, this is a consequence of its reactive nature, which also contributes to its primary limitation: phototoxicity. Upon exposure to light, particularly the high-intensity illumination used in confocal microscopy, this compound can generate reactive oxygen species (ROS), leading to mitochondrial damage and triggering apoptosis.[3] This phenomenon can confound the interpretation of experiments aimed at studying mitochondrial health and cell viability, as the observed effects may be a result of the dye itself rather than the experimental treatment.

Dependence on Both Membrane Potential and Covalent Binding

The fluorescence intensity of this compound is not solely dependent on the mitochondrial membrane potential. Its covalent binding to mitochondrial proteins means that the signal can persist even if the membrane potential is dissipated.[5] This can be a significant drawback in dynamic studies where transient changes in mitochondrial membrane potential are being monitored. The inability to distinguish between changes in membrane potential and changes in mitochondrial mass or protein content can lead to misinterpretation of the results.

Spectral Overlap Considerations

In multi-color fluorescence microscopy, spectral overlap between different fluorophores can be a major challenge. The emission spectrum of this compound (peak at ~599 nm) can overlap with that of other commonly used red fluorescent proteins, such as mCherry or other red-emitting dyes. While its emission is distinct from green fluorescent protein (GFP), careful selection of filters and laser lines, along with spectral unmixing techniques, may be necessary to minimize bleed-through and ensure accurate signal detection in co-localization studies.

Experimental Protocols

General Protocol for Staining with this compound (MitoTracker Red CMXRos)

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials:

  • This compound (MitoTracker Red CMXRos)

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for each cell type.

  • Remove the culture medium from the cells and replace it with the this compound working solution.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Wash the cells three times with pre-warmed PBS.

  • (Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Proceed with imaging or subsequent immunofluorescence staining.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

MitoMark_Mechanism cluster_cell Live Cell MitoMark This compound Mitochondrion Mitochondrion (High Membrane Potential) MitoMark->Mitochondrion Accumulation CovalentBinding Covalent Binding to Mitochondrial Proteins Mitochondrion->CovalentBinding Fluorescence Red Fluorescence CovalentBinding->Fluorescence

Caption: Mechanism of this compound accumulation and fluorescence.

Experimental_Workflow Start Start: Culture Cells Staining Stain with this compound Start->Staining Wash Wash Cells Staining->Wash LiveImaging Live Cell Imaging Wash->LiveImaging Fixation Fixation (Optional) Wash->Fixation Permeabilization Permeabilization (Optional) Fixation->Permeabilization IF_Staining Immunofluorescence Staining Permeabilization->IF_Staining FixedImaging Fixed Cell Imaging IF_Staining->FixedImaging

Caption: General experimental workflow for using this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of MitoMark Red I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides essential information and step-by-step procedures for the proper disposal of MitoMark Red I, a fluorescent dye used for staining mitochondria in live cells. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Safety and Hazard Assessment

This compound, also known by its alternative name MitoTracker Red CMXRos and CAS number 167095-09-2, is generally not classified as a hazardous substance. Safety Data Sheets (SDS) from multiple suppliers indicate that the product is not considered a dangerous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

While this compound is not classified as hazardous, it is imperative to handle all laboratory chemicals with caution. Researchers should always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the substance and its solutions.

Quantitative Data Summary

No specific quantitative data regarding disposal limits or concentrations are provided in the available Safety Data Sheets. The primary guidance is based on the non-hazardous classification of the substance.

Hazard ClassificationAccording to GHS
This compound Not a hazardous substance or mixture

Step-by-Step Disposal Protocol

The recommended disposal method for this compound and its associated waste is to follow local, state, and federal regulations. As a non-hazardous substance, the disposal procedure is generally straightforward but requires careful consideration of the form of the waste (solid, liquid, or contaminated materials).

1. Unused or Expired this compound (Solid Powder):

  • Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office or equivalent department to confirm the appropriate disposal pathway for non-hazardous chemical waste.

  • Packaging: Ensure the original container is securely sealed. If the original container is damaged, place it inside a larger, leak-proof, and clearly labeled secondary container.

  • Labeling: Label the container as "Non-hazardous waste: this compound" and include the CAS number (167095-09-2).

  • Disposal: Dispose of the container in the designated chemical waste stream as advised by your institution's EHS department.

2. This compound Solutions (e.g., in DMSO or culture medium):

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

  • Labeling: The waste container should be labeled as "Non-hazardous aqueous waste containing this compound" or as per your institution's specific guidelines. List all chemical components of the solution (e.g., DMSO, buffer components).

  • Disposal: Dispose of the liquid waste through your institution's chemical waste management program. Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous substances.

3. Contaminated Materials (e.g., pipette tips, gloves, cell culture plates):

  • Segregation: Segregate solid waste contaminated with this compound from regular laboratory trash.

  • Packaging: Place all contaminated solid waste into a designated biohazard bag or a clearly labeled chemical waste bag, as per your laboratory's standard operating procedures.

  • Disposal: Dispose of the contaminated solid waste according to your institution's guidelines for non-hazardous chemical or biological waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MitoMarkRedDisposal This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_powder Unused/Expired Solid Powder waste_type->solid_powder Solid liquid_solution Liquid Solution (in DMSO/media) waste_type->liquid_solution Liquid contaminated_materials Contaminated Labware waste_type->contaminated_materials Contaminated Materials consult_ehs Consult Institutional EHS Guidelines solid_powder->consult_ehs liquid_solution->consult_ehs contaminated_materials->consult_ehs package_solid Securely package and label as 'Non-hazardous chemical waste' consult_ehs->package_solid For Solid package_liquid Collect in a labeled, leak-proof container. List all components. consult_ehs->package_liquid For Liquid package_contaminated Segregate and package in a labeled waste bag (chemical or biohazard) consult_ehs->package_contaminated For Contaminated dispose_chemical_waste Dispose via Institutional Chemical Waste Program package_solid->dispose_chemical_waste package_liquid->dispose_chemical_waste package_contaminated->dispose_chemical_waste end Disposal Complete dispose_chemical_waste->end

Caption: Decision workflow for the proper disposal of this compound.

Personal protective equipment for handling MitoMark Red I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MitoMark Red I, a fluorescent dye for mitochondrial staining, adherence to proper safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this vital laboratory reagent.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[1][2] The recommended personal protective equipment (PPE) when handling this compound includes:

PPE CategoryItemSpecification
Hand Protection GlovesImpervious gloves, such as nitrile or latex, should be worn.[1]
Eye Protection Safety GlassesSafety glasses with side-shields are required to protect from splashes.[1]
Body Protection Lab CoatA standard lightweight protective lab coat should be worn.[1]

All handling of this compound, especially when in its powdered form or as a concentrated stock solution in dimethyl sulfoxide (DMSO), should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Operational Plan: From Stock Solution to Cellular Staining

This compound is typically supplied as a solid and needs to be dissolved in a suitable solvent, most commonly DMSO, to create a concentrated stock solution before being diluted to a working concentration for staining live cells.

Experimental Protocol: Preparing and Using this compound

1. Preparation of Stock Solution (e.g., 1 mM):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, for 50 µg of this compound (Molecular Weight: 531.52 g/mol ), add 94.1 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solution:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration. The optimal concentration can vary depending on the cell type but is typically in the range of 25-500 nM. It is advisable to perform a titration to determine the ideal concentration for your specific experimental conditions.

3. Staining Procedure for Live Cells:

  • Culture cells on a suitable imaging dish or plate.

  • Remove the culture medium and replace it with the pre-warmed working solution of this compound.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.

  • After incubation, remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer.

  • The cells are now ready for imaging using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission maxima: ~578/599 nm).

Below is a workflow diagram for the safe handling and use of this compound.

Caption: Workflow for the safe preparation, use, and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory environment.

  • Liquid Waste: All solutions containing this compound, including the staining solution and subsequent washes, should be collected as hazardous chemical waste. Do not pour these solutions down the drain. The waste should be collected in a clearly labeled, sealed container.

  • Solid Waste: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.

  • DMSO Waste: Since this compound is dissolved in DMSO, the waste should be handled according to your institution's guidelines for organic solvent waste.[3]

Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste. When in doubt, contact your institution's EHS department for guidance.[3]

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.